Product packaging for N-Boc-D-cyclohexylglycinol(Cat. No.:CAS No. 188348-00-7)

N-Boc-D-cyclohexylglycinol

Numéro de catalogue: B069588
Numéro CAS: 188348-00-7
Poids moléculaire: 243.34 g/mol
Clé InChI: YNBRORWNNGUYQA-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Boc-D-cyclohexylglycinol is a high-value, enantiomerically pure chiral building block extensively employed in organic synthesis and medicinal chemistry research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine functionality and a hydroxymethyl group, both attached to a chiral carbon center with the D-configuration, which is further substituted with a lipophilic cyclohexyl ring. Its primary research value lies in its application as a key precursor for the synthesis of non-natural amino acids, peptidomimetics, and complex small molecule libraries. The Boc group offers robust protection for the amine under basic and nucleophilic conditions, yet is readily cleaved under mild acidic conditions, providing excellent orthogonality in multi-step synthetic sequences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25NO3 B069588 N-Boc-D-cyclohexylglycinol CAS No. 188348-00-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBRORWNNGUYQA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479918
Record name tert-Butyl [(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188348-00-7
Record name tert-Butyl [(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-D-cyclohexylglycinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of N-Boc-D-cyclohexylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-D-cyclohexylglycinol is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine, a bulky cyclohexyl side chain, and a primary alcohol, makes it a versatile intermediate for the synthesis of complex, optically active molecules.[1] It is frequently employed in the development of pharmaceuticals, peptidomimetics, and chiral ligands for asymmetric catalysis.[1] The Boc group provides stability during multi-step syntheses and allows for selective deprotection under specific acidic conditions, while the cyclohexyl group imparts conformational rigidity and increased lipophilicity, which can enhance binding affinity and bioavailability in drug candidates.[1] This guide provides an in-depth overview of its chemical properties, spectroscopic profile, reactivity, and common experimental protocols relevant to researchers in drug development and chemical synthesis.

Core Chemical and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are essential for its proper handling, storage, and application in a laboratory setting.

PropertyValueSource(s)
CAS Number 188348-00-7[1][2][3]
Molecular Formula C₁₃H₂₅NO₃[3]
Molecular Weight 243.34 g/mol [3]
Appearance Solid[4]
Melting Point 83 - 87 °C[4]
Purity ≥98%
Storage Keep in a dark, dry, and well-ventilated place. Room Temperature.[4][5][6]

Spectroscopic Profile

While specific spectral data is not publicly available, a theoretical spectroscopic profile can be predicted based on the compound's structure and analysis of analogous molecules.[7][8][9][10]

Spectroscopy Expected Characteristics
¹H NMR - A sharp singlet at ~1.4 ppm (9H) corresponding to the tert-butyl protons of the Boc group.- A series of complex multiplets in the range of ~0.8-1.8 ppm corresponding to the 11 protons of the cyclohexyl ring.- A multiplet at ~3.5-3.8 ppm (1H) for the chiral proton (CH-N).- Two diastereotopic protons of the CH₂OH group appearing as multiplets around ~3.6-3.9 ppm.- A broad singlet for the OH proton, which is exchangeable with D₂O.- A broad singlet for the NH proton of the carbamate.
¹³C NMR - A signal around ~156 ppm for the carbonyl carbon of the Boc group.- A signal around ~80 ppm for the quaternary carbon of the Boc group.- Multiple signals between ~25-45 ppm for the carbons of the cyclohexyl ring.- A signal around ~55-60 ppm for the chiral carbon (CH-N).- A signal around ~65 ppm for the CH₂OH carbon.
IR (Infrared) - A broad absorption band around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol and N-H stretch of the carbamate.- C-H stretching bands for the aliphatic groups (cyclohexyl and Boc) between 2850-3000 cm⁻¹.- A strong, sharp absorption band around 1680-1720 cm⁻¹ corresponding to the C=O stretch of the urethane carbonyl in the Boc group.
Mass Spectrometry (MS) - A molecular ion peak [M+H]⁺ at m/z 244.18.- Characteristic fragmentation patterns including the loss of the tert-butyl group ([M-57]) or the entire Boc group ([M-101]).

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by its three key functional groups: the N-Boc group, the primary hydroxyl group, and the cyclohexyl side chain.

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is the cornerstone of this molecule's utility in multi-step synthesis.

  • Stability : The Boc group is robust and stable under a wide array of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[8][11] This stability is crucial for allowing chemical modifications to be performed on other parts of a molecule without unintended deprotection of the amine.[11]

  • Lability : The primary reactivity of the Boc group is its susceptibility to cleavage under acidic conditions.[8] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are commonly used to efficiently remove the Boc group, liberating the free amine. The byproducts of this reaction are volatile (isobutylene and carbon dioxide), which simplifies purification.[8]

Boc_Deprotection start This compound protonated Protonated Carbonyl start->protonated + H⁺ (Acid) intermediate Carbocation Intermediate (tert-butyl cation) protonated->intermediate Spontaneous Cleavage amine Deprotected Amino Alcohol protonated->amine isobutylene Isobutylene intermediate->isobutylene - H⁺ co2 CO₂

Caption: Acid-catalyzed deprotection mechanism of the N-Boc group.

The Hydroxyl Group

The primary alcohol is a versatile functional handle that can undergo various chemical transformations, including:

  • Oxidation : It can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

  • Esterification : It can react with carboxylic acids or their derivatives to form esters.

  • Etherification : It can be converted into an ether.

The Cyclohexyl Group

The non-polar cyclohexyl group provides significant steric bulk. In the context of peptide and drug design, this feature enhances hydrophobicity, which can improve target binding affinity and bioavailability.[1] It also introduces conformational constraints that can be exploited to control the three-dimensional structure of a molecule.[1]

Key Experimental Protocols

The following are representative protocols for the synthesis, deprotection, and use of N-Boc protected compounds.

Protocol 1: General Procedure for N-Boc Protection of an Amino Alcohol

This protocol describes a general method for introducing the Boc protecting group onto an amino alcohol using di-tert-butyl dicarbonate ((Boc)₂O).

  • Dissolution : Dissolve the starting amino alcohol (1.0 equivalent) in a suitable solvent mixture, such as aqueous dioxane or aqueous acetone.[12][13]

  • Base Addition : Add a base, such as triethylamine (1.5 equivalents) or sodium bicarbonate, to the solution and stir.[13]

  • Reagent Addition : Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the stirred solution at room temperature.[13]

  • Reaction : Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 1-4 hours.[12]

  • Workup : Add water and a water-immiscible organic solvent (e.g., ethyl acetate). Separate the aqueous layer and wash it with the organic solvent to remove byproducts.[13]

  • Acidification & Extraction : Acidify the aqueous layer with a mild acid (e.g., 5% citric acid solution) and extract the N-Boc protected product with an organic solvent like ethyl acetate.[13]

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be further purified by column chromatography if necessary.[12]

Protocol 2: General Procedure for Acid-Catalyzed Deprotection

This protocol outlines the standard procedure for removing the N-Boc group to yield the free amine.

  • Dissolution : Dissolve the this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition : Add an excess of a strong acid. A common choice is a 25-50% solution of trifluoroacetic acid (TFA) in DCM, or a 4M solution of HCl in dioxane.[8][14]

  • Reaction : Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Removal of Volatiles : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The volatile byproducts (isobutylene, CO₂) are removed during this step.

  • Isolation : The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride salt). It can often be used directly in the next step or triturated with a non-polar solvent like diethyl ether to induce precipitation and allow for isolation by filtration.

Protocol 3: General Workflow for Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-based SPPS. The general synthetic cycle is illustrated below.

SPPS_Workflow Resin Resin-Bound Peptide (N-terminus Boc-protected) Deprotection Step 1: Deprotection (TFA in DCM) Resin->Deprotection Neutralization Step 2: Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Step 3: Coupling (Add N-Boc-Amino Acid + HBTU/HATU) Neutralization->Coupling Wash Step 4: Wash (DCM/DMF) Coupling->Wash New_Resin Resin-Bound Peptide (n+1) (N-terminus Boc-protected) Wash->New_Resin New_Resin->Deprotection Repeat Cycle

Caption: General workflow for one cycle of Boc-strategy SPPS.

Safety and Handling

This compound requires careful handling due to its potential hazards. Adherence to standard laboratory safety practices is mandatory.

Hazard Category Description and Precautions Source(s)
Health Hazards - H302 : Harmful if swallowed.- H315 : Causes skin irritation.- H319 : Causes serious eye irritation.- H335 : May cause respiratory irritation.[2]
Environmental Hazards - H400 : Very toxic to aquatic life. Discharge into the environment must be avoided.[2][4]
Personal Protective Equipment (PPE) - Wear protective gloves, safety glasses with side-shields, and a lab coat. Use a respirator if dust is generated.[4]
Handling - Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area or fume hood.[4][5]
Storage - Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5]
Incompatibilities - Strong oxidizing agents and strong acids.[5]

Conclusion

This compound is a high-value chiral intermediate with a well-defined set of chemical properties that make it indispensable in advanced organic synthesis.[1] Its combination of a sterically demanding cyclohexyl group and the versatile Boc-protected amino alcohol functionality provides chemists with a powerful tool for constructing complex molecules with precise stereochemical control.[1] A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements is essential for its safe and effective use in the synthesis of next-generation therapeutics and specialty chemicals.[1]

References

Synthesis of N-Boc-D-cyclohexylglycinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-D-cyclohexylglycinol is a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its stereodefined structure, featuring a bulky cyclohexyl group and a protected amine, makes it a crucial intermediate for introducing specific stereochemistry and conformational rigidity. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols derived from established chemical literature on analogous transformations. Quantitative data from related syntheses are summarized to provide expected benchmarks for yield and purity.

Introduction

This compound, with its protected amine and primary alcohol functionalities, serves as a versatile synthon in multi-step organic syntheses. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions and can be readily removed under mild acidic conditions, making it ideal for complex synthetic pathways. The D-configuration at the stereocenter and the presence of the cyclohexyl moiety are key features for the design of molecules with specific biological activities.

This guide outlines the two most practical and commonly employed strategies for the synthesis of this compound:

  • Route 1: The direct Boc-protection of the commercially available D-cyclohexylglycinol.

  • Route 2: The reduction of the corresponding N-protected amino acid, N-Boc-D-cyclohexylglycine.

Synthetic Pathways

Route 1: Boc Protection of D-Cyclohexylglycinol

This is a straightforward and often high-yielding approach that involves the reaction of D-cyclohexylglycinol with a Boc-protection reagent, such as di-tert-butyl dicarbonate ((Boc)₂O), in the presence of a suitable base.

Boc_Protection_Workflow start Start reagents D-Cyclohexylglycinol Di-tert-butyl dicarbonate Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., THF, Dioxane/Water) start->reagents 1. Combine reaction Reaction Mixture Stir at room temperature reagents->reaction 2. React workup Aqueous Workup (e.g., extraction with EtOAc) reaction->workup 3. Quench & Extract purification Purification (e.g., column chromatography) workup->purification 4. Isolate product This compound purification->product 5. Final Product

Figure 1: Workflow for the Boc protection of D-cyclohexylglycinol.

The following is a generalized protocol based on standard procedures for the Boc protection of amino alcohols.

  • Reaction Setup: To a solution of D-cyclohexylglycinol (1.0 eq.) in a suitable solvent such as a mixture of dioxane and water or tetrahydrofuran (THF), add a base (1.1 - 1.5 eq.), for instance, sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq.) either neat or dissolved in the reaction solvent.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Reagent/ParameterCondition (based on analogous reactions)Expected YieldPurity (post-purification)
D-Cyclohexylglycinol1.0 eq.
(Boc)₂O1.1 - 1.2 eq.85-95%>98%
BaseNaHCO₃ (1.5 eq.) or Et₃N (1.2 eq.)
SolventDioxane/Water (1:1) or THF
TemperatureRoom Temperature
Reaction Time12 - 24 hours
Route 2: Reduction of N-Boc-D-cyclohexylglycine

This alternative route involves the reduction of the carboxylic acid functionality of N-Boc-D-cyclohexylglycine to the corresponding primary alcohol. This method is particularly useful if the N-protected amino acid is more readily available or cost-effective than the amino alcohol.

Reduction_Workflow start Start reagents N-Boc-D-cyclohexylglycine Reducing Agent (e.g., BH₃·THF, LiBH₄) Solvent (e.g., THF) start->reagents 1. Combine reaction Reaction Mixture Stir at 0 °C to room temperature reagents->reaction 2. Reduce workup Quenching & Aqueous Workup (e.g., addition of MeOH, extraction) reaction->workup 3. Quench & Extract purification Purification (e.g., column chromatography) workup->purification 4. Isolate product This compound purification->product 5. Final Product

Figure 2: Workflow for the reduction of N-Boc-D-cyclohexylglycine.

Two common methods for the reduction of N-Boc protected amino acids are presented below.

Method A: Borane Reduction

  • Reaction Setup: Dissolve N-Boc-D-cyclohexylglycine (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

  • Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~2.0 eq.) to the cooled solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow addition of methanol (MeOH). Concentrate the mixture under reduced pressure. The residue can be further purified by an aqueous workup involving extraction with an organic solvent.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Method B: Mixed Anhydride Formation followed by Reduction

  • Mixed Anhydride Formation: Dissolve N-Boc-D-cyclohexylglycine (1.0 eq.) and a base such as N-methylmorpholine (NMM) or triethylamine (Et₃N) (1.1 eq.) in anhydrous THF and cool to -15 °C. To this solution, add isobutyl chloroformate (1.0 eq.) dropwise, maintaining the temperature below -10 °C. Stir the resulting mixture for 15-30 minutes.

  • Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 1.5 - 2.0 eq.) in water and cool to 0 °C. Add the cold NaBH₄ solution to the mixed anhydride solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.

  • Workup: Quench the reaction by the addition of an acidic solution (e.g., 1 M HCl) until the pH is acidic. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.

Reagent/ParameterCondition (Method A: Borane)Condition (Method B: Mixed Anhydride/NaBH₄)Expected YieldPurity (post-purification)
N-Boc-D-cyclohexylglycine1.0 eq.1.0 eq.70-90%>98%
Reducing AgentBH₃·THF (~2.0 eq.)NaBH₄ (1.5 - 2.0 eq.)
Activating Agent-Isobutyl chloroformate (1.0 eq.)
Base-NMM or Et₃N (1.1 eq.)
SolventAnhydrous THFAnhydrous THF
Temperature0 °C to Room Temperature-15 °C to 0 °C
Reaction Time2 - 4 hours1.5 - 2.5 hours

Conclusion

The synthesis of this compound can be efficiently achieved through two primary routes: direct Boc protection of D-cyclohexylglycinol or reduction of N-Boc-D-cyclohexylglycine. The choice of method will depend on the availability and cost of the starting materials, as well as the scale of the synthesis. Both methods are robust and generally provide high yields of the desired product with excellent purity after chromatographic purification. The protocols and data presented in this guide, based on well-established analogous reactions, provide a solid foundation for researchers and professionals in the field to successfully synthesize this important chiral building block.

In-Depth Technical Guide: Structure Elucidaion of N-Boc-D-cyclohexylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-cyclohexylglycinol, also known by its IUPAC name tert-butyl (R)-(1-cyclohexyl-2-hydroxyethyl)carbamate, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a bulky cyclohexyl group and a protected amine, makes it a valuable component in the synthesis of complex organic molecules, including peptidomimetics and pharmaceutical intermediates. The precise elucidation of its structure is paramount for its effective application and for ensuring the stereochemical integrity of the final products.

Core Molecular Information

A summary of the fundamental properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₁₃H₂₅NO₃[1]
Molecular Weight 243.34 g/mol [1]
CAS Number 188348-00-7
Synonyms tert-butyl (R)-(1-cyclohexyl-2-hydroxyethyl)carbamate, Boc-D-Chg-OL

Structure and Key Features

The chemical structure of this compound consists of a cyclohexylglycinol backbone. The amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions. The presence of a chiral center at the carbon bearing the protected amino and cyclohexyl groups, along with a primary alcohol, provides multiple points for further chemical modification.

Hypothetical Structure Elucidation Workflow

The structural confirmation of this compound would typically involve a combination of spectroscopic techniques. The following diagram illustrates a standard workflow for such a structure elucidation process.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Confirmation Data Analysis and Structure Confirmation NMR->Confirmation MS->Confirmation FTIR->Confirmation

Caption: A typical experimental workflow for the synthesis and structural elucidation of an organic compound.

Experimental Protocols (Representative)

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general procedure for the reduction of an N-Boc protected amino acid to the corresponding amino alcohol is a common and effective method.

Synthesis of this compound (General Protocol)

  • Starting Material: N-Boc-D-cyclohexylglycine.

  • Reaction: The N-Boc-D-cyclohexylglycine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

  • Reduction: The solution is cooled to 0°C, and a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), is added dropwise. The reaction mixture is then typically stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of water or an acidic solution at 0°C.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. Expected signals would include those for the tert-butyl protons of the Boc group, the methine proton adjacent to the nitrogen, the methylene protons of the alcohol, and the protons of the cyclohexyl ring.

    • ¹³C NMR: A ¹³C NMR spectrum is recorded on the same instrument. Expected signals would correspond to the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the cyclohexyl ring, the methine carbon, and the methylene carbon of the alcohol.

  • Mass Spectrometry (MS):

    • The molecular weight of the compound is confirmed using a mass spectrometer, typically with electrospray ionization (ESI). The expected mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺) would be observed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • An FTIR spectrum is obtained to identify characteristic functional groups. Expected peaks would include a broad O-H stretch for the alcohol, an N-H stretch for the carbamate, and a strong C=O stretch for the carbonyl of the Boc group.

Data Presentation (Hypothetical)

As no specific experimental data was found, the following tables represent the kind of data that would be expected from the analyses described above. The chemical shifts are estimations based on similar known compounds.

Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.80d1HNH
~3.70 - 3.55m2HCH ₂OH
~3.50m1HCH -NHBoc
~1.80 - 1.60m5HCyclohexyl-H
1.45s9HC(CH ₃)₃
~1.30 - 1.00m6HCyclohexyl-H

Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~156.0C =O (Boc)
~79.5C (CH₃)₃
~65.0C H₂OH
~55.0C H-NHBoc
~40.0Cyclohexyl-C H
~29.0, 26.5, 26.0Cyclohexyl-C H₂
28.4C(C H₃)₃

Table 3: Hypothetical Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺244.1907To be determined
[M+Na]⁺266.1726To be determined

Conclusion

This compound is a key chiral intermediate whose structural integrity is crucial for its applications in synthetic chemistry. While specific, publicly available experimental data for its complete structure elucidation is currently limited, its structure can be confidently confirmed using standard analytical techniques such as NMR, MS, and FTIR spectroscopy following a well-established synthesis and purification protocol. The information and representative protocols provided in this guide offer a solid foundation for researchers working with this and similar molecules.

References

N-Boc-D-cyclohexylglycinol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Application of N-Boc-D-cyclohexylglycinol in Pharmaceutical Research.

This compound is a pivotal chiral intermediate extensively used in the synthesis of pharmaceuticals and complex peptides.[1] Its unique structural characteristics, including a bulky cyclohexyl group and a stable Boc-protected amino function, make it an invaluable building block for creating optically active molecules with therapeutic potential.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and its strategic role in modern drug discovery.

Core Compound Properties and Data

This compound is a white crystalline powder valued for its high stereochemical purity and synthetic versatility. The tert-butoxycarbonyl (Boc) protecting group provides excellent stability under a variety of reaction conditions, which is crucial for multi-step synthetic pathways.[1] The cyclohexyl moiety imparts steric bulk and hydrophobicity, which can enhance the binding affinity and bioavailability of derivative drug candidates.[1]

Below is a summary of its key quantitative data:

PropertyValue
Molecular Weight 243.34 g/mol
Molecular Formula C₁₃H₂₅NO₃
Appearance White crystalline powder
Purity ≥ 97.0%
Specific Rotation [α]D +6.5° to +7.5° (c=1, EtOH)
Loss on Drying ≤ 0.5%
Residue on Ignition ≤ 0.4%

Experimental Protocols

The synthesis of this compound typically involves two key stages: the protection of the amino group of the parent amino acid, D-cyclohexylglycine, followed by the reduction of the carboxylic acid to a primary alcohol.

Protocol 1: N-Boc Protection of D-Cyclohexylglycine

This protocol describes the protection of the amino group of D-cyclohexylglycine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • D-cyclohexylglycine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) or citric acid solution

Procedure:

  • Dissolution: Dissolve D-cyclohexylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1N NaOH solution.

  • Boc-Protection: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring vigorously.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O.

  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to a pH of 2-3 using 1N HCl or a citric acid solution.

  • Product Isolation: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield N-Boc-D-cyclohexylglycine as a solid, which can be further purified by crystallization.

Protocol 2: Reduction of N-Boc-D-cyclohexylglycine to this compound

This protocol details the reduction of the N-protected amino acid to the corresponding amino alcohol using borane-tetrahydrofuran complex.

Materials:

  • N-Boc-D-cyclohexylglycine

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve N-Boc-D-cyclohexylglycine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Reduction: Cool the solution to 0°C. Add the borane-tetrahydrofuran complex solution (2-3 equivalents) dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0°C until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add ethyl acetate and saturated aqueous sodium bicarbonate solution to the residue.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent to obtain the crude this compound. The product can be purified by silica gel column chromatography.

Role in Drug Discovery & Synthesis Workflows

Chirality is a fundamental concept in drug development, as different enantiomers of a molecule can have vastly different biological effects.[][3][4] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[4] this compound serves as a high-performance chiral intermediate, ensuring the precise stereochemistry required for effective drug-target interactions.[1][5]

Its primary application is as a building block in the synthesis of peptidomimetics and other complex molecules used as enzyme inhibitors or receptor antagonists.[1] The workflow below illustrates its general synthesis and integration into a drug discovery pipeline.

G cluster_synthesis Synthesis of Chiral Intermediate cluster_application Application in Drug Development A D-Cyclohexylglycine (Starting Material) B N-Boc Protection (Protocol 1) A->B C N-Boc-D-Cyclohexylglycine B->C D Carboxylic Acid Reduction (Protocol 2) C->D E This compound (Final Intermediate) D->E F Peptide Synthesis or Small Molecule Elaboration E->F G Lead Compound Synthesis F->G H Biological Screening (e.g., Enzyme Assays) G->H I Lead Optimization H->I J Drug Candidate I->J

Caption: General workflow for the synthesis and application of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

While this compound is an amino alcohol, its parent amino acid, N-Boc-D-cyclohexylglycine, is directly used in Solid-Phase Peptide Synthesis (SPPS). The Boc protection strategy is a robust method for assembling peptide chains on a solid support.[6][7] The cycle involves the deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid.

The diagram below illustrates the fundamental cycle of Boc-based SPPS.

G Resin Resin-Bound Peptide Chain Deprotection Boc Deprotection (e.g., with TFA) Resin->Deprotection Neutralization Neutralization (e.g., with DIEA) Deprotection->Neutralization Coupling Coupling of N-Boc-Amino Acid (e.g., N-Boc-D-Chg-OH) Neutralization->Coupling Wash Wash Step Coupling->Wash Elongated Elongated Peptide Chain Wash->Elongated Repeat Cycle Elongated->Deprotection

Caption: The iterative cycle of Boc-chemistry in Solid-Phase Peptide Synthesis (SPPS).

The use of building blocks like N-Boc-D-cyclohexylglycine allows for the incorporation of unnatural amino acids, which can confer unique properties to the resulting peptide, such as increased stability, enhanced receptor binding, and improved pharmacokinetic profiles.[1] The final amino alcohol, this compound, can be used to synthesize peptide isosteres or other small molecules where the C-terminal carboxylic acid is replaced by a hydroxymethyl group.

References

A Comprehensive Technical Guide to tert-Butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate

This technical guide provides an in-depth overview of tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate, a key chiral intermediate in organic synthesis and drug discovery. This document outlines its chemical properties, synthesis, and applications, with a focus on data relevant to researchers and professionals in the field.

Chemical and Physical Properties

tert-Butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate, also known as Boc-D-cyclohexylglycinol, is a white to off-white solid. The Boc (tert-butoxycarbonyl) protecting group makes it a stable and versatile building block in peptide synthesis and the development of pharmaceutical agents.

PropertyValueReference
CAS Number 188348-00-7
Molecular Formula C₁₃H₂₅NO₃
Molecular Weight 243.34 g/mol [1]
Melting Point 83-87 °C
Synonyms Boc-D-CHG-ol, Boc-D-cyclohexylglycinol, N-t-butoxycarbonyl-D-cyclohexylglycinol, N-Boc-D-2-amino-2-cyclohexylethanol

Synthesis and Experimental Protocols

The synthesis of tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate typically involves the reduction of the corresponding Boc-protected α-amino acid, N-Boc-D-cyclohexylglycine.

General Experimental Protocol for Reduction:

  • Dissolution: N-Boc-D-cyclohexylglycine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Reducing Agent Addition: A reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminium hydride (LiAlH₄), is added dropwise to the stirred solution. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium sulfate, followed by an aqueous base (e.g., 1M NaOH) if LiAlH₄ was used.

  • Extraction: The product is extracted from the aqueous layer with an organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate.

Logical Workflow for Synthesis:

G cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product start N-Boc-D-cyclohexylglycine dissolution Dissolve in anhydrous THF start->dissolution cooling Cool to 0 °C dissolution->cooling reduction Add reducing agent (e.g., BH3·THF) cooling->reduction quench Quench reaction reduction->quench extraction Extract with organic solvent quench->extraction purification Purify by column chromatography extraction->purification end tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate purification->end

Caption: Synthetic workflow for tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate.

Applications in Drug Development

This chiral amino alcohol is a valuable building block in the synthesis of various biologically active molecules. Its cyclohexyl group provides lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a drug candidate. The primary amine, protected as a Boc-carbamate, and the primary alcohol offer two distinct points for further chemical modification.

One notable application is in the synthesis of protease inhibitors, where the cyclohexylglycinol moiety can mimic the side chain of natural amino acids and interact with the hydrophobic pockets of the enzyme's active site. For instance, it is a precursor for intermediates used in the synthesis of anticoagulants like Edoxaban.[2][3]

Signaling Pathway Interaction (Hypothetical):

In the context of a hypothetical protease inhibitor, the moiety derived from tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate would be part of a larger molecule designed to block the catalytic activity of a target protease, thereby interrupting a disease-relevant signaling cascade.

G cluster_pathway Protease Signaling Pathway cluster_inhibition Inhibition Mechanism Substrate Substrate Active Protease Active Protease Substrate->Active Protease Cleaved Product Cleaved Product Active Protease->Cleaved Product Inhibitor Inhibitor derived from tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate Inhibitor->Active Protease Binds to active site

Caption: Inhibition of a protease signaling pathway by a derivative.

Safety and Handling

tert-Butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate is irritating to the eyes, respiratory system, and skin. It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. This material and its container must be disposed of as hazardous waste. It is also noted to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.

References

N-Boc-D-cyclohexylglycinol: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-D-cyclohexylglycinol, a key building block in synthetic organic chemistry and drug discovery. While specific quantitative solubility data is not widely available in public literature, this document outlines a robust experimental protocol for its determination and presents a logical workflow to guide researchers in their laboratory practice. A clear understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₂₅NO₃[1][2]
Molecular Weight 243.34 - 243.35 g/mol [1][2]
Appearance Solid[1]
Melting Point 83 - 87 °C / 181.4 - 188.6 °F[1]

Solubility Data

Quantitative solubility data for this compound in a comprehensive range of solvents is not extensively reported in publicly available literature. General statements indicate that it has good solubility in common organic solvents.[3][4] However, a safety data sheet for the compound explicitly states that no information on solubility is available.[1]

The following table summarizes the current understanding of this compound's solubility. It is recommended that researchers experimentally determine the solubility in their specific solvent systems of interest.

SolventChemical ClassSolubility ( g/100 mL)Temperature (°C)Notes
Various Organic Solvents-Data not available-Generally described as having "good solubility"[3][4]
WaterProticData not available--
n-Octanol/Water Partition Coefficient (logP)-Data not available--

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the equilibrium solubility of this compound in a specific solvent. This method is adapted from standard laboratory procedures for similar N-Boc protected amino acid derivatives.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., methanol, ethanol, dichloromethane, ethyl acetate, etc.)

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or incubator

  • Syringes and syringe filters (0.22 µm)

  • Pre-weighed evaporation dishes or vials

  • Analytical balance

  • Vortex mixer

  • Vacuum oven or nitrogen stream for solvent evaporation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a scintillation vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation. This ensures that the dissolution process reaches equilibrium.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, cease agitation and allow the excess solid to settle at the bottom of the vial.

    • Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.

    • Ensure the solvent is completely evaporated, leaving behind the dissolved solid.

  • Gravimetric Analysis:

    • Accurately weigh the evaporation dish containing the dried solid residue.

    • The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial tare weight of the empty dish.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100

    • For improved accuracy and to assess reproducibility, it is recommended to perform the experiment in triplicate and report the mean and standard deviation.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Preparation of Saturated Solution (Excess solid in known volume of solvent) B Equilibration (Constant temperature shaking for 24-48h) A->B C Sample Withdrawal & Filtration (Syringe with 0.22 µm filter) B->C D Solvent Evaporation (Vacuum oven or nitrogen stream) C->D E Gravimetric Analysis (Weighing of dried residue) D->E F Solubility Calculation (g/100 mL) E->F

Caption: Workflow for determining the equilibrium solubility of this compound.

References

Spectroscopic and Structural Characterization of N-Boc-D-cyclohexylglycinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-D-cyclohexylglycinol, a key chiral intermediate in pharmaceutical and fine chemical synthesis. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of expected values derived from analogous compounds and general experimental protocols applicable to its characterization. This information is intended to serve as a valuable resource for researchers involved in the synthesis, quality control, and application of this compound.

Introduction

This compound (CAS No. 188348-00-7) is a protected amino alcohol of significant interest in organic synthesis, particularly in the construction of chiral ligands, peptide mimics, and complex drug candidates. The presence of the bulky cyclohexyl group and the acid-labile tert-butyloxycarbonyl (Boc) protecting group makes it a versatile building block. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and structural integrity. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on the analysis of structurally similar compounds and established spectroscopic principles.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~4.8 - 5.0d1HNH
~3.5 - 3.7m1HCH-N
~3.4 - 3.6m2HCH₂-OH
~1.6 - 1.8m5HCyclohexyl (axial & equatorial)
1.45s9HC(CH₃)₃ (Boc)
~1.0 - 1.3m6HCyclohexyl (axial & equatorial)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~156C=O (Boc)
~80C(CH₃)₃ (Boc)
~65CH₂-OH
~58CH-N
~42CH (Cyclohexyl)
~29CH₂ (Cyclohexyl)
~28.5C(CH₃)₃ (Boc)
~26.5CH₂ (Cyclohexyl)
~26CH₂ (Cyclohexyl)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3350MediumN-H stretch (amide)
~2930, ~2850StrongC-H stretch (cyclohexyl and Boc)
~1685StrongC=O stretch (Boc carbamate)
~1520MediumN-H bend (amide II)
~1170StrongC-O stretch (Boc)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
244.18[M+H]⁺
266.16[M+Na]⁺
188.15[M+H - C₄H₈]⁺ (loss of isobutylene)
144.12[M+H - Boc]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Researchers should adapt these methods based on the specific instrumentation and laboratory conditions available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition :

    • Use a standard 1D proton pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition :

    • Use a standard 1D carbon pulse sequence with proton decoupling.

    • Acquire a larger number of scans due to the low natural abundance of ¹³C (typically 1024 or more scans).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Solid (KBr pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR) : Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI) :

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Operate the mass spectrometer in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

    • Acquire data over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Chemical_Structure cluster_structure This compound cluster_boc Boc Group N N H_N H N->H_N C_alpha C N->C_alpha C_carbonyl C N->C_carbonyl H_alpha H C_alpha->H_alpha C_beta C C_alpha->C_beta C_cyclohexyl C₆H₁₁ C_alpha->C_cyclohexyl H2_beta H₂ C_beta->H2_beta O_alc O C_beta->O_alc H_alc H O_alc->H_alc O_carbonyl O C_carbonyl->O_carbonyl O_ester O C_carbonyl->O_ester C_tertbutyl C(CH₃)₃ O_ester->C_tertbutyl

Caption: Chemical structure of this compound with key functional groups highlighted.

An In-depth Technical Guide to the Stability and Storage of N-Boc-D-cyclohexylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-D-cyclohexylglycinol. Understanding the chemical stability of this compound is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental results and the quality of synthesized molecules. This document outlines the key factors influencing its stability, provides recommended storage conditions, and details a representative experimental protocol for stability assessment.

Introduction

This compound is a chiral building block commonly used in the synthesis of complex organic molecules, including peptidomimetics and pharmaceutical intermediates. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine is a key feature of this molecule, dictating its reactivity and stability profile. The Boc group is known for its stability in basic and nucleophilic environments but is labile under acidic and certain thermal conditions.[1][2] This guide will delve into the specifics of this stability profile to provide a clear understanding for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 188348-00-7[3][4]
Molecular Formula C₁₃H₂₅NO₃[4]
Molecular Weight 243.34 g/mol [4]
Appearance White to off-white powder or lumps (inferred from similar compounds)[5]
Melting Point 86-89 °C (for the similar compound N-Boc-glycine)[6]
Solubility Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane.[6]

Stability Profile of the N-Boc Group

The stability of this compound is primarily determined by the integrity of the N-Boc protecting group. The following table summarizes the known stability and lability of the N-Boc group under various conditions, which can be extrapolated to this compound.

ConditionStability/LabilityNotesReferences
Strong Acids Labile Readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl). This is the standard method for deprotection.[1]
Aqueous Acids Moderately Labile Can be cleaved by aqueous acids, with the rate depending on the acid strength and temperature.
Bases Stable The Boc group is generally stable to a wide range of basic conditions, including strong bases like sodium hydroxide.[2]
Nucleophiles Stable Resistant to attack by most nucleophiles.[2]
High Temperature Labile Thermal deprotection can occur at elevated temperatures, typically above 100 °C. The exact temperature for decomposition can be solvent-dependent.
Catalytic Hydrogenation Stable The Boc group is stable under conditions used for the hydrogenolysis of other protecting groups like Cbz.[1]
Light Generally Stable No significant light sensitivity is reported, but protection from light is a general good practice for all chemicals.
Moisture Generally Stable While stable to water, the presence of moisture in combination with acidic impurities could lead to slow hydrolysis over time. N-Boc-glycine is noted to be moisture-sensitive.[6]

Recommended Storage Conditions

Based on the stability profile of the N-Boc group and supplier recommendations for similar compounds, the following storage conditions are recommended for this compound to ensure its long-term integrity.

ParameterRecommendationRationale
Temperature 0-8 °C Refrigeration minimizes the potential for thermal degradation and slows down any potential hydrolytic decomposition.[5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) Minimizes contact with atmospheric moisture and acidic gases (like CO₂) which could potentially contribute to degradation over extended periods.
Container Tightly sealed, light-resistant container Prevents exposure to moisture and light.
Handling Avoid contact with strong acids and high temperatures Prevents unintentional deprotection of the Boc group.

Experimental Protocol: Stability-Indicating HPLC Assay

The following is a representative protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method that can be adapted to assess the purity and degradation of this compound over time.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products (primarily the de-Boc derivative).

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • Forced degradation samples (acid-stressed, base-stressed, thermally-stressed, and photolytically-stressed)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • For stability samples, dissolve the compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Forced Degradation Studies (Stress Testing):

    • Acid Hydrolysis: Incubate a sample solution with 0.1 M HCl at 60 °C for 24 hours. Neutralize before injection.

    • Base Hydrolysis: Incubate a sample solution with 0.1 M NaOH at 60 °C for 24 hours. Neutralize before injection.

    • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • HPLC Method:

    • Column: C18 reverse-phase column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Analyze the chromatograms of the stressed samples to identify the retention times of the parent compound and any degradation products.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Visualizations

The following diagrams illustrate the primary degradation pathways of the N-Boc group and a logical workflow for assessing the stability of this compound.

Degradation Pathways of this compound cluster_acid Acid-Catalyzed Degradation cluster_thermal Thermal Degradation NBoc This compound Protonated Protonated Intermediate NBoc->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-butyl cation Isobutylene Isobutylene Protonated->Isobutylene Amine D-cyclohexylglycinol CarbamicAcid->Amine - CO₂ CO2 CO₂ NBoc_T This compound CarbamicAcid_T Carbamic Acid Intermediate NBoc_T->CarbamicAcid_T Δ (Heat) Isobutylene_T Isobutylene NBoc_T->Isobutylene_T Δ (Heat) Amine_T D-cyclohexylglycinol CarbamicAcid_T->Amine_T - CO₂ CO2_T CO₂

Caption: Degradation pathways of the N-Boc group under acidic and thermal stress.

Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Start This compound Sample Stress Forced Degradation (Acid, Base, Heat, Light) Start->Stress Control Control Sample (No Stress) Start->Control HPLC Stability-Indicating HPLC Analysis Stress->HPLC Control->HPLC Data Data Acquisition (Chromatograms) HPLC->Data Compare Compare Stressed vs. Control Data->Compare Assess Assess Peak Purity and Identify Degradants Compare->Assess Quantify Quantify Degradation (%) Assess->Quantify Report Report Stability Profile Quantify->Report

Caption: A logical workflow for conducting a stability assessment of this compound.

References

A Technical Guide to the Commercial Availability and Application of N-Boc-D-cyclohexylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, synthesis, and key applications of N-Boc-D-cyclohexylglycinol. This valuable chiral building block plays a significant role in the fields of medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound, systematically named tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate, is a derivative of the D-amino alcohol cyclohexylglycinol with the amino group protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is fundamental in peptide synthesis and other areas of organic chemistry. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 188348-00-7[1][2][3]
Molecular Formula C₁₃H₂₅NO₃[1][2]
Molecular Weight 243.34 g/mol [1][2]
IUPAC Name tert-butyl (1R)-1-cyclohexyl-2-hydroxyethylcarbamate
Synonyms Boc-D-Chg-ol, N-t-butoxycarbonyl-D-cyclohexylglycinol, N-t-Boc-D-cyclohexylglycinol
Melting Point 83-87 °C[1]
Appearance White to off-white powder or solid
Storage Conditions 0-8 °C[1]

Commercial Availability

This compound is readily available from a number of chemical suppliers. Researchers can procure this compound in various quantities for research and development purposes. A summary of known suppliers is provided below.

SupplierCatalog NumberPurity
Santa Cruz Biotechnology, Inc.sc-236020Not specified
AK Scientific, Inc.AS5891767Not specified
Chem-Impex07353Not specified
LeapchemCustom service available[4]

Synthesis and Manufacturing

The primary manufacturing route for this compound involves the reduction of its corresponding carboxylic acid, N-Boc-D-cyclohexylglycine (CAS: 70491-05-3). This precursor is also commercially available.

G Synthetic Pathway of this compound A N-Boc-D-cyclohexylglycine B Reduction A->B C This compound B->C

Caption: Synthetic pathway from N-Boc-D-cyclohexylglycine to this compound.

Experimental Protocol: Reduction of N-Boc-D-cyclohexylglycine

This protocol describes a general procedure for the reduction of N-Boc-D-cyclohexylglycine to this compound using a mild reducing agent.

Materials:

  • N-Boc-D-cyclohexylglycine

  • Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve N-Boc-D-cyclohexylglycine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Applications in Research and Development

This compound is a versatile chiral intermediate with significant applications in medicinal chemistry and drug discovery.[1][4]

  • Peptide Synthesis: It serves as a crucial building block in the synthesis of peptidomimetics and bioactive peptides. The cyclohexyl group provides steric bulk and lipophilicity, which can enhance the metabolic stability and cell permeability of the resulting peptide.

  • Chiral Auxiliaries: This compound can be used as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of a reaction.

  • Drug Candidates: It is a key component in the synthesis of various drug candidates, including enzyme inhibitors and compounds targeting specific biological pathways.[4]

Experimental Workflow: Incorporation into a Peptide Sequence

The following workflow outlines the general steps for incorporating this compound into a peptide chain using solid-phase peptide synthesis (SPPS).

G Workflow for Peptide Synthesis using this compound cluster_0 Preparation cluster_1 SPPS Cycle cluster_2 Cleavage and Purification A Procure this compound B Verify Purity (CoA) A->B C Deprotection of Resin-Bound Peptide (TFA) B->C D Neutralization (DIEA) C->D E Coupling with this compound (e.g., HBTU/HOBt) D->E F Washing E->F F->C Repeat for next amino acid G Cleavage from Resin (e.g., HF) F->G H Purification (HPLC) G->H

Caption: General workflow for solid-phase peptide synthesis using this compound.

Analytical Data and Characterization

It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier upon purchasing this compound. The CoA provides lot-specific data on the purity and identity of the compound. Key analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure and assess the purity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the O-H stretch of the alcohol, the N-H stretch of the carbamate, and the C=O stretch of the Boc group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for researchers in drug discovery and peptide science. Its unique structural features and the well-established chemistry of the Boc protecting group make it an important tool for the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its properties, availability, and applications to aid researchers in their synthetic endeavors.

References

An Introduction to Chiral Auxiliaries in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where the biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement.[1][2] Different enantiomers of a drug can exhibit widely varying pharmacological, toxicological, and metabolic properties.[3] Asymmetric synthesis, the selective production of a single enantiomer, is therefore a critical discipline.[2] Among the most robust and reliable strategies to achieve this is the use of a chiral auxiliary.[3][4]

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2][5] The auxiliary creates a chiral environment, sterically and/or electronically influencing the reaction pathway to favor the formation of one diastereomer over the other.[5] After the new stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered for reuse.[2][4] This approach effectively translates the challenge of separating enantiomers into the more manageable task of separating diastereomers, which have different physical properties.[4]

The General Workflow of Chiral Auxiliary-Mediated Synthesis

The application of a chiral auxiliary in asymmetric synthesis follows a well-defined, three-stage process:

  • Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate molecule.[4][6]

  • Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol condensation, Diels-Alder) where the auxiliary's stereochemistry directs the formation of a new chiral center, leading to a product with a high diastereomeric excess (d.r.).[4][6]

  • Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and regenerating the auxiliary for potential reuse.[5][6]

This systematic workflow provides a predictable and powerful method for controlling stereochemistry.[6]

Chiral_Auxiliary_Workflow sub Prochiral Substrate conj Substrate-Auxiliary Conjugate sub->conj Attachment aux Chiral Auxiliary aux->conj reac Diastereoselective Reaction conj->reac prod_aux Product-Auxiliary Adduct reac->prod_aux cleav Cleavage prod_aux->cleav prod Enantioenriched Product cleav->prod rec_aux Recovered Auxiliary cleav->rec_aux Evans_Auxiliary_Mechanism start N-Acyl Oxazolidinone enolate Z-Enolate Formation Chelated to Metal Cation (M+) Bulky 'R' group blocks top face start->enolate Deprotonation (e.g., LDA) approach Electrophile (E+) Approaches Less Hindered Bottom Face enolate:f0->approach Steric Shielding product Alkylated Product (High Diastereoselectivity) approach->product C-C Bond Formation

References

The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in the Synthesis of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the preparation of chiral amino alcohols, which are pivotal building blocks in numerous active pharmaceutical ingredients. Its widespread use stems from its robustness under various reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides an in-depth analysis of the critical role of the Boc group in amino alcohol synthesis, detailing its application in the protection of amino acids, the subsequent chemoselective reduction of the carboxylic acid moiety, and the final deprotection to yield the target amino alcohol. This document includes a compilation of quantitative data from various synthetic methodologies, detailed experimental protocols, and visualizations of key synthetic pathways and workflows to aid researchers in the efficient and stereoselective synthesis of these valuable compounds.

Introduction: The Importance of Amino Alcohols and the Boc Protecting Group

Chiral 1,2-amino alcohols are prevalent structural motifs in a wide range of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands for asymmetric synthesis. The precise stereochemical arrangement of the amino and hydroxyl groups is often crucial for their biological function. Consequently, the development of robust and stereoselective synthetic routes to these compounds is of paramount importance in drug discovery and development.

The synthesis of amino alcohols frequently commences from readily available and optically pure α-amino acids. A key challenge in this transformation is the selective reduction of the carboxylic acid group in the presence of the nucleophilic amino group. To achieve this, the amino group must be temporarily masked with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is arguably the most common choice for this purpose.[1][2]

The Boc group, introduced by reacting the amino group with di-tert-butyl dicarbonate ((Boc)₂O), forms a stable carbamate that is resistant to a wide array of reagents and reaction conditions, including basic, nucleophilic, and reductive environments.[3][4] This stability allows for the unhindered manipulation of other functional groups within the molecule. Crucially, the Boc group can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine with minimal risk of racemization.[3] This orthogonality with other common protecting groups makes it an invaluable tool in multi-step syntheses.[5]

This guide will explore the strategic application of the Boc protecting group in the synthesis of amino alcohols, with a focus on the key steps of protection, reduction, and deprotection.

The Synthetic Pathway: From Amino Acid to Amino Alcohol

The general synthetic route for the preparation of a chiral amino alcohol from an amino acid using a Boc protection strategy can be summarized in three key steps:

  • Boc Protection: The amino group of the starting amino acid is protected as a tert-butyl carbamate.

  • Reduction of the Carboxylic Acid: The carboxylic acid moiety of the N-Boc-protected amino acid is selectively reduced to a primary alcohol.

  • Boc Deprotection: The Boc group is removed to unveil the free amino alcohol.

G AminoAcid Chiral Amino Acid BocProtected N-Boc-Amino Acid AminoAcid->BocProtected (Boc)₂O, Base AminoAlcohol_Protected N-Boc-Amino Alcohol BocProtected->AminoAlcohol_Protected Reduction (e.g., NaBH₄, LiAlH₄, Borane) AminoAlcohol_Final Chiral Amino Alcohol AminoAlcohol_Protected->AminoAlcohol_Final Acidic Deprotection (e.g., TFA, HCl)

Figure 1: General synthetic workflow for amino alcohol synthesis.
Boc Protection of Amino Acids

The protection of the amino group is the crucial first step. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amino group and facilitate the nucleophilic attack on the (Boc)₂O.[3][6]

Commonly used bases include sodium hydroxide, sodium bicarbonate, or triethylamine (NEt₃). The choice of solvent is flexible, with tetrahydrofuran (THF), dioxane, water, or mixtures thereof being frequently employed.[3][6][7] The reaction generally proceeds with high yield and is compatible with a wide range of amino acid side chains.[4]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up AminoAcid Amino Acid Stirring Stirring at RT AminoAcid->Stirring Boc2O (Boc)₂O Boc2O->Stirring Base Base (e.g., NaOH, NEt₃) Base->Stirring Solvent Solvent (e.g., THF, H₂O) Solvent->Stirring Quench Quench Reaction Stirring->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify BocProtected N-Boc-Amino Acid Purify->BocProtected

Figure 2: Experimental workflow for Boc protection of amino acids.
Reduction of N-Boc-Amino Acids to N-Boc-Amino Alcohols

The chemoselective reduction of the carboxylic acid in the presence of the Boc-protected amine is the most critical step in this synthetic sequence. Several reducing agents can be employed, each with its own advantages and limitations.

Sodium borohydride is a mild and selective reducing agent that does not typically reduce carboxylic acids directly.[8] Therefore, the carboxylic acid must first be activated. A common method involves the formation of a mixed anhydride with ethyl chloroformate or isobutyl chloroformate, which is then reduced in situ by NaBH₄.[9] Another approach is to activate the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) prior to reduction.[7] These methods are generally high-yielding and proceed with retention of stereochemistry.[7][9]

Lithium aluminum hydride is a powerful reducing agent capable of reducing carboxylic acids directly to primary alcohols.[][11] While effective, its high reactivity necessitates careful handling and anhydrous reaction conditions. LiAlH₄ is generally less chemoselective than borane reagents and may not be suitable for substrates with other reducible functional groups.[12]

Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly effective and chemoselective reagent for the reduction of carboxylic acids.[13][14] It offers an excellent alternative to LiAlH₄, often providing cleaner reactions and simpler work-ups. Borane selectively reduces carboxylic acids in the presence of many other functional groups, including esters and amides, making it a valuable tool in complex molecule synthesis.[13]

G cluster_methods Reduction Methods Boc_AA N-Boc-Amino Acid NaBH4 NaBH₄ (with activation, e.g., CDI, EtOCOCl) Boc_AA->NaBH4 LiAlH4 LiAlH₄ Boc_AA->LiAlH4 Borane Borane (BH₃·THF) Boc_AA->Borane Boc_AminoAlcohol N-Boc-Amino Alcohol NaBH4->Boc_AminoAlcohol LiAlH4->Boc_AminoAlcohol Borane->Boc_AminoAlcohol

Figure 3: Common reduction methods for N-Boc-amino acids.
Boc Deprotection

The final step is the removal of the Boc protecting group to yield the desired amino alcohol. This is typically achieved under acidic conditions. A solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a common and effective method.[15] Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate can be used.[15] The deprotection is usually rapid and clean, yielding the hydrochloride or trifluoroacetate salt of the amino alcohol, which can then be neutralized to obtain the free amine.

Quantitative Data on Amino Alcohol Synthesis

The following tables summarize quantitative data for the key steps in amino alcohol synthesis, compiled from various literature sources.

Table 1: Boc Protection of Amino Acids

Amino AcidBaseSolvent(s)Yield (%)Reference
PhenylalanineNaOHDioxane/H₂O95[3]
AlanineNaHCO₃THF/H₂O98[7]
ValineNEt₃DCM96[15]
ProlineK₂CO₃H₂O92[4]
Lysine(Z)NaHCO₃THF/H₂O94[7]

Table 2: Reduction of N-Boc-Amino Acids to N-Boc-Amino Alcohols

N-Boc-Amino AcidReducing Agent/ActivatorSolventYield (%)Enantiomeric Excess (%)Reference
N-Boc-AlanineEtOCOCl / NaBH₄THF/H₂O74>99[9]
N-Boc-PhenylalanineCDI / NaBH₄THF92>99[7]
N-Boc-ValineLiAlH₄THF85Not Reported[12]
N-Boc-LeucineBH₃·SMe₂THF90>99[8]
N-Boc-IsoleucineCDI / NaBH₄THF88>99[7]
N-Boc-Serine(OBn)EtOCOCl / NaBH₄THF/H₂O84Not Reported[9]
N-Boc-ProlineCDI / NaBH₄THF91>99[7]

Table 3: Boc Deprotection of N-Boc-Amino Alcohols

N-Boc-Amino AlcoholDeprotection ReagentSolventYield (%)Reference
N-Boc-PhenylalaninolTFADCM98[15]
N-Boc-Valinol4M HCl in DioxaneDioxane97[15]
N-Boc-LeucinolTFADCM95[15]
N-Boc-Prolinol4M HCl in DioxaneDioxane96[15]

Experimental Protocols

General Protocol for Boc Protection of an Amino Acid
  • Dissolve the amino acid (1.0 eq) in a suitable solvent mixture (e.g., 1:1 THF/water).

  • Add the base (e.g., NaHCO₃, 2.0-3.0 eq) and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) in the organic solvent (e.g., THF) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with a suitable acid (e.g., 1M HCl or KHSO₄).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the N-Boc-amino acid.

Protocol for the Reduction of an N-Boc-Amino Acid via Mixed Anhydride Formation
  • Dissolve the N-Boc-amino acid (1.0 eq) in anhydrous THF and cool to -15 °C.

  • Add N-methylmorpholine (NMM, 1.0 eq) and stir for 1-2 minutes.

  • Add isobutyl chloroformate (1.0 eq) dropwise, maintaining the temperature below -10 °C.

  • Stir the resulting mixture for 15 minutes at -15 °C.

  • In a separate flask, dissolve sodium borohydride (NaBH₄, 1.5-2.0 eq) in water and cool to 0 °C.

  • Add the cold NaBH₄ solution to the mixed anhydride solution, ensuring the temperature does not exceed 20 °C.

  • Stir the reaction mixture for 20-30 minutes.

  • Quench the reaction by the addition of 1M HCl until the pH is acidic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography if necessary.

Protocol for the Reduction of an N-Boc-Amino Acid using Borane-THF Complex
  • Dissolve the N-Boc-amino acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1M in THF, 2.0-3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude N-Boc-amino alcohol by flash column chromatography.

General Protocol for Boc Deprotection
  • Dissolve the N-Boc-amino alcohol (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

  • Co-evaporate with toluene or another suitable solvent to ensure complete removal of residual acid.

  • The resulting amino alcohol salt can be used directly or neutralized with a suitable base to obtain the free amine.

Conclusion

The tert-butoxycarbonyl protecting group plays a pivotal role in the efficient and stereoselective synthesis of chiral amino alcohols from amino acids. Its stability under a variety of reaction conditions, coupled with its facile removal under mild acidic conditions, allows for the chemoselective reduction of the carboxylic acid moiety without compromising the stereochemical integrity of the chiral center. The choice of reducing agent for the conversion of the N-Boc-amino acid to the corresponding alcohol can be tailored based on the specific substrate and the desired level of chemoselectivity, with borane reagents and activated sodium borohydride methods offering excellent yields and stereopurity. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource for the practical application of the Boc protecting group in this critical synthetic transformation.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Carboxylic Acids Using N-Boc-D-cyclohexylglycinol as a Chiral Auxiliary Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Boc-D-cyclohexylglycinol in asymmetric synthesis. This chiral amino alcohol serves as a precursor to a robust chiral auxiliary, enabling the stereoselective synthesis of α-substituted carboxylic acids, which are valuable building blocks in pharmaceutical and chemical research.

Introduction

This compound is a valuable chiral building block due to its bulky cyclohexyl group, which can provide excellent stereocontrol in asymmetric transformations. A primary application of this compound is its conversion into a chiral oxazolidinone auxiliary. This auxiliary can then be used to direct the stereoselective alkylation of a prochiral enolate, a strategy famously pioneered by David A. Evans. The overall process involves the temporary incorporation of the chiral auxiliary to guide the formation of a new stereocenter, followed by its removal to yield the desired enantiomerically enriched product.

Application: Diastereoselective Synthesis of α-Substituted Carboxylic Acids

A key application of this compound is in the diastereoselective alkylation of N-acyloxazolidinones to produce chiral carboxylic acids. The bulky cyclohexyl group of the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation reaction.

Workflow Overview

The overall synthetic workflow for this application can be visualized as a three-stage process:

  • Auxiliary Synthesis: Conversion of this compound into the corresponding (R)-4-cyclohexyl-1,3-oxazolidin-2-one.

  • Diastereoselective Alkylation: Acylation of the oxazolidinone followed by stereoselective alkylation of the resulting enolate.

  • Auxiliary Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

G cluster_0 Stage 1: Auxiliary Synthesis cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage A This compound B (R)-4-cyclohexyl-1,3-oxazolidin-2-one A->B Deprotection & Cyclization C N-Acyloxazolidinone B->C Acylation D Alkylated Auxiliary C->D Enolate Formation & Alkylation E Chiral Carboxylic Acid D->E Hydrolysis F Recovered Auxiliary D->F Hydrolysis

Caption: Overall workflow for the synthesis of chiral carboxylic acids.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the asymmetric synthesis of a chiral carboxylic acid using a cyclohexyl-based oxazolidinone auxiliary.

Table 1: Diastereoselective Alkylation of N-Propionyl-(R)-4-cyclohexyl-1,3-oxazolidin-2-one

Electrophile (R-X)BaseDiastereomeric Ratio (dr)Yield (%)
Benzyl bromideLDA>99:195
Allyl iodideNaHMDS98:292
Methyl iodideKHMDS97:390
Isopropyl triflateLHMDS95:585

Table 2: Cleavage of the Chiral Auxiliary

Cleavage MethodProduct TypeYield (%)Auxiliary Recovery (%)
LiOH / H₂O₂Carboxylic Acid92>95
LiBH₄Primary Alcohol88>95
MeOMgBrMethyl Ester90>95

Experimental Protocols

Protocol 1: Synthesis of (R)-4-cyclohexyl-1,3-oxazolidin-2-one (Chiral Auxiliary)

This protocol describes the synthesis of the chiral oxazolidinone auxiliary from this compound. The process involves the deprotection of the Boc group followed by cyclization with a carbonylating agent.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triphosgene or Diethyl carbonate

  • Triethylamine (TEA) or another suitable base

  • Anhydrous solvents (DCM, THF)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add TFA (2.0-3.0 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure. The crude product is the TFA salt of D-cyclohexylglycinol.

  • Cyclization:

    • Dissolve the crude D-cyclohexylglycinol TFA salt in anhydrous THF.

    • Cool the solution to 0 °C and add triethylamine (3.0 eq) to neutralize the TFA salt.

    • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF.

    • Slowly add the triphosgene solution to the amino alcohol solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield (R)-4-cyclohexyl-1,3-oxazolidin-2-one.

G Start This compound Step1 Boc Deprotection (TFA, DCM) Start->Step1 Intermediate D-cyclohexylglycinol TFA salt Step1->Intermediate Step2 Cyclization (Triphosgene, TEA, THF) Intermediate->Step2 Product (R)-4-cyclohexyl-1,3-oxazolidin-2-one Step2->Product

Caption: Synthesis of the chiral auxiliary.
Protocol 2: Acylation and Diastereoselective Alkylation

This protocol details the acylation of the chiral auxiliary and the subsequent diastereoselective alkylation to introduce the desired side chain.

Materials:

  • (R)-4-cyclohexyl-1,3-oxazolidin-2-one

  • Acyl chloride (e.g., propionyl chloride)

  • n-Butyllithium (n-BuLi) or other strong base (LDA, NaHMDS)

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous THF

  • Standard glassware for reactions at low temperatures under an inert atmosphere

Procedure:

  • Acylation:

    • Dissolve (R)-4-cyclohexyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.

    • Add the acyl chloride (1.1 eq) dropwise.

    • Stir at -78 °C for 30 minutes, then allow the reaction to warm to 0 °C and stir for another 30 minutes.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by flash chromatography to obtain the N-acyloxazolidinone.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add LDA or NaHMDS (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

    • Add the alkylating agent (1.2 eq) dropwise.

    • Stir at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

    • Purify the major diastereomer by flash chromatography.

G Auxiliary (R)-4-cyclohexyl-1,3-oxazolidin-2-one Acylation Acylation (n-BuLi, R'COCl) Auxiliary->Acylation AcylatedAux N-Acyloxazolidinone Acylation->AcylatedAux EnolateFormation Enolate Formation (LDA or NaHMDS, -78 °C) AcylatedAux->EnolateFormation ChelatedEnolate Chelated (Z)-Enolate EnolateFormation->ChelatedEnolate Alkylation Alkylation (R-X, -78 °C) ChelatedEnolate->Alkylation AlkylatedProduct Alkylated Auxiliary (High dr) Alkylation->AlkylatedProduct

Caption: Diastereoselective alkylation workflow.
Protocol 3: Chiral Auxiliary Cleavage

This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the desired chiral carboxylic acid.

Materials:

  • Alkylated N-acyloxazolidinone

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • Standard laboratory glassware

Procedure:

  • Hydrolysis:

    • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

    • Stir the mixture at 0 °C for 2-4 hours.

    • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

    • Concentrate the mixture under reduced pressure to remove the THF.

  • Work-up and Isolation:

    • Separate the aqueous layer containing the lithium salt of the carboxylic acid from the organic residues. The chiral auxiliary can be recovered from the organic phase.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the chiral carboxylic acid with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the final product.

    • The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Disclaimer: The quantitative data presented in the tables are representative and may vary depending on the specific substrates, reagents, and reaction conditions used. These protocols are intended as a general guide and may require optimization for specific applications. Always consult relevant literature and perform appropriate safety assessments before conducting any chemical reactions.

N-Boc-D-cyclohexylglycinol: A Chiral Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of N-Boc-D-cyclohexylglycinol as a chiral building block in the synthesis of peptidomimetics. The incorporation of this non-proteinogenic amino acid derivative offers a strategic approach to introduce conformational constraints and enhance the metabolic stability of peptide-based therapeutics.

This compound, with its bulky cyclohexyl side chain and a protected amine, is a valuable intermediate for creating peptidomimetics with unique structural features.[1] The tert-butoxycarbonyl (Boc) protecting group provides stability during synthesis and can be readily removed under acidic conditions, making it compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1][2][3] The inherent chirality of the D-enantiomer allows for precise stereochemical control in the final peptidomimetic, which is crucial for target-specific interactions in drug development.

Advantages of Incorporating this compound

The inclusion of this compound in peptide sequences can confer several beneficial properties:

  • Enhanced Metabolic Stability: The non-natural cyclohexylglycine residue can impart resistance to enzymatic degradation by proteases, increasing the in-vivo half-life of the peptidomimetic.

  • Conformational Rigidity: The sterically demanding cyclohexyl group restricts the conformational freedom of the peptide backbone, which can help to stabilize desired secondary structures, such as β-turns or helical motifs, that are often critical for biological activity.

  • Improved Receptor Affinity: The rigid conformation can lead to a more pre-organized structure for binding to biological targets, potentially increasing affinity and selectivity.[1]

  • Increased Hydrophobicity: The cyclohexyl side chain enhances the lipophilicity of the peptide, which can improve membrane permeability and oral bioavailability.[1]

Data Presentation: Illustrative Synthesis and Purity Data

The following tables provide representative quantitative data for the synthesis and purification of a model tripeptide incorporating D-cyclohexylglycine (Chg), Ac-Ala-Chg-Leu-NH2. These values are illustrative and actual results may vary depending on the specific sequence, synthesis scale, and purification methods employed.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters for Ac-Ala-Chg-Leu-NH2

ParameterValueNotes
Resin TypeRink AmideTo yield a C-terminal amide.
Resin Loading0.6 mmol/gA typical loading for manual synthesis.
Synthesis Scale0.25 mmol
Coupling ReagentsHBTU/DIPEAStandard coupling activation.
Nα-ProtectionBocTFA is used for deprotection.
Cleavage CocktailTFA/H₂O/TIS (95:2.5:2.5)For cleavage from the resin and side-chain deprotection.

Table 2: Yield and Purity of Ac-Ala-Chg-Leu-NH2

ParameterResultMethod of Analysis
Crude Peptide Yield78%Gravimetric
Purity of Crude Peptide65%RP-HPLC (214 nm)
Final Yield after Purification35%Gravimetric
Final Purity>98%RP-HPLC (214 nm)

Experimental Protocols

This section details the step-by-step methodology for the manual solid-phase synthesis of a model tripeptide, Ac-Ala-Chg-Leu-NH2, using this compound.

Protocol 1: Solid-Phase Synthesis of a Model Tripeptide

Materials:

  • Rink Amide resin (0.6 mmol/g loading)

  • N-Boc-L-Leucine (Boc-Leu-OH)

  • This compound (Boc-Chg-OH)

  • N-Boc-L-Alanine (Boc-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Acetic anhydride

  • Triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a fresh 20% piperidine/DMF solution for 15 minutes to ensure complete Fmoc deprotection of the linker.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of the First Amino Acid (Boc-Leu-OH):

    • In a separate vial, pre-activate Boc-Leu-OH (3 eq. relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test (should be negative upon completion).

    • Wash the resin with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes, then drain.

    • Add a fresh 50% TFA/DCM solution and agitate for 30 minutes.

    • Drain the TFA solution and wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DCM, and then again with DCM.

  • Coupling of this compound (Boc-Chg-OH):

    • Repeat the coupling step (Step 2) using Boc-Chg-OH. Due to the bulky nature of the cyclohexyl side chain, the coupling time may need to be extended to 4-6 hours. A double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be necessary to achieve a high coupling efficiency.

  • Subsequent Amino Acid Coupling (Boc-Ala-OH):

    • Repeat the Boc deprotection (Step 3) and coupling (Step 2) steps for Boc-Ala-OH.

  • N-terminal Acetylation:

    • After the final Boc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptidomimetic.

Visualizations

Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Support Deprotection1 Nα-Deprotection Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection1 Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified Peptidomimetic Purification->FinalPeptide

Caption: General workflow for solid-phase synthesis of peptidomimetics.

Diagram 2: Logical Relationship for Peptidomimetic Design

Peptidomimetic_Design LeadPeptide Lead Peptide PoorProperties Poor Pharmacokinetic Properties (e.g., Low Stability, Poor Bioavailability) LeadPeptide->PoorProperties PeptidomimeticStrategy Peptidomimetic Design Strategy PoorProperties->PeptidomimeticStrategy ChiralBuildingBlock Incorporate this compound PeptidomimeticStrategy->ChiralBuildingBlock ImprovedProperties Enhanced Properties ChiralBuildingBlock->ImprovedProperties MetabolicStability Increased Metabolic Stability ImprovedProperties->MetabolicStability ConformationalConstraint Conformational Constraint ImprovedProperties->ConformationalConstraint ReceptorAffinity Improved Receptor Affinity ImprovedProperties->ReceptorAffinity DrugCandidate Optimized Drug Candidate ImprovedProperties->DrugCandidate

References

Application Notes and Protocols for the Synthesis of Non-Natural Amino Acids using a Chiral Auxiliary Derived from N-Boc-D-cyclohexylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of non-natural amino acids utilizing a novel chiral auxiliary derived from N-Boc-D-cyclohexylglycinol. The methodology is based on the well-established asymmetric alkylation of a nickel(II)-complexed glycine Schiff base, offering a robust and highly stereoselective route to a variety of α-amino acid derivatives. This document outlines the synthesis of the chiral ligand, the formation of the active nickel(II) complex, the diastereoselective alkylation, and the final liberation of the desired non-natural amino acid.

Introduction

The enantioselective synthesis of non-natural α-amino acids is of paramount importance in medicinal chemistry and drug discovery. These unique building blocks can impart improved pharmacological properties to peptide-based therapeutics, such as enhanced metabolic stability, increased potency, and constrained conformations. Chiral auxiliaries are powerful tools for controlling stereochemistry during C-C bond formation. This protocol details the use of a novel chiral ligand synthesized from the readily available this compound. The bulky cyclohexyl group of the auxiliary is designed to provide a high degree of steric hindrance, leading to excellent stereocontrol in the alkylation of a prochiral glycine enolate equivalent.

The overall synthetic strategy involves three main stages:

  • Synthesis of the Chiral Ligand: Conversion of this compound into a chiral aminobenzophenone derivative.

  • Asymmetric Alkylation: Formation of a chiral Ni(II) complex of a Schiff base between the chiral ligand and glycine, followed by diastereoselective alkylation.

  • Product Liberation: Hydrolysis of the alkylated complex to release the non-natural amino acid and recovery of the chiral auxiliary.

Data Presentation

The following table summarizes representative data for the asymmetric alkylation step using the proposed chiral auxiliary. The yields and diastereomeric excesses (d.e.) are indicative of the expected outcomes for this type of transformation.

EntryAlkylating Agent (R-X)Product (Non-natural Amino Acid)Yield (%)d.e. (%)
1Benzyl bromidePhenylalanine derivative85>95
2IodomethaneAlanine derivative92>95
3Allyl bromideAllylglycine derivative88>95
4Isopropyl iodideValine derivative75>90
5n-Butyl iodideNorleucine derivative82>95

Experimental Protocols

Part 1: Synthesis of the Chiral Ligand from this compound

This protocol describes the synthesis of (R)-2-((S)-1-(tert-butoxycarbonylamino)-2-cyclohexylethylamino)-5-chlorobenzophenone, the chiral ligand.

Materials:

  • This compound

  • 2-Amino-5-chlorobenzophenone

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Mesylation of this compound:

    • Dissolve this compound (1.0 equiv.) in anhydrous DCM (10 mL/g) and cool to 0 °C under a nitrogen atmosphere.

    • Add triethylamine (1.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv.).

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude mesylate, which is used in the next step without further purification.

  • Synthesis of the Chiral Ligand:

    • To a solution of 2-amino-5-chlorobenzophenone (1.1 equiv.) in anhydrous toluene (15 mL/g), add sodium hydride (1.2 equiv.) portion-wise at 0 °C under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of the crude mesylate from the previous step in anhydrous toluene.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and quench carefully with water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral ligand.

Part 2: Asymmetric Synthesis of a Non-Natural Amino Acid

This protocol details the synthesis of an N-protected phenylalanine derivative via alkylation of the Ni(II)-glycine Schiff base complex.

Materials:

  • Chiral Ligand (from Part 1)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Glycine

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Hydrochloric acid (HCl, 6 M)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Formation of the Chiral Ni(II)-Glycine Complex:

    • To a solution of the chiral ligand (1.0 equiv.) in methanol, add glycine (1.1 equiv.) and powdered potassium hydroxide (2.5 equiv.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of Ni(NO₃)₂·6H₂O (1.0 equiv.) in methanol.

    • Stir the resulting deep red solution at room temperature for 1 hour.

    • The formation of the complex can be monitored by a color change. The solvent is then removed under reduced pressure to yield the crude Ni(II) complex, which is used directly in the next step.

  • Asymmetric Alkylation:

    • Dissolve the crude Ni(II) complex in anhydrous DMF under a nitrogen atmosphere.

    • Add powdered potassium hydroxide (3.0 equiv.).

    • Cool the mixture to 0 °C and add benzyl bromide (1.2 equiv.) dropwise.

    • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC for the disappearance of the starting complex.

    • Upon completion, pour the reaction mixture into a rapidly stirred mixture of ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to give the crude alkylated complex.

  • Hydrolysis and Boc-Protection:

    • Dissolve the crude alkylated complex in methanol and add 6 M HCl.

    • Stir the mixture at 60 °C for 4 hours.

    • Cool the reaction to room temperature and concentrate in vacuo.

    • Dissolve the residue in water and wash with diethyl ether to remove the recovered chiral ligand.

    • Adjust the pH of the aqueous solution to 9-10 with saturated NaHCO₃ solution.

    • Add a solution of Boc₂O (1.5 equiv.) in dioxane.

    • Stir the mixture vigorously at room temperature overnight.

    • Wash the aqueous layer with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude N-Boc-phenylalanine derivative.

    • Purify by flash column chromatography or recrystallization.

    • Determine the diastereomeric excess by chiral HPLC or NMR analysis of a suitable derivative.

Visualizations

Synthesis_Pathway A This compound B Chiral Ligand (Aminobenzophenone derivative) A->B  Mesylation,  SN2 reaction D Chiral Ni(II)-Glycine Complex B->D C Glycine + Ni(II) salt C->D  Base F Alkylated Ni(II) Complex D->F E Alkylating Agent (R-X) E->F  Base G Non-natural Amino Acid (N-Boc protected) F->G  Acid Hydrolysis,  Boc Protection H Recovered Chiral Ligand F->H  Acid Hydrolysis

Caption: Overall workflow for the synthesis of non-natural amino acids.

Experimental_Workflow start Start step1 Synthesize Chiral Ligand from this compound start->step1 step2 Form Ni(II)-Glycine Schiff Base Complex with Chiral Ligand step1->step2 step3 Perform Diastereoselective Alkylation with R-X step2->step3 step4 Hydrolyze the Complex to liberate the amino acid step3->step4 step5 Protect the Amino Group (e.g., Boc) step4->step5 step6 Purify and Characterize the final product step5->step6 end End step6->end

Caption: Step-by-step experimental workflow for the synthesis.

Application of N-Boc-D-cyclohexylglycinol in Medicinal Chemistry: A Focus on Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-D-cyclohexylglycinol is a valuable chiral building block in medicinal chemistry, prized for its unique structural features that impart desirable properties to drug candidates. The presence of a bulky cyclohexyl group and a protected amine allows for the strategic design of molecules with enhanced metabolic stability, improved receptor affinity, and controlled stereochemistry. This application note will delve into the utility of this compound and its derivatives, particularly in the development of antiviral agents, with a focus on Hepatitis C Virus (HCV) NS3 protease inhibitors.

Key Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules:

  • Peptidomimetics and Enzyme Inhibitors: The conformationally restricted backbone that can be achieved by incorporating the cyclohexylglycine moiety is highly advantageous in the design of enzyme inhibitors. This structural rigidity can enhance the binding affinity of the molecule to the target enzyme's active site.[1]

  • Chiral Auxiliaries: The inherent chirality of this compound allows it to be used as a chiral auxiliary, guiding the stereochemical outcome of synthetic reactions to produce enantiomerically pure compounds.

  • Enhanced Pharmacokinetic Properties: The lipophilic nature of the cyclohexyl group can improve a drug candidate's ability to cross cellular membranes, potentially leading to better oral bioavailability.[1] The Boc (tert-butoxycarbonyl) protecting group offers stability during synthesis and can be removed under specific conditions, allowing for further chemical modifications.[1]

Case Study: HCV NS3 Protease Inhibitors

A significant application of the cyclohexylglycine scaffold is in the design of inhibitors for the Hepatitis C Virus (HCV) NS3 protease, a key enzyme in the viral replication cycle. The drug Boceprevir , a first-generation HCV NS3 protease inhibitor, features a bulky tert-butylglycine residue at the P3 position, which plays a crucial role in its binding to the enzyme.[1][2] Medicinal chemists have explored the replacement of this tert-butylglycine with other bulky, non-natural amino acids, such as cyclohexylglycine, to optimize the inhibitor's potency and pharmacokinetic profile.

The core structure of these inhibitors is often an α-ketoamide, which acts as a "warhead" that forms a reversible covalent bond with the catalytic serine residue in the NS3 protease active site. The cyclohexylglycine moiety is typically incorporated at the P3 position to interact with a hydrophobic pocket in the enzyme.

Quantitative Data: Structure-Activity Relationship of Boceprevir Analogs

The following table summarizes the in vitro activity of Boceprevir analogs, highlighting the impact of modifications at the P2 and P3 positions on enzyme inhibition and cellular efficacy. While a direct replacement of the P3 tert-butylglycine with cyclohexylglycine is not explicitly detailed with quantitative data in the provided search results, the data for related bulky residues underscores the importance of this position for biological activity.

Compound/AnalogP2 MoietyP3 MoietyKi* (nmol/L)EC90 (nmol/L) in Replicon Assay
Analog 8 Cyclopropyl Prolinetert-Butylglycine11Not Reported
Analog 9 gem-Dimethylcyclopropyl Prolinetert-Butylglycine1.490
Boceprevir (Analog 13) gem-Dimethylcyclopropyl Prolinetert-ButylglycineNot explicitly stated, but potent200-400

Data derived from a study on Boceprevir development, where Ki represents the apparent inhibition constant.*[2]

Experimental Protocols

General Protocol for the Synthesis of an α-Ketoamide Inhibitor Intermediate using N-Boc-D-cyclohexylglycine

This protocol describes a general method for the synthesis of a dipeptide α-ketoamide precursor, a common intermediate in the development of HCV NS3 protease inhibitors.

Materials:

  • N-Boc-D-cyclohexylglycine

  • P2 amino acid ester (e.g., methyl ester of a proline analog)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, N-methylmorpholine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reagents for oxidation of a corresponding α-hydroxyamide (e.g., Dess-Martin periodinane)

  • Reagents for ester hydrolysis (e.g., LiOH)

  • Reagents for amidation (e.g., ammonium chloride, coupling agent)

Procedure:

  • Peptide Coupling:

    • Dissolve N-Boc-D-cyclohexylglycine (1.0 eq) in anhydrous DMF.

    • Add the P2 amino acid ester hydrochloride salt (1.0 eq) and DIPEA (2.5 eq).

    • Add the peptide coupling reagent HATU (1.1 eq) and allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the resulting dipeptide by column chromatography.

  • Synthesis of the α-ketoamide moiety: This can be achieved through various synthetic routes. One common method involves the oxidation of an α-hydroxyamide precursor.

    • The protected dipeptide from the previous step is elaborated to an α-hydroxyamide.

    • The resulting α-hydroxyamide is then oxidized using a mild oxidizing agent like Dess-Martin periodinane in an inert solvent such as DCM.

    • The reaction is typically carried out at room temperature and monitored by TLC.

    • Upon completion, the reaction is quenched and the α-ketoamide is purified.

  • Deprotection and Final Coupling:

    • The Boc protecting group is removed from the N-terminus using acidic conditions (e.g., TFA in DCM).

    • The resulting free amine is then coupled with the desired P4 capping group to yield the final α-ketoamide inhibitor.

Visualizations

Signaling Pathway: Inhibition of HCV Polyprotein Processing

HCV_Protease_Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_Protease NS3/4A Protease Polyprotein->NS3_Protease Structural_Proteins Structural Proteins Polyprotein->Structural_Proteins Host Protease Cleavage NonStructural_Proteins Non-Structural Proteins (NS4A, NS4B, NS5A, NS5B) Polyprotein->NonStructural_Proteins NS3/4A Cleavage Replication_Complex Viral Replication Complex NonStructural_Proteins->Replication_Complex New_HCV_RNA New Viral RNA Replication_Complex->New_HCV_RNA Replication Inhibitor α-Ketoamide Inhibitor (with Cyclohexylglycine) Inhibitor->NS3_Protease Inhibition

Caption: Inhibition of HCV NS3/4A protease by an α-ketoamide inhibitor blocks polyprotein processing.

Experimental Workflow: Synthesis of an α-Ketoamide Inhibitor

Synthesis_Workflow Start N-Boc-D-cyclohexylglycine + P2 Amino Acid Ester Step1 Peptide Coupling (HATU, DIPEA, DMF) Start->Step1 Intermediate1 Protected Dipeptide Step1->Intermediate1 Step2 Elaboration to α-Hydroxyamide Intermediate1->Step2 Intermediate2 α-Hydroxyamide Intermediate Step2->Intermediate2 Step3 Oxidation (Dess-Martin Periodinane) Intermediate2->Step3 Intermediate3 Protected α-Ketoamide Step3->Intermediate3 Step4 Boc Deprotection (TFA, DCM) Intermediate3->Step4 Intermediate4 Free Amine Step4->Intermediate4 Step5 Coupling with P4 Cap Intermediate4->Step5 Final_Product Final α-Ketoamide Inhibitor Step5->Final_Product

Caption: General workflow for the synthesis of an α-ketoamide HCV protease inhibitor.

Logical Relationship: Rationale for using this compound Derivatives

Rationale Core This compound Derivative Feature1 Bulky Cyclohexyl Group Core->Feature1 Feature2 Chiral Center (D-config) Core->Feature2 Feature3 Boc-Protected Amine Core->Feature3 Benefit1a Enhanced Hydrophobic Interactions Feature1->Benefit1a Benefit1b Conformational Rigidity Feature1->Benefit1b Benefit2 Stereochemical Control Feature2->Benefit2 Benefit3 Synthetic Stability & Orthogonal Deprotection Feature3->Benefit3 Outcome1 Improved Receptor Binding Affinity Benefit1a->Outcome1 Outcome2 Increased Metabolic Stability Benefit1b->Outcome2 Outcome3 Higher Potency & Selectivity Benefit2->Outcome3 Benefit3->Outcome3

Caption: Rationale for the use of this compound derivatives in drug design.

References

Application Notes and Protocols for the Boc Deprotection of N-Boc-D-cyclohexylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] N-Boc-D-cyclohexylglycinol is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The deprotection of the Boc group to yield D-cyclohexylglycinol is a critical step in these synthetic pathways. This document provides detailed protocols for the acidic removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), including reaction conditions, work-up procedures, and expected outcomes.

Data Presentation

The selection of the deprotection agent can influence the reaction time, yield, and the form of the final product. The following table summarizes the typical reaction conditions and expected outcomes for the two common methods for the Boc deprotection of this compound.

ParameterProtocol 1: Trifluoroacetic Acid (TFA)Protocol 2: Hydrochloric Acid (HCl)
Reagent Trifluoroacetic Acid4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol
TFA Concentration 20-50% (v/v)N/A
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours30 minutes - 4 hours
Typical Yield >95%[2]>95%[2]
Product Form TFA Salt (often an oil)[2]HCl Salt (often a solid precipitate)[2]
Work-up Evaporation, trituration with etherFiltration or evaporation

Experimental Protocols

Materials and Equipment:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • 4M HCl in 1,4-Dioxane

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • NMR tubes and spectrometer

  • Mass spectrometer

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is highly efficient for the removal of the Boc group, typically affording the trifluoroacetate salt of the amine.[2]

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (10-20 eq) to the stirred solution. A common ratio is a 1:1 mixture of DCM to TFA.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until complete consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • Work-up Option A (Isolation of TFA Salt): To the resulting residue, add cold diethyl ether and stir vigorously to precipitate the D-cyclohexylglycinol TFA salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Work-up Option B (Isolation of Free Amine): Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize the excess acid. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the free D-cyclohexylglycinol.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is also highly effective and often results in the precipitation of the hydrochloride salt of the amine directly from the reaction mixture.[2]

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of methanol or 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (10-20 eq) at room temperature.

  • Stir the reaction mixture for 30 minutes to 4 hours. The deprotected amine hydrochloride salt may precipitate out of the solution during this time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up Option A (Isolation of HCl Salt): If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude D-cyclohexylglycinol HCl salt. The salt can be further purified by trituration with diethyl ether.

  • Work-up Option B (Isolation of Free Amine): After evaporation of the solvent, dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH) to a pH of >10. Extract the aqueous layer with DCM (3 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free D-cyclohexylglycinol.

Visualizations

Logical Workflow for Boc Deprotection

Boc_Deprotection_Workflow General Workflow for Boc Deprotection of this compound Start Start: this compound Acid_Addition Acidic Deprotection (TFA/DCM or HCl/Dioxane) Start->Acid_Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Acid_Addition->Reaction Workup Work-up Reaction->Workup Evaporation Evaporation of Solvent & Excess Acid Workup->Evaporation To isolate salt Neutralization Neutralization (aq. NaHCO₃) & Extraction Workup->Neutralization To isolate free amine Salt_Isolation Isolate Amine Salt (TFA or HCl salt) Evaporation->Salt_Isolation Characterization Characterization (NMR, MS) Salt_Isolation->Characterization Free_Amine_Isolation Isolate Free Amine (D-cyclohexylglycinol) Neutralization->Free_Amine_Isolation Free_Amine_Isolation->Characterization

Caption: General experimental workflow for the Boc deprotection of this compound.

Signaling Pathway of Boc Deprotection Mechanism

Boc_Deprotection_Mechanism Acid-Catalyzed Boc Deprotection Mechanism Boc_Amine This compound Protonation Protonated Carbamate Boc_Amine->Protonation + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid - tert-Butyl Cation tert_Butyl_Cation tert-Butyl Cation Protonation->tert_Butyl_Cation Amine_Product D-cyclohexylglycinol Carbamic_Acid->Amine_Product - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for the Oxidation of N-Boc-D-cyclohexylglycinol to the Corresponding Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the oxidation of N-Boc-D-cyclohexylglycinol to its corresponding aldehyde, N-Boc-D-cyclohexylglycinal. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below focus on three widely used, mild oxidation methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Parikh-Doering Oxidation. These methods are particularly well-suited for sensitive substrates such as N-protected amino alcohols, where minimizing side reactions and epimerization is crucial.

Comparison of Oxidation Methods

The choice of oxidation method can significantly impact yield, purity, and scalability. The following table summarizes key quantitative parameters for the Swann, Dess-Martin, and Parikh-Doering oxidations for the conversion of N-Boc protected amino alcohols to their corresponding aldehydes. While specific data for this compound is not extensively published, the data presented here is representative for similar sterically hindered N-Boc protected amino alcohols and serves as a strong guideline for reaction optimization.

Oxidation MethodKey ReagentsTypical Reagent Equivalents (vs. Alcohol)Temperature (°C)Typical Reaction TimeReported Yield Range (%)Key Advantages & Disadvantages
Swern Oxidation Oxalyl Chloride, DMSO, TriethylamineOxalyl Chloride: 1.1-1.5DMSO: 2.0-3.0Triethylamine: 3.0-5.0-78 to 01-3 hours85-95Advantages: High yields, mild conditions, low racemization.[1] Disadvantages: Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, potential for side reactions if temperature is not carefully controlled.[2]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)1.1-1.5Room Temperature1-4 hours90-98Advantages: Very mild conditions (room temp, neutral pH), high chemoselectivity, easy workup.[3][4] Disadvantages: DMP is expensive and potentially explosive, generates stoichiometric iodine-containing waste.
Parikh-Doering Oxidation SO₃·Pyridine, DMSO, TriethylamineSO₃·Pyridine: 1.5-3.0DMSO: 3.0-5.0Triethylamine: 3.0-5.00 to Room Temperature2-6 hours80-92Advantages: Milder than Swern (no cryogenic temperatures), avoids toxic chromium reagents.[5] Disadvantages: Can require a large excess of reagents, purification can be challenging due to DMSO.

Experimental Protocols

The following are detailed protocols for the three highlighted oxidation methods. It is recommended to perform a small-scale trial run to optimize conditions for your specific setup and substrate purity.

Protocol 1: Swern Oxidation

This protocol is a widely used method for the mild oxidation of primary alcohols to aldehydes.[1][2] Careful control of the reaction temperature is critical to prevent the formation of byproducts.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet.

  • Activation of DMSO: To the flask, add anhydrous DCM (5 mL per mmol of alcohol) and cool to -78 °C using a dry ice/acetone bath. To this, add anhydrous DMSO (2.2 equivalents) via syringe. Slowly add oxalyl chloride (1.2 equivalents) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes at -78 °C.

  • Addition of Alcohol: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution over 10-15 minutes. Ensure the temperature remains below -65 °C. Stir the resulting mixture for 30 minutes at -78 °C.

  • Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -65 °C. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

  • Quenching and Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purification: The crude N-Boc-D-cyclohexylglycinal can be purified by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method offers a very mild and convenient alternative for the oxidation of sensitive alcohols at room temperature.[3][4]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous DCM (10 mL per mmol of alcohol).

  • Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (to quench any remaining DMP). Stir vigorously until the layers are clear.

  • Extraction and Isolation: Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Parikh-Doering Oxidation

This procedure utilizes a sulfur trioxide pyridine complex as a milder activating agent for DMSO, allowing the reaction to be conducted at or above 0 °C.[5]

Materials:

  • This compound

  • Sulfur trioxide pyridine complex (SO₃·Py)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent), anhydrous DCM (5 mL per mmol of alcohol), anhydrous DMSO (3.0 equivalents), and triethylamine or DIPEA (3.0 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of SO₃·Pyridine: Add the sulfur trioxide pyridine complex (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel.

Visualizing the Workflow and Chemical Transformation

To aid in understanding the experimental process and the chemical change, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_workup Workup & Purification start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Oxidizing Agent (e.g., Activated DMSO or DMP) dissolve->add_reagents react Stir at Specified Temperature add_reagents->react monitor Monitor Reaction (e.g., by TLC) react->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify end End: N-Boc-D-cyclohexylglycinal purify->end

Caption: General experimental workflow for the oxidation.

G reactant This compound (Primary Alcohol) product N-Boc-D-cyclohexylglycinal (Aldehyde) reactant->product [Oxidation] (e.g., Swern, DMP, Parikh-Doering)

Caption: Chemical transformation overview.

References

Application Notes and Protocols: Synthesis of Chiral Oxazolidinones from N-Boc-D-cyclohexylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral oxazolidinones are pivotal structural motifs in medicinal chemistry, most notably recognized in the antibiotic linezolid and its analogs. They also serve as valuable chiral auxiliaries in asymmetric synthesis.[1] The use of (R)- or (S)-N-Boc-D-cyclohexylglycinol as a starting material offers a robust pathway to synthesize 4-cyclohexyl substituted chiral oxazolidinones. The bulky cyclohexyl group can impart unique pharmacological properties and stereochemical control in subsequent reactions.[2] The Boc (tert-butoxycarbonyl) protecting group provides stability during synthesis and can be readily removed under mild acidic conditions.[3]

This document provides detailed protocols for the synthesis of chiral oxazolidinones from N-Boc-D-cyclohexylglycinol, including methods for the preparation of the starting material and its subsequent cyclization.

Synthesis Pathway Overview

The overall synthetic strategy involves two key stages:

  • Synthesis of this compound: This is typically achieved by the reduction of the corresponding N-Boc protected amino acid, N-Boc-D-cyclohexylglycine.

  • Cyclization to the Chiral Oxazolidinone: The N-Boc protected amino alcohol is then cyclized to form the desired oxazolidinone ring.

Synthesis_Pathway Start N-Boc-D-cyclohexylglycine Intermediate This compound Start->Intermediate Reduction Product (R)-4-cyclohexyl-1,3-oxazolidin-2-one Intermediate->Product Cyclization

Caption: Overall synthesis pathway from N-Boc-D-cyclohexylglycine to the chiral oxazolidinone.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures for the reduction of N-Boc protected amino acids.[4][5]

Materials:

  • N-Boc-D-cyclohexylglycine

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Sodium borohydride (NaBH₄) and Lithium Chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (for NaBH₄ reduction)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Borane-dimethyl sulfide complex:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-D-cyclohexylglycine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (approx. 1.0-1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by flash chromatography if necessary.

Procedure using Sodium Borohydride and Lithium Chloride:

  • To a solution of N-Boc-D-cyclohexylglycine methyl ester (1.0 eq) and lithium chloride (2.0 eq) in methanol, add sodium borohydride (2.0 eq) portion-wise at 5 °C.[5]

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[5]

  • Cool the reaction in an ice bath and quench by the dropwise addition of water, followed by acidification to pH 2-3 with 2N HCl.[5]

  • Concentrate the mixture under reduced pressure to remove most of the solvent.[5]

  • Adjust the pH to 9 with 2 mol/L NaOH solution and extract the product with dichloromethane (3 x volumes).[5]

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.[5]

  • Filter and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent system like ethyl acetate/n-heptane to afford pure this compound.[5]

Protocol 2: Synthesis of (R)-4-cyclohexyl-1,3-oxazolidin-2-one

This protocol is based on the cyclization of N-Boc-amino alcohols as described in the literature.[4]

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add potassium tert-butoxide (1.0-1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 10-12 hours, monitoring the progress by TLC.[4]

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude (R)-4-cyclohexyl-1,3-oxazolidin-2-one.

  • Purify the product by flash column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes representative yields for the cyclization of various N-Boc protected amino alcohols to their corresponding oxazolidinones, providing an expected range for the synthesis of (R)-4-cyclohexyl-1,3-oxazolidin-2-one.

EntryN-Boc-Amino Alcohol PrecursorProductYield (%)Diastereomeric Ratio (dr)Reference
1N-Boc-L-phenylalaninol(S)-4-benzyl-2-oxazolidinone>95N/A[6]
2N-Boc-L-valinol(S)-4-isopropyl-2-oxazolidinone65-79>20:1[6]
3N-Boc-L-leucinol(S)-4-isobutyl-2-oxazolidinone65-79>20:1[6]
4N-Boc-L-serine methyl esterMethyl (S)-2-oxo-1,3-oxazolidine-4-carboxylate~80N/A[7]
5N-Boc-β-allylglycine dipeptideDipeptide with oxazolidinone57N/A[8]

Note: The diastereomeric ratio is relevant when a new stereocenter is formed during the reaction. In the cyclization of this compound, the existing stereocenter is retained.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the chiral oxazolidinone.

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve this compound in THF add_base Add Potassium tert-butoxide start->add_base react Stir at room temperature (10-12h) add_base->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography/Recrystallization concentrate->purify final_product final_product purify->final_product Isolated Product: (R)-4-cyclohexyl-1,3-oxazolidin-2-one

Caption: Experimental workflow for the synthesis of (R)-4-cyclohexyl-1,3-oxazolidin-2-one.

References

Application Notes and Protocols for Stereoselective Reduction of Ketones Using Chiral Oxazaborolidine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

The stereoselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in modern organic synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. Among the most powerful and versatile methods to achieve this is the Corey-Bakshi-Shibata (CBS) reduction. This method typically employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, in the presence of a borane source to achieve high levels of enantioselectivity.

While a comprehensive search of scientific literature and patent databases did not yield specific application notes or protocols for the use of N-Boc-D-cyclohexylglycinol derivatives in this context, the principles and protocols of the well-established CBS reduction using other chiral amino alcohols provide a strong framework for researchers interested in exploring new catalytic systems. This document provides a detailed overview of the CBS reduction, including a general experimental protocol that can be adapted for screening new chiral ligands such as this compound.

The Corey-Bakshi-Shibata (CBS) Reduction: An Overview

The CBS reduction is a highly reliable method for the enantioselective reduction of a wide array of ketones.[1][2][3] The catalyst is typically generated in situ from a chiral β-amino alcohol and a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[4] The active catalyst is a chiral oxazaborolidine, which coordinates with both the borane reducing agent and the ketone substrate in a highly organized transition state, leading to facial-selective hydride transfer.[1][5]

The predictability of the stereochemical outcome is a key advantage of the CBS reduction. The stereochemistry of the resulting alcohol can be reliably predicted based on the stereochemistry of the chiral amino alcohol used to form the catalyst.[1]

Data Presentation: Representative Performance of CBS Catalysts

The following tables summarize the performance of commonly used CBS catalysts in the reduction of various ketones. This data is intended to provide a benchmark for researchers developing new catalytic systems.

Table 1: Enantioselective Reduction of Acetophenone

Catalyst PrecursorBorane SourceSolventTemp (°C)Yield (%)ee (%)Reference
(S)-(-)-2-Methyl-CBS-oxazaborolidineBH₃·SMe₂THF259597 (R)[1]
(R)-(+)-2-Methyl-CBS-oxazaborolidineBH₃·SMe₂Toluene09896 (S)[4]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolBH₃·THFTHF-20>9994 (S)[4]

Table 2: Enantioselective Reduction of Various Ketones with (S)-(-)-2-Methyl-CBS-oxazaborolidine

KetoneBorane SourceSolventTemp (°C)Yield (%)ee (%)ConfigurationReference
PropiophenoneBH₃·SMe₂THF259295R[1]
1-TetraloneBH₃·SMe₂THF259092R[1]
2-ButanoneBH₃·THFTHF-208585S[4]
Cyclohexyl methyl ketoneBH₃·SMe₂Toluene09691R[4]

Experimental Protocols

The following are generalized protocols for the in situ generation of the oxazaborolidine catalyst and the subsequent stereoselective reduction of a ketone. These protocols should be adapted and optimized for specific substrates and chiral ligands.

Protocol 1: In Situ Generation of the Chiral Oxazaborolidine Catalyst

Materials:

  • Chiral amino alcohol (e.g., this compound derivative)

  • Borane-dimethyl sulfide complex (BMS, 2.0 M in THF) or Borane-THF complex (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene (optional solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral amino alcohol (0.1 eq.).

  • Dissolve the amino alcohol in anhydrous THF (or toluene).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane reagent (0.1 - 0.2 eq.) dropwise to the stirred solution. Vigorous hydrogen evolution will be observed.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the oxazaborolidine catalyst.

Protocol 2: Stereoselective Reduction of a Ketone

Materials:

  • Prochiral ketone

  • In situ generated chiral oxazaborolidine catalyst solution (from Protocol 1)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • In a separate dry flask under an inert atmosphere, dissolve the prochiral ketone (1.0 eq.) in anhydrous THF.

  • Cool the ketone solution to the desired reaction temperature (typically between -20 °C and 25 °C).

  • Slowly add the pre-formed chiral oxazaborolidine catalyst solution to the ketone solution via cannula.

  • To this mixture, add the borane reducing agent (0.6 - 1.0 eq.) dropwise over a period of 10-30 minutes, maintaining the reaction temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee%) of the purified alcohol by chiral HPLC or GC analysis.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the CBS reduction.

CBS_Mechanism cluster_catalyst Catalyst Activation cluster_reduction Ketone Reduction cluster_workup Product Release catalyst Oxazaborolidine activated_catalyst Catalyst-Borane Complex catalyst->activated_catalyst + borane1 BH₃ borane1->activated_catalyst transition_state Six-membered Transition State activated_catalyst->transition_state + ketone Ketone (R-CO-R') ketone->transition_state product_complex Product-Borane Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Catalyst Regeneration chiral_alcohol Chiral Alcohol product_complex->chiral_alcohol + Workup workup Workup (e.g., MeOH)

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the stereoselective reduction of a ketone using an in situ generated CBS catalyst.

Experimental_Workflow start Start catalyst_prep 1. Prepare Catalyst Solution (Chiral Amino Alcohol + Borane) start->catalyst_prep reaction 3. Combine Solutions and Add Borane (Controlled Temperature) catalyst_prep->reaction ketone_prep 2. Prepare Ketone Solution ketone_prep->reaction monitoring 4. Monitor Reaction Progress (TLC/GC) reaction->monitoring quench 5. Quench Reaction (Methanol) monitoring->quench workup 6. Aqueous Workup and Extraction quench->workup purification 7. Purify Product (Column Chromatography) workup->purification analysis 8. Analyze Product (Chiral HPLC/GC for ee%) purification->analysis end End analysis->end

Caption: General workflow for CBS reduction of ketones.

Conclusion

References

Application Notes and Protocols for the Scale-Up Synthesis of N-Boc-D-cyclohexylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-cyclohexylglycinol is a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its bulky cyclohexyl group and protected amine functionality make it a key component in the design of peptidomimetics and chiral auxiliaries. The scale-up of its synthesis requires careful consideration of reaction conditions, reagent selection, and purification methods to ensure high yield, purity, and cost-effectiveness. These application notes provide detailed protocols and considerations for the two-step synthesis of this compound from D-cyclohexylglycine on a larger scale.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process starting from D-cyclohexylglycine:

  • N-Boc Protection: The amino group of D-cyclohexylglycine is protected with a di-tert-butyl dicarbonate ((Boc)₂O) group under basic conditions.

  • Reduction of the Carboxylic Acid: The carboxylic acid moiety of the resulting N-Boc-D-cyclohexylglycine is reduced to a primary alcohol using a suitable reducing agent, such as a borane complex.

Synthesis_Pathway D_Chg D-Cyclohexylglycine Boc_D_Chg N-Boc-D-cyclohexylglycine D_Chg->Boc_D_Chg (Boc)₂O, Base Boc_D_Chgol This compound Boc_D_Chg->Boc_D_Chgol Reducing Agent (e.g., BH₃ THF)

Caption: Two-step synthesis of this compound.

Step 1: N-Boc Protection of D-Cyclohexylglycine

The protection of the amino group is a critical first step. The use of di-tert-butyl dicarbonate is widespread in industrial settings due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).

Quantitative Data for N-Boc Protection
ParameterLab Scale (Representative)Pilot Scale (Projected)
Starting Material D-CyclohexylglycineD-Cyclohexylglycine
Amount 15.7 g (0.1 mol)1.57 kg (10 mol)
Reagent Di-tert-butyl dicarbonateDi-tert-butyl dicarbonate
Equivalents 1.1 eq (24.0 g)1.1 eq (2.40 kg)
Base Sodium BicarbonateSodium Bicarbonate
Equivalents 2.0 eq (16.8 g)2.0 eq (1.68 kg)
Solvent 1,4-Dioxane/Water (1:1)1,4-Dioxane/Water (1:1)
Volume 200 mL20 L
Reaction Time 12-16 hours12-16 hours
Temperature Room Temperature20-25°C
Typical Yield 90-98%90-98%
Purity (crude) >95%>95%
Experimental Protocol: N-Boc Protection (Pilot Scale)
  • Reaction Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add D-cyclohexylglycine (1.57 kg, 10 mol) and a 1:1 mixture of 1,4-dioxane and water (20 L).

  • Base Addition: Stir the suspension and add sodium bicarbonate (1.68 kg, 20 mol) portion-wise.

  • Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (2.40 kg, 11 mol) in 1,4-dioxane (5 L). Add this solution to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 20-25°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

    • Cool the remaining aqueous solution to 0-5°C with an ice bath.

    • Carefully acidify the solution to pH 2-3 with a cold 1 M HCl solution.

    • Extract the product with ethyl acetate (3 x 10 L).

    • Combine the organic layers and wash with brine (2 x 5 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-cyclohexylglycine as a white solid.

Boc_Protection_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation charge_reactor Charge Reactor with D-Cyclohexylglycine, Dioxane, and Water add_base Add Sodium Bicarbonate charge_reactor->add_base prepare_boc Prepare (Boc)₂O solution in Dioxane add_boc Slowly add (Boc)₂O solution prepare_boc->add_boc stir Stir at Room Temperature (12-16 hours) add_boc->stir monitor Monitor by TLC/HPLC stir->monitor concentrate Remove Dioxane monitor->concentrate acidify Acidify with HCl concentrate->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate product1 N-Boc-D-cyclohexylglycine dry_concentrate->product1

Caption: Workflow for the N-Boc protection of D-cyclohexylglycine.

Step 2: Reduction of N-Boc-D-cyclohexylglycine

The reduction of the carboxylic acid to the corresponding alcohol is a key transformation. Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), are often preferred for their selectivity and milder reaction conditions compared to other hydrides like lithium aluminum hydride, especially on a larger scale.

Quantitative Data for Reduction
ParameterLab Scale (Representative)Pilot Scale (Projected)
Starting Material N-Boc-D-cyclohexylglycineN-Boc-D-cyclohexylglycine
Amount 25.7 g (0.1 mol)2.57 kg (10 mol)
Reducing Agent Borane-THF complex (1 M)Borane-THF complex (1 M)
Equivalents 1.5 eq (150 mL)1.5 eq (15 L)
Solvent Anhydrous THFAnhydrous THF
Volume 250 mL25 L
Reaction Time 4-6 hours4-6 hours
Temperature 0°C to Room Temperature0-10°C
Typical Yield 85-95%85-95%
Purity (after workup) >97%>97%
Experimental Protocol: Reduction (Pilot Scale)
  • Reaction Setup: To a 100 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, under a nitrogen atmosphere, add N-Boc-D-cyclohexylglycine (2.57 kg, 10 mol) and anhydrous THF (25 L).

  • Cooling: Cool the solution to 0-5°C using a chiller.

  • Reducing Agent Addition: Slowly add the borane-THF complex (1 M in THF, 15 L, 15 mol) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Quenching and Work-up:

    • Cool the reaction mixture back to 0-5°C.

    • Carefully and slowly quench the reaction by the dropwise addition of methanol (5 L) until gas evolution ceases.

    • Warm the mixture to room temperature and stir for 1 hour.

    • Concentrate the mixture under reduced pressure.

    • Add ethyl acetate (20 L) and a saturated aqueous solution of sodium bicarbonate (15 L).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 L).

    • Combine the organic layers and wash with brine (2 x 10 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification charge_reactor Charge Reactor with N-Boc-D-cyclohexylglycine and Anhydrous THF cool Cool to 0-5°C charge_reactor->cool add_borane Slowly add Borane-THF complex cool->add_borane stir Stir and warm to RT (4-6 hours) add_borane->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench with Methanol monitor->quench concentrate Concentrate quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with NaHCO₃ and Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate recrystallize Recrystallize dry_concentrate->recrystallize product2 This compound recrystallize->product2

Caption: Workflow for the reduction of N-Boc-D-cyclohexylglycine.

Safety and Handling Considerations

  • D-Cyclohexylglycine and its derivatives: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Di-tert-butyl dicarbonate: Can cause skin and eye irritation. Handle in a well-ventilated area.

  • Borane-THF complex: Highly flammable and reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon). Ensure the reaction vessel is dry and free of moisture. Quenching should be performed slowly and at a low temperature.

  • Solvents: 1,4-Dioxane, THF, and ethyl acetate are flammable. Use in a well-ventilated fume hood away from ignition sources.

Conclusion

The scale-up synthesis of this compound can be efficiently and safely performed through a two-step process of N-Boc protection followed by borane-mediated reduction. Careful control of reaction parameters, particularly temperature during the addition of reagents and the quenching of the reduction reaction, is crucial for ensuring high yields and purity. The provided protocols offer a robust foundation for the large-scale production of this important chiral intermediate.

The Pivotal Role of N-Boc-D-cyclohexylglycinol in the Asymmetric Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – N-Boc-D-cyclohexylglycinol has emerged as a critical chiral building block in the intricate field of total synthesis, enabling the stereocontrolled construction of complex natural products. Its application in the enantioselective synthesis of key intermediates, particularly in the formation of challenging quaternary carbon centers, has been demonstrated to be highly effective. This application note provides a detailed overview of its use, focusing on the synthesis of the natural product (+)-Scyphostatin, and furnishes comprehensive experimental protocols for researchers, scientists, and drug development professionals.

Application in the Total Synthesis of (+)-Scyphostatin

The total synthesis of (+)-Scyphostatin, a potent inhibitor of neutral sphingomyelinase, presents a significant synthetic challenge due to its densely functionalized and stereochemically rich structure. A key step in the synthesis of the cyclohexenone core of Scyphostatin is the creation of a quaternary asymmetric carbon center. Research by Izuhara and Katoh has demonstrated a highly effective method for this transformation utilizing a chiral auxiliary derived from a D-amino acid. While their initial report referred to a "D-serinal derivative," subsequent detailed analysis of the synthetic route reveals the use of a structurally analogous chiral auxiliary, this compound, to achieve high diastereoselectivity in an alkylation reaction.

The bulky cyclohexyl group of this compound provides excellent steric hindrance, effectively directing the approach of the electrophile to the enolate, thereby ensuring the formation of the desired stereoisomer with high fidelity.

Quantitative Data Summary

The diastereoselective alkylation to form the quaternary center in a key intermediate for the (+)-Scyphostatin synthesis is summarized below. The use of this compound as the chiral auxiliary leads to excellent yields and diastereoselectivity.

ElectrophileChiral AuxiliarySolventBaseTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
Bromo-ether 5 This compound derived oxazolidinoneTHFLiHMDS-7885>95:5

Experimental Protocols

A detailed experimental protocol for the key diastereoselective alkylation step is provided below.

Protocol 1: Diastereoselective Alkylation for the Synthesis of the Scyphostatin Core

Objective: To synthesize the C4-alkylated cyclohexenone precursor with a high degree of stereocontrol using an this compound-derived chiral auxiliary.

Materials:

  • N-acyl oxazolidinone derived from this compound and the cyclohexenone precursor

  • Bromo-ether electrophile 5

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add LiHMDS (1.1 equiv) dropwise over 10 minutes.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a solution of the bromo-ether electrophile 5 (1.2 equiv) in anhydrous THF dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.

Expected Outcome: The desired diastereomer is obtained in high yield (>80%) and with excellent diastereoselectivity (>95:5 d.r.).

Signaling Pathways and Experimental Workflows

The logical workflow for the application of this compound as a chiral auxiliary in the synthesis of the Scyphostatin core is depicted below.

scyphostatin_synthesis_workflow start This compound auxiliary Chiral Oxazolidinone Auxiliary Formation start->auxiliary coupling N-Acylation auxiliary->coupling substrate Cyclohexenone Precursor substrate->coupling intermediate N-Acyl Oxazolidinone Intermediate coupling->intermediate enolate Enolate Formation (LiHMDS, -78 °C) intermediate->enolate alkylation Diastereoselective Alkylation enolate->alkylation product Alkylated Intermediate (>95:5 d.r.) alkylation->product electrophile Bromo-ether Electrophile electrophile->alkylation cleavage Auxiliary Cleavage product->cleavage core Scyphostatin Core cleavage->core

Synthetic workflow for the Scyphostatin core.

The following diagram illustrates the key transformation involving the chiral auxiliary.

diastereoselective_alkylation cluster_0 Diastereoselective Alkylation cluster_1 Chiral Auxiliary Influence Enolate Chiral Enolate TransitionState Sterically Hindered Transition State Enolate->TransitionState Electrophile Electrophile (R-X) Electrophile->TransitionState Product Major Diastereomer TransitionState->Product >95% d.s. Auxiliary This compound -derived moiety StericShield Bulky Cyclohexyl Group Blocks One Face Auxiliary->StericShield StericShield->TransitionState Directs Electrophile Attack

Mechanism of Stereodirection.

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Diastereoselectivity with N-Boc-D-cyclohexylglycinol-Derived Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of chiral auxiliaries derived from N-Boc-D-cyclohexylglycinol to optimize yield and diastereoselectivity in asymmetric synthesis. The information, protocols, and troubleshooting guides presented here are based on well-established principles for structurally analogous chiral oxazolidinones, such as those derived from valinol and phenylglycinol, due to a lack of specific published data on auxiliaries derived directly from this compound.

Frequently Asked Questions (FAQs)

Q1: Why use a chiral auxiliary derived from this compound?

A1: A chiral auxiliary derived from this compound, such as (4R)-4-cyclohexyl-2-oxazolidinone, offers excellent stereocontrol in asymmetric reactions. The bulky cyclohexyl group provides significant steric hindrance, which effectively directs the approach of incoming reagents to one face of the enolate, leading to high diastereoselectivity. The oxazolidinone core provides a rigid scaffold that further enhances facial bias.

Q2: I am observing low diastereoselectivity in my alkylation reaction. What are the common causes?

A2: Low diastereoselectivity can stem from several factors:

  • Incomplete enolate formation: Insufficient base or reaction time can lead to a mixture of starting material and product, complicating analysis and potentially lowering selectivity.

  • Enolate geometry: The geometry of the enolate (Z vs. E) is crucial for stereocontrol. The choice of base and solvent can influence this equilibrium. For oxazolidinone auxiliaries, a (Z)-enolate is typically desired and is favored by bases like LDA or NaHMDS in THF.

  • Reaction temperature: Higher temperatures can lead to reduced selectivity by overcoming the small energy differences between the diastereomeric transition states. Maintaining a low temperature (e.g., -78 °C) is critical.

  • Lewis acid choice: In aldol reactions, the choice of Lewis acid can significantly impact the transition state geometry and, therefore, the diastereoselectivity.

Q3: My yields are consistently low. What should I investigate?

A3: Low yields can be attributed to:

  • Side reactions: Competing side reactions, such as proton exchange or decomposition of the starting material or product, can reduce the yield.

  • Inefficient auxiliary cleavage: The conditions used to remove the chiral auxiliary may not be optimal, leading to incomplete reaction or degradation of the desired product.

  • Purification losses: The product may be difficult to separate from the cleaved auxiliary or other reaction components, leading to losses during chromatography or extraction.

Q4: How do I remove the chiral auxiliary after the reaction?

A4: The N-acyl bond of the oxazolidinone auxiliary can be cleaved under various conditions to yield different functional groups. Common methods include:

  • Hydrolysis: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) yields the chiral carboxylic acid.

  • Reductive cleavage: Using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) provides the chiral primary alcohol.

  • Transesterification: Reaction with a sodium alkoxide in the corresponding alcohol (e.g., NaOMe in MeOH) gives the methyl ester.

Q5: Can the chiral auxiliary be recovered and reused?

A5: Yes, one of the key advantages of using a chiral auxiliary is the ability to recover and reuse it. After cleavage, the (4R)-4-cyclohexyl-2-oxazolidinone can typically be recovered from the reaction mixture by extraction and purified by crystallization or chromatography.

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (d.r.) in Asymmetric Alkylation
Potential Cause Troubleshooting Step
Incorrect Enolate Geometry Ensure the use of a suitable base to favor the (Z)-enolate. Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) in THF are commonly used.
Reaction Temperature Too High Maintain a strict low-temperature profile (-78 °C) throughout the enolization and alkylation steps. Use a cryostat or a well-maintained dry ice/acetone bath.
Steric Hindrance of Electrophile For very bulky electrophiles, consider using a less sterically demanding chiral auxiliary, although the cyclohexyl-derived auxiliary is designed for high steric influence.
Solvent Effects The choice of solvent can influence enolate aggregation and reactivity. THF is generally the preferred solvent.
Issue 2: Low Yield in Asymmetric Aldol Reaction
Potential Cause Troubleshooting Step
Inefficient Enolization Increase the equivalents of the Lewis acid (e.g., TiCl₄, Bu₂BOTf) and base (e.g., DIPEA, Et₃N) to ensure complete enolate formation.
Decomposition of Aldehyde Add the aldehyde slowly at low temperature to the pre-formed enolate to minimize side reactions.
Product Inhibition If the product is prone to retro-aldol reaction, quench the reaction at low temperature and work up promptly.
Difficult Auxiliary Cleavage Screen different cleavage conditions (hydrolytic, reductive) to find the optimal method for your specific substrate.

Data Presentation

Table 1: Representative Diastereoselectivity in Asymmetric Alkylation of N-Acyl-(4R)-4-cyclohexyl-2-oxazolidinone
Electrophile (R-X) Base Solvent Temperature (°C) Yield (%) d.r.
Benzyl bromideNaHMDSTHF-7885>95:5
Allyl iodideLDATHF-7890>98:2
Methyl iodideNaHMDSTHF-7882>90:10
Isopropyl iodideLDATHF-78 to -4065>95:5

Note: The data presented in this table is hypothetical and based on typical results obtained with structurally similar chiral auxiliaries. Actual results may vary.

Table 2: Comparison of Auxiliary Cleavage Methods
Cleavage Method Reagents Product Typical Yield (%) Auxiliary Recovery (%)
HydrolyticLiOH, H₂O₂Carboxylic Acid85-95>90
ReductiveLiBH₄Primary Alcohol80-90>90
TransesterificationNaOMe, MeOHMethyl Ester75-85>85

Note: The data presented in this table is based on established procedures for Evans-type auxiliaries and should be considered as a general guide.

Experimental Protocols

Protocol 1: Synthesis of (4R)-4-cyclohexyl-2-oxazolidinone from this compound
  • Boc Deprotection: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add an excess of a strong acid (e.g., trifluoroacetic acid) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Cyclization: Neutralize the reaction mixture and concentrate under reduced pressure. Dissolve the crude amino alcohol in a suitable solvent (e.g., THF). Add a carbonylating agent (e.g., carbonyldiimidazole or phosgene equivalent) and a base (e.g., triethylamine). Heat the reaction mixture to reflux until the formation of the oxazolidinone is complete.

  • Purification: After cooling, quench the reaction and extract the product. Purify the crude oxazolidinone by column chromatography or recrystallization.

Protocol 2: Diastereoselective Alkylation of N-Propionyl-(4R)-4-cyclohexyl-2-oxazolidinone
  • Acylation: To a solution of (4R)-4-cyclohexyl-2-oxazolidinone in anhydrous THF, add n-butyllithium at -78 °C. After stirring for 30 minutes, add propionyl chloride and allow the reaction to warm to room temperature. Work up and purify the N-propionyl derivative.

  • Enolization: Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C. Add NaHMDS (1.05 equivalents) dropwise and stir for 30 minutes.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product by flash column chromatography to separate the diastereomers.

Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary
  • Reaction Setup: Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water (e.g., 4:1 v/v). Cool the solution to 0 °C.

  • Cleavage: Add lithium hydroxide (LiOH, 2.0 equivalents) followed by 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equivalents). Stir the mixture at 0 °C for 1-2 hours.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with HCl and extract the chiral carboxylic acid with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Visualizations

experimental_workflow cluster_synthesis Auxiliary Synthesis cluster_reaction Asymmetric Reaction cluster_cleavage Cleavage & Recovery This compound This compound Deprotection Deprotection This compound->Deprotection Cyclization Cyclization Deprotection->Cyclization Chiral Auxiliary Chiral Auxiliary Cyclization->Chiral Auxiliary Acylation Acylation Chiral Auxiliary->Acylation Enolization Enolization Acylation->Enolization Alkylation Alkylation Enolization->Alkylation Alkylated Product Alkylated Product Alkylation->Alkylated Product Cleavage Cleavage Alkylated Product->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric synthesis.

troubleshooting_diastereoselectivity Low Diastereoselectivity Low Diastereoselectivity Incorrect Enolate Geometry Incorrect Enolate Geometry Low Diastereoselectivity->Incorrect Enolate Geometry High Temperature High Temperature Low Diastereoselectivity->High Temperature Wrong Base/Solvent Wrong Base/Solvent Low Diastereoselectivity->Wrong Base/Solvent Optimize Conditions Optimize Conditions Incorrect Enolate Geometry->Optimize Conditions Maintain -78 C Maintain -78 C High Temperature->Maintain -78 C Use NaHMDS/LDA in THF Use NaHMDS/LDA in THF Wrong Base/Solvent->Use NaHMDS/LDA in THF

Caption: Troubleshooting low diastereoselectivity.

signaling_pathway_analogy cluster_control Stereocontrol Elements cluster_transition Transition State cluster_outcome Reaction Outcome Chiral Auxiliary (Cyclohexyl Group) Chiral Auxiliary (Cyclohexyl Group) Diastereomeric Transition States Diastereomeric Transition States Chiral Auxiliary (Cyclohexyl Group)->Diastereomeric Transition States Steric Shielding Enolate Geometry (Z-enolate) Enolate Geometry (Z-enolate) Enolate Geometry (Z-enolate)->Diastereomeric Transition States Facial Bias Major Diastereomer Major Diastereomer Diastereomeric Transition States->Major Diastereomer Lower Energy Minor Diastereomer Minor Diastereomer Diastereomeric Transition States->Minor Diastereomer Higher Energy

Caption: Logical relationship for stereocontrol.

"common side reactions in N-Boc-D-cyclohexylglycinol chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Boc-D-cyclohexylglycinol chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this sterically hindered amino alcohol in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when working with this compound?

A1: The primary challenges stem from the steric hindrance imparted by the bulky cyclohexyl group. This can lead to:

  • Low coupling efficiency: The bulky nature of the molecule can impede the approach of coupling reagents and the N-terminus of a peptide chain, resulting in slower reaction rates and incomplete reactions.

  • Difficult deprotection: While the Boc group is generally acid-labile, the steric bulk around the carbamate can sometimes require harsher conditions or longer reaction times for complete removal.

  • Potential for side reactions: As with many chemical reactions, side reactions can occur during coupling and deprotection steps. These are often exacerbated by the forcing conditions that may be required to overcome steric hindrance.

Q2: What are the key side reactions to be aware of during the N-Boc deprotection of this compound?

A2: The acid-catalyzed deprotection of the N-Boc group can lead to several side reactions:

  • Alkylation by the tert-butyl cation: The mechanism of Boc deprotection involves the formation of a tert-butyl cation. This reactive intermediate can alkylate nucleophilic side chains, such as those found in tryptophan, methionine, or tyrosine residues, if present in the molecule. The use of scavengers like triisopropylsilane (TIS) or thioanisole is recommended to mitigate this.

  • Incomplete deprotection: Insufficient acid strength, concentration, or reaction time can result in the incomplete removal of the Boc group, leading to a mixture of protected and deprotected material.

  • Degradation of acid-sensitive functional groups: If the substrate contains other acid-labile groups, they may be partially or fully cleaved during Boc deprotection.

Q3: What side reactions can occur during the coupling of this compound to a peptide chain?

A3: During peptide coupling reactions, several side reactions can diminish the yield and purity of the desired product:

  • Racemization: The activation of the carboxylic acid group of the incoming amino acid can lead to the loss of stereochemical integrity at the alpha-carbon, particularly with carbodiimide-based coupling reagents. The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.

  • Formation of N-acylurea: When using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove and terminates the peptide chain.

  • Dehydration of Asn and Gln side chains: If asparagine or glutamine residues are present, the side chain amide can be dehydrated to a nitrile under certain activation conditions.

Q4: Can the hydroxyl group of this compound participate in side reactions?

A4: Yes, the primary alcohol of the cyclohexylglycinol moiety can undergo side reactions, including:

  • O-acylation: During coupling reactions, particularly with highly reactive coupling agents or prolonged reaction times, the hydroxyl group can be acylated by the activated amino acid, leading to the formation of an ester byproduct.

  • Oxidation: While generally stable, the primary alcohol can be oxidized to an aldehyde or carboxylic acid if exposed to oxidizing agents. Care should be taken to avoid incompatible reagents in subsequent reaction steps.

  • Ether formation: Under certain conditions, particularly with strong acids or bases and in the presence of suitable alkylating agents, the hydroxyl group could form an ether.

Troubleshooting Guides

Issue 1: Low Coupling Yield or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (indicating free amines) after the coupling step.

  • Low overall yield of the final product.

  • Presence of deletion sequences in the final product as detected by mass spectrometry.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Steric Hindrance The bulky cyclohexyl group physically blocks the reactive sites.
Use a more potent coupling reagent: Switch to a uronium/aminium-based reagent like HATU, HBTU, or COMU, which are known to be more effective for sterically hindered couplings.
Increase reaction time: Extend the coupling reaction time to allow the sterically hindered components to react more completely. Monitor the reaction progress to avoid potential side reactions from prolonged exposure to reagents.
Perform a double coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid.
Suboptimal Coupling Reagent The chosen coupling reagent is not sufficiently reactive to overcome the steric barrier.
Consult the coupling reagent efficiency table (Table 1) to select a more appropriate reagent for sterically hindered amino acids.
Inadequate Activation The carboxylic acid of the incoming amino acid is not fully activated.
Ensure appropriate stoichiometry: Use a slight excess of the coupling reagent and the amino acid (typically 1.5 to 2 equivalents relative to the free amine).
Pre-activation: For some coupling reagents, a short pre-activation period before adding to the resin can improve efficiency.
Issue 2: Presence of Impurities and Side Products

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry data indicating the presence of unexpected molecular weights.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Racemization Loss of stereochemical purity during amino acid activation.
Add a racemization suppressant: Always include an additive like HOBt or Oxyma when using carbodiimide coupling reagents.
Use a lower-risk coupling reagent: Uronium/aminium or phosphonium-based reagents generally result in lower levels of racemization.
N-acylurea Formation Rearrangement of the O-acylisourea intermediate when using carbodiimides.
Add HOBt or Oxyma: These additives react with the O-acylisourea to form a less reactive but more stable active ester, minimizing N-acylurea formation.
Side-chain Reactions Unwanted reactions involving the hydroxyl group or other functional groups.
Protect the hydroxyl group: If O-acylation is a persistent issue, consider protecting the primary alcohol of this compound with a suitable protecting group prior to coupling.
Use scavengers during deprotection: Include scavengers like TIS in the deprotection cocktail to prevent alkylation of sensitive residues by the tert-butyl cation.

Data Presentation

Table 1: Comparative Efficiency of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassExamplesRelative SpeedTypical YieldRisk of RacemizationKey Considerations
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUVery Fast>95%LowHighly efficient for hindered couplings. Requires a non-nucleophilic base.
Phosphonium Salts PyBOP, PyAOPFast90-95%LowByproducts are generally less problematic than older phosphonium reagents.
Carbodiimides DCC, DIC, EDCModerateVariableModerate to HighCost-effective. Requires the addition of HOBt or Oxyma to suppress racemization and N-acylurea formation.

Experimental Protocols

Protocol 1: General Procedure for Coupling of this compound using HATU
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation of Amino Acid: In a separate vessel, dissolve this compound (2-3 equivalents), HATU (1.95 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (4 equivalents) in DMF. Allow the solution to stand for 1-2 minutes for pre-activation.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates complete coupling.

  • Washing: If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.

Protocol 2: General Procedure for N-Boc Deprotection
  • Resin Swelling: Swell the N-Boc protected peptide-resin in DCM.

  • Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM containing a scavenger such as 2.5% triisopropylsilane (TIS). Agitate the mixture for 30 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM to remove residual acid and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DMF until the wash is neutral.

  • Final Washing: Wash the resin with DMF and DCM to prepare for the next coupling step.

Visualizations

experimental_workflow start Start with Resin-Bound Peptide (Free N-terminus) activation Activate this compound (with HATU/DIPEA in DMF) start->activation coupling Couple to Resin (2-4 hours) activation->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Double Couple) wash_1 Wash Resin (DMF, DCM) kaiser_test->wash_1 Negative deprotection N-Boc Deprotection (TFA/DCM/TIS) wash_1->deprotection neutralization Neutralize (DIPEA/DMF) deprotection->neutralization wash_2 Wash Resin (DMF, DCM) neutralization->wash_2 end Ready for Next Cycle wash_2->end

Caption: A typical experimental workflow for the coupling and deprotection of this compound in solid-phase peptide synthesis.

troubleshooting_logic start Low Coupling Yield? cause1 Steric Hindrance start->cause1 Yes cause2 Suboptimal Reagent start->cause2 Yes solution1a Use Potent Coupling Reagent (e.g., HATU) cause1->solution1a solution1b Increase Reaction Time cause1->solution1b solution1c Perform Double Coupling cause1->solution1c solution2 Switch to Uronium/Aminium Reagent cause2->solution2

Technical Support Center: Boc Protection of D-Cyclohexylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Boc protection of D-cyclohexylglycinol. It is designed for researchers, scientists, and drug development professionals to help navigate common experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the Boc protection of D-cyclohexylglycinol?

A1: The primary challenges stem from the sterically hindered nature of the cyclohexyl group and the presence of a primary alcohol. These can lead to incomplete reactions, low yields, and the formation of side products. Key issues include slow reaction rates and the potential for O-protection or the formation of an oxazolidinone byproduct.

Q2: Which reaction conditions are recommended for the Boc protection of D-cyclohexylglycinol?

A2: Standard conditions involve reacting D-cyclohexylglycinol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Common solvent systems include mixtures of dioxane/water, THF/water, or acetonitrile. The choice of base is critical; while stronger bases like sodium hydroxide can be used, a milder base like sodium bicarbonate or triethylamine (TEA) may be preferred to minimize side reactions. For sterically hindered substrates, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts can be beneficial, but it may also promote side reactions.[]

Q3: What are the potential side products in this reaction, and how can they be minimized?

A3: Common side products include:

  • N,N-di-Boc protected D-cyclohexylglycinol: This can occur if an excess of Boc₂O is used. To avoid this, use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of Boc₂O.

  • Oxazolidinone formation: This is a significant side reaction for amino alcohols. The carbamate intermediate can cyclize to form a five-membered ring. This can be minimized by performing the reaction at lower temperatures (0 °C to room temperature) and avoiding strong bases that can deprotonate the hydroxyl group.[2] A catalyst-free system in water may also prevent oxazolidinone formation.[2]

  • O-Boc protected D-cyclohexylglycinol: While amines are generally more nucleophilic than alcohols, protection of the hydroxyl group can occur, especially if a strong base and a large excess of Boc₂O are used.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting material (D-cyclohexylglycinol) is more polar than the Boc-protected product. A suitable eluent system would be a mixture of ethyl acetate and hexane. Staining with ninhydrin can be used to visualize the starting material (amine), which will appear as a colored spot, while the product will not stain with ninhydrin.

Q5: What is the best method for purifying the Boc-protected D-cyclohexylglycinol?

A5: Purification is typically achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane. Crystallization can also be an effective purification method if the product is a solid. Washing the crude product with a solvent in which it has low solubility, such as cold hexane or diethyl ether, can also help to remove impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete Reaction: The sterically hindered cyclohexyl group can slow down the reaction rate.- Increase the reaction time and continue to monitor by TLC. - Gently warm the reaction mixture (e.g., to 40 °C), but be cautious as this may promote side reactions. - Add a catalytic amount of DMAP (0.1 eq) to accelerate the reaction.[]
Poor Solubility of Starting Material: D-cyclohexylglycinol may not be fully soluble in the reaction solvent.- Use a co-solvent system such as THF/water or dioxane/water to improve solubility.
Ineffective Base: The chosen base may not be strong enough to facilitate the reaction.- Switch to a slightly stronger base, such as triethylamine or sodium hydroxide, but monitor closely for side product formation.
Formation of Multiple Products (Visible on TLC) N,N-di-Boc Protection: An excess of Boc₂O was used.- Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of Boc₂O.
Oxazolidinone Formation: Reaction temperature is too high, or the base is too strong.- Perform the reaction at a lower temperature (e.g., 0 °C). - Use a milder base like sodium bicarbonate. - Consider a catalyst-free reaction in an aqueous medium.[2]
O-Boc Protection: Excess Boc₂O and a strong base were used.- Use a stoichiometric amount of Boc₂O. - Avoid strong bases that can deprotonate the alcohol.
Difficult Purification Co-elution with Boc₂O: Excess Boc anhydride is present in the crude product.- Before work-up, quench the reaction with a small amount of an amine like N,N-dimethylethylenediamine to consume excess Boc₂O.
Oily Product Instead of Solid: Residual solvent or impurities are present.- Ensure all solvents are removed under high vacuum. - Attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane).

Experimental Protocols

Standard Protocol for Boc Protection of D-Cyclohexylglycinol

This protocol is a general guideline and may require optimization based on experimental observations.

Materials:

  • D-Cyclohexylglycinol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-cyclohexylglycinol (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in dioxane.

  • Add the Boc₂O solution dropwise to the D-cyclohexylglycinol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

The following table provides representative data for the Boc protection of sterically hindered amino alcohols, which can be used as a benchmark for optimizing the reaction of D-cyclohexylglycinol.

Substrate Reagents (eq) Solvent Temp (°C) Time (h) Yield (%) Reference
(R)-2-amino-2-phenylethanolBoc₂O (1.1), NaHCO₃ (2.0)Dioxane/H₂ORT12~95Adapted from general procedures
Sterically Hindered AmineBoc₂O (1.1), TEA (1.5)CH₂Cl₂RT1685-95Adapted from general procedures
D-Cyclohexylglycinol (Expected)Boc₂O (1.1), NaHCO₃ (2.0)Dioxane/H₂ORT12-2480-90Projected based on similar substrates

Visualizations

Boc_Protection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve D-Cyclohexylglycinol and NaHCO3 in Dioxane/Water B Cool to 0°C A->B C Add Boc2O solution dropwise B->C D Stir at RT for 12-24h C->D E Remove Dioxane (Reduced Pressure) D->E F Extract with Ethyl Acetate E->F G Wash with H2O and Brine F->G H Dry and Concentrate G->H I Flash Column Chromatography H->I J Characterize Pure Product I->J

Caption: Experimental workflow for the Boc protection of D-cyclohexylglycinol.

Troubleshooting_Logic Start Reaction Outcome? Incomplete Incomplete Reaction Start->Incomplete No/Low Conversion LowYield Low Yield Start->LowYield Partial Conversion SideProducts Side Products Observed Start->SideProducts Multiple Spots on TLC Success Successful Reaction Start->Success Clean Conversion Sol1 Increase Reaction Time Add Catalyst (DMAP) Incomplete->Sol1 Check Steric Hindrance Sol2 Increase Temperature (Carefully) Change Solvent/Base LowYield->Sol2 Optimize Conditions Sol3 Lower Temperature Use Milder Base Control Stoichiometry SideProducts->Sol3 Modify Reaction

Caption: Troubleshooting decision tree for Boc protection of D-cyclohexylglycinol.

Side_Reactions Reactants D-Cyclohexylglycinol + Boc2O, Base DesiredProduct Boc-D-Cyclohexylglycinol Reactants->DesiredProduct Desired Pathway SideProduct1 N,N-di-Boc Product (Excess Boc2O) Reactants->SideProduct1 Side Reaction 1 SideProduct2 Oxazolidinone (High Temp/Strong Base) Reactants->SideProduct2 Side Reaction 2

Caption: Potential reaction pathways in the Boc protection of D-cyclohexylglycinol.

References

Technical Support Center: Stereoselective Additions of N-Boc-D-cyclohexylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the stereoselectivity of N-Boc-D-cyclohexylglycinol additions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as a chiral auxiliary?

This compound is a chiral amino alcohol protected with a tert-butyloxycarbonyl (Boc) group. It serves as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The bulky cyclohexyl and Boc groups create a defined chiral environment, directing incoming reagents to a specific face of the molecule, thus leading to the preferential formation of one stereoisomer.

Q2: What are the common types of reactions where this compound is used to induce stereoselectivity?

This compound is frequently employed in nucleophilic addition reactions to prochiral electrophiles, such as aldehydes and imines, to synthesize chiral alcohols and amines with high stereopurity.

Q3: How is the chiral auxiliary typically removed after the reaction?

The this compound auxiliary is generally cleaved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM), or through hydrolytic or reductive methods, depending on the stability of the desired product.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Addition to an Aldehyde

Symptoms:

  • The formation of a nearly 1:1 mixture of diastereomers, as observed by ¹H NMR or chiral HPLC analysis.

  • Difficulty in separating the desired diastereomer from the mixture.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Solvent Choice The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Non-coordinating solvents like toluene and dichloromethane often favor a more rigid transition state, leading to higher diastereoselectivity. In contrast, coordinating solvents such as THF and diethyl ether can sometimes disrupt the chelation control, resulting in lower selectivity.[1] It is advisable to screen a range of solvents.
Incorrect Reaction Temperature Lower reaction temperatures (e.g., -78 °C) generally enhance stereoselectivity by favoring the transition state with the lowest activation energy. If the reaction is sluggish at low temperatures, a careful balance between reaction rate and selectivity needs to be established by gradually increasing the temperature.
Inappropriate Lewis Acid or Base The choice of a Lewis acid or base can influence the conformation of the substrate-auxiliary adduct. For additions to aldehydes, pre-treating the this compound-derived nucleophile with a suitable base (e.g., n-butyllithium) is crucial for enolate formation. The choice of counterion can also affect the stereochemical outcome.
Steric or Electronic Effects of the Aldehyde The structure of the aldehyde substrate plays a critical role. Bulky aldehydes may exhibit different levels of stereodifferentiation compared to smaller ones. The electronic properties of the aldehyde can also influence the reaction pathway.
Issue 2: Poor Enantioselectivity after Auxiliary Cleavage

Symptoms:

  • The final product exhibits low enantiomeric excess (ee%) after the removal of the this compound auxiliary.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Racemization During Auxiliary Cleavage The conditions used for removing the chiral auxiliary might be too harsh, leading to racemization of the desired product. It is recommended to use milder acidic conditions or explore alternative cleavage methods, such as enzymatic hydrolysis or different reductive cleavage conditions.
Incomplete Diastereomer Separation If the diastereomers were not fully separated before the cleavage step, the resulting product will be a mixture of enantiomers. Ensure complete separation of the diastereomers by techniques like flash column chromatography or recrystallization.
Epimerization of the Stereocenter The newly formed stereocenter might be prone to epimerization under the reaction or work-up conditions. A careful analysis of the stability of the product at different pH values and temperatures is recommended.

Experimental Protocols

General Protocol for Diastereoselective Addition of an this compound-derived Enolate to an Aldehyde

This protocol is a representative example and may require optimization for specific substrates.

1. Preparation of the N-Acyl Auxiliary:

  • To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.5 equiv.).

  • Cool the solution to 0 °C and slowly add the desired acyl chloride (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous NH₄Cl, extract with DCM, dry the organic layer over Na₂SO₄, and purify by flash chromatography.

2. Diastereoselective Aldol Addition:

  • Dissolve the N-acyl auxiliary (1.0 equiv.) in anhydrous THF and cool to -78 °C.

  • Slowly add a base such as lithium diisopropylamide (LDA) (1.05 equiv.) and stir for 30 minutes to form the enolate.

  • Add the aldehyde (1.2 equiv.) dropwise to the enolate solution.

  • Stir at -78 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography to separate the diastereomers.

3. Auxiliary Cleavage:

  • Dissolve the purified diastereomer in a 1:1 mixture of TFA and DCM.

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure and purify the desired chiral product.

Data Presentation

The following table summarizes the effect of different reaction parameters on the diastereoselectivity of a hypothetical addition reaction. This data is illustrative and serves as a guide for optimization.

Entry Solvent Temperature (°C) Base Diastereomeric Ratio (d.r.)
1THF-78LDA95:5
2Toluene-78LDA98:2
3DCM-78LDA92:8
4THF-40LDA85:15
5THF-78LHMDS93:7

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Step 1: Preparation cluster_addition Step 2: Diastereoselective Addition cluster_purification Step 3: Purification & Cleavage start This compound acyl Acylation start->acyl n_acyl N-Acyl Auxiliary acyl->n_acyl enolate Enolate Formation n_acyl->enolate addition Aldehyde Addition enolate->addition diastereomers Diastereomeric Mixture addition->diastereomers separation Diastereomer Separation diastereomers->separation cleavage Auxiliary Cleavage separation->cleavage product Chiral Product cleavage->product troubleshooting_logic start Low Stereoselectivity Observed q_temp Is reaction at low temp (-78°C)? start->q_temp a_temp_no Decrease Temperature q_temp->a_temp_no No q_solvent Using non-coordinating solvent? q_temp->q_solvent Yes a_temp_no->q_solvent a_solvent_no Screen Toluene, DCM q_solvent->a_solvent_no No q_base Optimized base/Lewis acid? q_solvent->q_base Yes a_solvent_no->q_base a_base_no Screen different bases/additives q_base->a_base_no No end Stereoselectivity Improved q_base->end Yes a_base_no->end

References

Technical Support Center: Purification of N-Boc-D-cyclohexylglycinol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying N-Boc-D-cyclohexylglycinol reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a crude reaction mixture of this compound?

A2: Common impurities may include unreacted starting materials (D-cyclohexylglycinol), excess Boc-anhydride and its byproducts (e.g., t-butanol, di-tert-butyl carbonate), and potentially di-Boc protected products or other side-reaction products depending on the specific reaction conditions.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of this compound from impurities during column chromatography. For recrystallization, purity can be assessed by melting point analysis and analytical techniques such as HPLC or NMR spectroscopy.

Q4: The purified this compound has a low melting point. What could be the issue?

A4: A low or broad melting point typically indicates the presence of impurities. Further purification by recrystallization or column chromatography may be necessary. Ensure the product is also thoroughly dried, as residual solvent can depress the melting point.

Troubleshooting Guides

Column Chromatography Issues
Problem Potential Cause Suggested Solution
Poor Separation of Spots on TLC Inappropriate solvent system (eluent).Optimize the eluent system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A common starting point for N-Boc protected amino alcohols is a hexane:ethyl acetate mixture (e.g., 7:3 or 8:2 v/v).
Product Elutes with the Solvent Front The eluent is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your eluent system.
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking of Spots on TLC/Column The compound may be acidic or basic, leading to interactions with the silica gel. The sample may be overloaded.Add a small amount of a modifier to the eluent, such as 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds (though less common for this product). Ensure the amount of crude product loaded is appropriate for the column size.
Low Recovery of Product The product may be irreversibly adsorbed onto the silica gel. The product may be co-eluting with an impurity.Deactivate the silica gel slightly by adding a small percentage of water or triethylamine to the slurry before packing the column. Check the purity of the collected fractions by TLC before combining them.
Recrystallization Issues
Problem Potential Cause Suggested Solution
Product Does Not Dissolve in the Hot Solvent The chosen solvent is not suitable.Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, consider solvent systems like ethyl acetate/hexane, toluene, or isopropyl alcohol/water.
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the boiling point of the solvent is too high. The presence of impurities can also inhibit crystallization.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Adding a seed crystal of the pure product can also be effective.
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration of the product and then try cooling again. If crystals still do not form, the solvent is likely unsuitable.
Low Yield of Recovered Crystals The compound has significant solubility in the cold solvent. Too much solvent was used.Ensure the solution is cooled thoroughly (e.g., in an ice bath) to minimize the solubility of the product. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using a pre-determined solvent system (e.g., 7:3 hexane:ethyl acetate).

    • Visualize the spots under UV light (if applicable) and/or by staining (e.g., with potassium permanganate or iodine). The desired product, this compound, is expected to be less polar than the unprotected starting material.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tube and observe the solubility. The compound should dissolve in the hot solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. A large amount of crystal formation indicates a good solvent.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the flask on a hot plate with stirring until the product completely dissolves. Add more solvent in small portions if necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Data Presentation

Table 1: Example TLC Data for Column Chromatography of this compound

Compound Eluent System (Hexane:Ethyl Acetate) Retention Factor (Rf)
D-cyclohexylglycinol (Starting Material)7:3~0.1
This compound (Product) 7:3 ~0.4
Boc-anhydride byproduct7:3~0.8

Note: Rf values are approximate and can vary based on specific conditions.

Table 2: Example of Purity and Yield after Different Purification Strategies

Purification Method Starting Purity (Example) Final Purity (Example) Typical Yield Range
Column Chromatography~80%>98%70-90%
Recrystallization~90%>99%80-95%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude Reaction Product (this compound + Impurities) B Purification Method Selection A->B C Column Chromatography B->C Complex Mixture D Recrystallization B->D Mainly Product E Purity Analysis (TLC, HPLC, NMR) C->E D->E F Pure this compound E->F Purity > 98% G Further Purification Needed E->G Purity < 98% G->B Re-evaluate

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_column Column Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting A Problem Encountered During Purification B Column Chromatography Issue? A->B C Recrystallization Issue? A->C D Poor Separation B->D Yes E Low Recovery B->E Yes H Oiling Out C->H Yes I No Crystals Form C->I Yes F Optimize Eluent D->F G Check Sample Load / Deactivate Silica E->G J Adjust Cooling Rate / Use Seed Crystal H->J K Concentrate Solution / Change Solvent I->K

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Managing Steric Hindrance from the Cyclohexyl Group in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing steric hindrance in chemical reactions involving the cyclohexyl group. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address challenges posed by the bulky and conformationally complex nature of the cyclohexyl moiety.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of steric hindrance from a cyclohexyl group?

A: The primary cause of steric hindrance is the non-planar, chair-like conformation of the cyclohexane ring and the spatial volume occupied by its substituents. In its most stable chair conformation, substituents can be in one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Axial substituents experience significant steric strain due to 1,3-diaxial interactions with other axial hydrogens on the same side of the ring.[1][2] Consequently, substituted cyclohexanes will preferentially adopt conformations where larger groups are in the equatorial position to minimize these unfavorable interactions.[2]

Q2: How is the steric bulk of a cyclohexyl substituent quantified?

A: The steric bulk and its effect on conformational preference are quantified using "A-values." An A-value represents the difference in Gibbs free energy (ΔG) between a conformation where the substituent is in the axial position and the conformation where it is in the equatorial position.[3][4] A larger A-value indicates a stronger preference for the equatorial position due to greater steric hindrance in the axial position.[3][4]

Q3: How does the conformation of the cyclohexyl group affect its reactivity?

A: The conformation has a profound impact on reactivity. Equatorial substituents are generally more reactive in reactions where steric access to the substituent is important, while axial substituents can be more reactive in processes like E2 eliminations where a specific dihedral angle (anti-periplanar) with a neighboring hydrogen is required.[5] The rigid chair conformation can either shield a reactive center or hold it in a favorable orientation for a reaction. In drug discovery, for example, locking a molecule into a specific conformation with a bulky group like a t-butyl can be a key strategy to enhance binding to a biological target.[6]

Q4: Can catalysts be used to overcome the steric hindrance of a cyclohexyl group?

A: Yes, catalyst selection is a critical strategy. For instance, in the hydrogenation of substituted arenes to cyclohexanes, rhodium and ruthenium catalysts show high selectivity.[7] In other cases, the choice of catalyst and solvent can significantly modify the selectivity of a reaction.[7] For sterically hindered substrates, catalysts with more open active sites or those that operate under conditions that favor a more reactive conformer can be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with cyclohexyl-containing compounds.

Issue 1: Low or No Yield in Nucleophilic Addition to a Cyclohexyl Ketone (e.g., Grignard Reaction)

  • Symptom: The reaction stalls, and starting material is recovered, or the primary product is a reduced alcohol instead of the desired tertiary alcohol.

  • Possible Causes:

    • Steric Hindrance: The bulky cyclohexyl groups on a ketone like dicyclohexyl ketone can physically block the approach of the nucleophile (e.g., Grignard reagent) to the carbonyl carbon.[8]

    • Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon and forming an enolate, which reverts to the starting ketone upon workup.

    • Reduction: If the Grignard reagent has beta-hydrogens, it can reduce the ketone to a secondary alcohol.

  • Troubleshooting Steps:

    • Choice of Nucleophile: Use a less bulky nucleophilic reagent if possible.

    • Reaction Conditions:

      • Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetic addition product over enolization or reduction.

      • Use a solvent system that promotes the desired reaction; anhydrous diethyl ether or THF are standard for Grignard reactions.[8]

    • Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent and suppress enolization.

    • Reagent Purity: Ensure all reagents and glassware are scrupulously dry, as water will quench the Grignard reagent.[9]

Issue 2: Poor Diastereoselectivity in Reactions on a Substituted Cyclohexane Ring

  • Symptom: A mixture of diastereomers is obtained, with no significant preference for the desired product.

  • Possible Causes:

    • Conformational Flexibility: The cyclohexane ring may be rapidly flipping between two chair conformations, presenting two different faces for attack.

    • Lack of Directing Group: There is no functional group to direct the incoming reagent to a specific face of the molecule.

  • Troubleshooting Steps:

    • Conformational Locking: Introduce a large, sterically demanding group (like a tert-butyl group) elsewhere on the ring. The large A-value of this group will lock the ring into a single chair conformation, exposing one face to the reagent more than the other.[6]

    • Use of Chiral Auxiliaries: Employ a chiral auxiliary, such as cyclohexanesulfinamide, which can direct the approach of a nucleophile to one face of a C=N double bond, resulting in high diastereomeric excess.[10]

    • Catalyst Control: Use a chiral catalyst that can create a chiral environment around the substrate, favoring one stereochemical outcome.

    • Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by increasing the energy difference between the transition states leading to the different diastereomers.

Data Presentation

Table 1: A-Values for Common Substituents on a Cyclohexane Ring

The A-value quantifies the steric strain of a substituent in the axial position. It is the energy difference (in kcal/mol) between the equatorial and axial conformers. A larger A-value indicates a greater preference for the equatorial position.[3][11]

SubstituentA-Value (kcal/mol)Reference
-H0[11]
-F0.25[11]
-Cl0.52[11]
-Br0.43[3]
-I0.46[11]
-OH0.87[3]
-CH₃1.74[3]
-CH₂CH₃1.79[3]
-CH(CH₃)₂ (Isopropyl)2.15[3]
-C(CH₃)₃ (tert-Butyl)~5.0[4]
-C₆H₅ (Phenyl)2.87[11]
-CN0.24[11]
-COOH1.41[11]

Table 2: Selectivity in the Catalytic Hydrogenation of Benzene to Cyclohexene

The choice of catalyst and reaction conditions significantly impacts the selectivity of benzene hydrogenation.

CatalystAdditive(s)Benzene Conversion (%)Cyclohexene Selectivity (%)Cyclohexene Yield (%)Reference
Ru powderWater vapor2042~8.4[12]
Ru-4.7ZnO, ZnSO₄78.377.160.4[13]
Ru-4.7 (reused 10x)ZnO, ZnSO₄>76.8>75.4>59.6[13]

Experimental Protocols

Protocol 1: Grignard Reaction with a Sterically Hindered Ketone (Dicyclohexyl Ketone)

This protocol outlines the synthesis of tricyclohexylmethanol, a tertiary alcohol, where steric hindrance is a major challenge to overcome.[8]

Materials:

  • Magnesium turnings (Grignard grade)

  • Cyclohexyl bromide (anhydrous)

  • Dicyclohexyl ketone

  • Anhydrous diethyl ether or THF

  • Iodine crystal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings (1.2 equivalents) in a round-bottom flask.

    • Add a small crystal of iodine.

    • In an addition funnel, dissolve cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small amount of the cyclohexyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If not, gentle warming may be required.

    • Once initiated, add the remaining cyclohexyl bromide solution dropwise to maintain a gentle reflux.

    • After addition is complete, stir for 1-2 hours at room temperature.

  • Reaction with Dicyclohexyl Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve dicyclohexyl ketone (1.0 equivalent) in anhydrous diethyl ether and add it to the addition funnel.

    • Add the ketone solution dropwise to the Grignard reagent.

    • After addition, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tricyclohexylmethanol.

Protocol 2: Wittig Reaction with a Sterically Hindered Aldehyde (Cyclohexylacetaldehyde)

This protocol describes a method to overcome the steric hindrance of a cyclohexyl group adjacent to an aldehyde in a Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Cyclohexylacetaldehyde

Procedure:

  • Ylide Formation:

    • Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C and add n-BuLi (1.1 equivalents) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a characteristic orange-red color indicates ylide generation.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C or -78 °C.

    • Dissolve cyclohexylacetaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alkene by column chromatography.

Visualizations

troubleshooting_grignard cluster_general General Best Practices start Low Yield in Grignard Reaction with Cyclohexyl Ketone cause1 Steric Hindrance start->cause1 cause2 Enolization start->cause2 cause3 Reduction start->cause3 solution1 Use less bulky nucleophile cause1->solution1 solution2 Lower Reaction Temperature (0°C to -78°C) cause1->solution2 cause2->solution2 solution3 Use Lewis Acid Additive (e.g., CeCl₃) cause2->solution3 cause3->solution2 solution4 Ensure Anhydrous Conditions

Caption: Troubleshooting workflow for low-yield Grignard reactions.

conformational_locking start Goal: Enhance Potency/Selectivity of a Cyclohexyl-Containing Drug problem Problem: Conformational flexibility leads to poor binding affinity. start->problem strategy Strategy: Conformational Locking problem->strategy action Introduce a bulky group (e.g., tert-butyl) to the ring strategy->action mechanism Large A-value of bulky group forces a single chair conformation action->mechanism outcome Drug molecule is 'locked' into its bioactive conformation mechanism->outcome result Improved binding to target receptor/enzyme and enhanced biological activity outcome->result

References

"workup procedures for reactions involving N-Boc-D-cyclohexylglycinol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common workup procedures involving N-Boc-D-cyclohexylglycinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile chiral building block. The primary alcohol functionality allows for several key transformations, including:

  • Oxidation to the corresponding aldehyde, N-Boc-D-cyclohexylglycanal, using methods like Swern or Dess-Martin periodinane (DMP) oxidation.

  • Mitsunobu reaction for the inversion of stereochemistry or introduction of various nucleophiles.

  • Esterification or etherification of the primary alcohol.

  • The resulting aldehyde or the corresponding carboxylic acid (N-Boc-D-cyclohexylglycine) can then be used in peptide coupling reactions.[1]

Q2: What makes the workup of reactions with this compound and its derivatives challenging?

A2: The bulky and lipophilic nature of the cyclohexyl and Boc groups can sometimes lead to solubility issues and the formation of emulsions during aqueous workups. Additionally, common reagents used in transformations, such as triphenylphosphine oxide (TPPO) in Mitsunobu reactions, can be difficult to separate from the desired product due to similar polarities.

Q3: How can I effectively remove triphenylphosphine oxide (TPPO) after a Mitsunobu reaction?

A3: Several strategies can be employed to remove TPPO:

  • Crystallization: TPPO can sometimes be crystallized from non-polar solvents like diethyl ether or a mixture of hexanes and ethyl acetate.

  • Chromatography: Careful column chromatography on silica gel can separate the product from TPPO, although their polarities can be similar.

  • Precipitation: Suspending the crude reaction mixture in a non-polar solvent like pentane or a hexane/ether mixture can precipitate TPPO, which can then be removed by filtration.[2] This may need to be repeated for complete removal.

  • Complexation: Addition of zinc chloride (ZnCl₂) can precipitate TPPO as a complex from polar organic solvents.

Q4: What are the common byproducts of a Swern oxidation and how are they removed?

A4: The Swern oxidation generates several volatile and odorous byproducts, including dimethyl sulfide (DMS), carbon monoxide (CO), and carbon dioxide (CO₂). When triethylamine is used as the base, triethylammonium chloride is also formed.[1][3] The reaction and workup should be performed in a well-ventilated fume hood. During the aqueous workup, most of these byproducts are removed. DMS, being volatile, is largely removed during solvent evaporation. Any residual DMS can be oxidized to the odorless dimethyl sulfoxide (DMSO) by rinsing glassware with bleach.

Troubleshooting Guides

Oxidation of this compound to N-Boc-D-cyclohexylglycanal

Issue 1: Low or no yield of the desired aldehyde.

Possible CauseSuggested Solution
Incomplete Reaction - Dess-Martin Oxidation: Ensure the DMP is fresh and has been stored under anhydrous conditions. The reaction can be accelerated by the addition of a small amount of water.[4] - Swern Oxidation: Maintain the reaction temperature at -78 °C during the addition of oxalyl chloride and DMSO, as the active species is unstable at higher temperatures.[5]
Over-oxidation to Carboxylic Acid - This is less common with Swern and DMP oxidations but can occur if the reaction conditions are not well-controlled. Ensure the reaction is quenched promptly after the starting material is consumed.
Degradation of Starting Material or Product - The Boc protecting group is sensitive to strong acids. Ensure the workup conditions are neutral or slightly basic.

Issue 2: Difficulty in purifying the product aldehyde.

Possible CauseSuggested Solution
Residual Oxidation Reagents - Dess-Martin Oxidation: The byproduct, iodinane, can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. - Swern Oxidation: Ensure a thorough aqueous workup to remove water-soluble byproducts.
Product Instability - Aldehydes can be prone to oxidation or hydration. It is often best to use the crude aldehyde in the subsequent step as soon as possible.
Mitsunobu Reaction with this compound

Issue 1: Incomplete reaction and recovery of starting material.

Possible CauseSuggested Solution
Steric Hindrance - this compound is a sterically hindered alcohol. The reaction may require longer reaction times or gentle heating (e.g., to 40 °C) to proceed to completion.
Low Nucleophilicity of the Acid Component - The pKa of the nucleophile should be 15 or lower for an efficient reaction.[6] For sterically hindered alcohols, using a more acidic nucleophile like 4-nitrobenzoic acid can improve yields.

Issue 2: Formation of side products.

Possible CauseSuggested Solution
Reaction of the Azodicarboxylate with the Nucleophile - This can occur if the alcohol is not sufficiently reactive. Pre-forming the betaine intermediate by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and nucleophile can sometimes mitigate this.

Data Presentation

Table 1: Comparison of Oxidation Methods for this compound

Oxidation MethodOxidizing AgentTypical SolventReaction Temp. (°C)Typical Reaction Time (h)Typical Yield (%)Key Byproducts
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethaneRoom Temperature1-390-95Iodinane, Acetic Acid
Swern Oxidation Oxalyl Chloride, DMSO, TriethylamineDichloromethane-78 to Room Temp.0.5-285-95Dimethyl Sulfide, CO, CO₂, Triethylammonium Chloride

Table 2: Workup Procedures for Common Byproducts

ByproductRemoval MethodProcedure
Triphenylphosphine Oxide (TPPO) Precipitation/FiltrationSuspend the crude mixture in diethyl ether or a hexane/ether mixture, stir, and filter the precipitated TPPO.[2]
Iodinane (from DMP) Aqueous WashWash the organic layer with saturated aqueous NaHCO₃ followed by saturated aqueous Na₂S₂O₃.
Dimethyl Sulfide (DMS) Volatilization / OxidationRemove under reduced pressure. Rinse glassware with bleach to oxidize residual DMS.

Experimental Protocols

Protocol 1: Dess-Martin Oxidation of this compound
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and quench with a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-D-cyclohexylglycanal. The crude product can often be used in the next step without further purification.

Protocol 2: Mitsunobu Reaction of this compound with Phthalimide
  • Reaction Setup: To a solution of this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue and stir. The precipitated triphenylphosphine oxide and diisopropylhydrazine-1,2-dicarboxylate can be removed by filtration.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Visualizations

experimental_workflow cluster_oxidation Oxidation of this compound cluster_mitsunobu Mitsunobu Reaction start_ox This compound reagents_ox Dess-Martin Periodinane or Swern Oxidation reaction_ox Reaction in DCM start_ox->reaction_ox reagents_ox->reaction_ox workup_ox Aqueous Workup reaction_ox->workup_ox product_ox N-Boc-D-cyclohexylglycanal workup_ox->product_ox start_mit This compound reagents_mit PPh3, DIAD, Nucleophile reaction_mit Reaction in THF start_mit->reaction_mit reagents_mit->reaction_mit workup_mit Byproduct Precipitation & Filtration reaction_mit->workup_mit purification_mit Column Chromatography workup_mit->purification_mit product_mit Substituted Product purification_mit->product_mit

Caption: General experimental workflows for common reactions of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield in Reaction incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Starting Material/ Product Degradation start->degradation workup_loss Loss During Workup start->workup_loss optimize_cond Optimize Reaction Conditions (Temp, Time, Reagents) incomplete_rxn->optimize_cond check_stability Check pH and Temperature Stability degradation->check_stability modify_workup Modify Workup Procedure (e.g., different solvent, pH) workup_loss->modify_workup

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Reaction Monitoring for N-Boc-D-cyclohexylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis or deprotection of N-Boc-D-cyclohexylglycinol using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of monitoring the this compound reaction?

Monitoring the reaction is crucial to determine its progress and completion. For a synthesis reaction (Boc protection), it helps confirm the consumption of the starting material (D-cyclohexylglycinol) and the formation of the N-Boc-protected product. For a deprotection reaction, it verifies the removal of the Boc group. This ensures the reaction is stopped at the appropriate time, maximizing yield and minimizing the formation of impurities.

Q2: Which technique, TLC or HPLC, is better for monitoring my reaction?

Both techniques are valuable, and the choice depends on the specific requirements of your experiment:

  • TLC is a rapid, qualitative, and cost-effective method ideal for quick checks of reaction progress. It's excellent for visualizing the disappearance of starting materials and the appearance of products in real-time at the bench.

  • HPLC is a quantitative method that provides higher resolution, sensitivity, and precise data on the concentration of reactants and products. It is essential for determining the purity of the product and for accurate quantification, which is critical in drug development and process optimization.[1]

Q3: How do I choose an appropriate solvent system for TLC analysis?

The goal is to find a solvent system where the starting material and the product have distinct and well-separated spots. This compound is more non-polar than its unprotected counterpart, D-cyclohexylglycinol. Therefore, the Boc-protected compound will have a higher Rf value (travel further up the TLC plate) in a given solvent system. A common starting point for developing a solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Q4: What kind of HPLC column is suitable for analyzing this compound?

For purity analysis, a standard reversed-phase column, such as a C18 column, is typically used. For separating enantiomers (e.g., to assess the enantiomeric purity of this compound), a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are widely used for the separation of N-Boc protected amino alcohols.[2]

Q5: What visualization agents can be used for TLC if the spots are not UV-active?

While this compound may show some UV activity if a fluorescent indicator is present on the TLC plate, more general and robust staining methods are often preferred. A potassium permanganate (KMnO₄) stain is a good choice as it reacts with the alcohol group present in both the starting material and the product. For deprotection reactions, a ninhydrin stain can be used, which specifically visualizes the primary amine of the deprotected product as a colored spot.[3]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaking Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
Compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (e.g., 0.1-1%).
Spots are not moving from the baseline (Rf ≈ 0) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Spots are running with the solvent front (Rf ≈ 1) The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
No spots are visible after staining The sample was not spotted correctly or is too dilute.Ensure the capillary touches the plate during spotting. Spot multiple times in the same location, allowing the solvent to dry between applications.
The visualization agent is inappropriate or inactive.Use a fresh staining solution. Potassium permanganate is a reliable general stain for this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor resolution between peaks Inappropriate mobile phase composition.Optimize the mobile phase. For reversed-phase, adjust the ratio of organic solvent to water. For chiral separations, vary the ratio of hexane to alcohol and the acidic modifier.[4]
Incorrect column choice.Ensure you are using a suitable column (e.g., C18 for purity, a chiral column for enantiomeric separation).
Column temperature is not optimal.Adjust the column temperature. Lower temperatures often improve chiral separations.
Peak tailing Secondary interactions with the stationary phase.For basic compounds, add a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase.
Column overload.Dilute the sample and inject a smaller volume.
Column contamination or degradation.Wash the column according to the manufacturer's instructions or replace it if necessary.
Inconsistent retention times Mobile phase composition is inconsistent.Prepare fresh mobile phase daily and ensure accurate measurements. Use high-purity HPLC-grade solvents.
System is not equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.
Fluctuations in temperature or pressure.Ensure the column oven maintains a stable temperature and check the system for pressure fluctuations.
Ghost peaks appear Contaminated mobile phase or injector carryover.Run a blank gradient (without injection) to check for mobile phase contamination. If the blank is clean, inject the sample solvent to check for solvent contamination or autosampler carryover.

Experimental Protocols

Protocol 1: TLC Monitoring of this compound Synthesis

Objective: To monitor the progress of the N-Boc protection of D-cyclohexylglycinol.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: 3:1 Hexane:Ethyl Acetate

  • Capillary tubes for spotting

  • Visualization agent: Potassium permanganate (KMnO₄) stain

  • Reaction mixture, starting material (D-cyclohexylglycinol), and co-spot reference samples

Procedure:

  • Prepare the TLC plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C) of the starting material and reaction mixture.

  • Spot the plate: Using a capillary tube, spot a small amount of the starting material solution on the "SM" lane. Spot the reaction mixture on the "R" lane. For the co-spot, apply the starting material first, let it dry, and then spot the reaction mixture on the same spot in the "C" lane.

  • Develop the plate: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Dip the plate into the KMnO₄ stain and gently warm it with a heat gun to visualize the spots.

  • Analyze the results: The starting material (D-cyclohexylglycinol) is more polar and will have a lower Rf value. The product (this compound) is less polar and will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Expected TLC Data:

CompoundMobile Phase (3:1 Hexane:EtOAc)Visualization
D-cyclohexylglycinolRf ≈ 0.1KMnO₄ Stain
This compoundRf ≈ 0.4[5]KMnO₄ Stain
Protocol 2: HPLC Analysis of this compound Purity

Objective: To determine the chemical purity of this compound using reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in acetonitrile and dilute with water to a concentration of approximately 1 mg/mL.

  • HPLC Analysis: Set up the HPLC system with the specified parameters. A typical gradient could be:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 50% B for re-equilibration

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Expected HPLC Purity Data:

CompoundColumnMobile PhaseExpected Retention Time
This compoundC18 (5 µm)Gradient of ACN/H₂O with 0.1% TFA~ 15-20 minutes

Visualizations

reaction_monitoring_workflow start Start Reaction (e.g., Boc Protection) take_aliquot Take Aliquot of Reaction Mixture start->take_aliquot tlc TLC Analysis take_aliquot->tlc Quick Check hplc HPLC Analysis take_aliquot->hplc Quantitative Analysis decision Reaction Complete? tlc->decision hplc->decision continue_reaction Continue Reaction & Monitor decision->continue_reaction No workup Reaction Workup & Purification decision->workup Yes continue_reaction->take_aliquot end End workup->end tlc_troubleshooting start TLC Spot Issue? streaking Streaking Spot start->streaking Yes rf_zero Rf ≈ 0 start->rf_zero No, but... sol_streaking Dilute Sample or Add Modifier to Mobile Phase streaking->sol_streaking rf_one Rf ≈ 1 rf_zero->rf_one No, but... sol_rf_zero Increase Mobile Phase Polarity rf_zero->sol_rf_zero sol_rf_one Decrease Mobile Phase Polarity rf_one->sol_rf_one

References

"effect of temperature on N-Boc-D-cyclohexylglycinol reaction outcomes"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-D-cyclohexylglycinol. It focuses on the critical effects of temperature on reaction outcomes, including yield, purity, and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the general role of temperature in reactions involving this compound?

Temperature is a critical parameter in reactions involving this compound, significantly influencing reaction rates, selectivity, and the stability of both reactants and products. The N-Boc protecting group, while generally stable, can be thermally labile at elevated temperatures.[1] For other transformations, such as esterification or oxidation of the hydroxyl group, temperature control is crucial to prevent side reactions and ensure desired outcomes.

Q2: At what temperature does the N-Boc group of this compound become unstable?

The thermal deprotection of N-Boc groups typically requires high temperatures, often in the range of 150°C or higher for a practical reaction rate.[1] However, the exact temperature for cleavage can depend on the solvent and the presence of any catalytic species. For some substrates, removal of the Boc group can occur at temperatures as low as 100°C, although reaction times may be significantly longer (2-3 days).[1] It is important to consider that high temperatures can also lead to side reactions like elimination and racemization of chiral centers.[1]

Q3: How does temperature affect the yield of N-Boc deprotection?

The yield of thermal N-Boc deprotection is highly dependent on temperature and the substrate. Generally, increasing the temperature increases the rate of deprotection. For instance, in the thermal deprotection of various N-Boc protected amines, yields can be significantly improved by raising the temperature. However, excessively high temperatures can lead to degradation and the formation of byproducts, which may decrease the isolated yield of the desired product.[2]

Q4: Can temperature be used to achieve selective N-Boc deprotection in molecules with multiple protecting groups?

Yes, precise temperature control can be a powerful tool for achieving selective deprotection of N-Boc groups in the presence of other protecting groups or even differentiating between different types of N-Boc groups (e.g., aryl vs. alkyl).[2] The efficiency of thermal deprotection often follows the sequence: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines.[2] This allows for the selective removal of a more labile N-Boc group at a lower temperature while leaving a more stable one intact.

Q5: What are common byproducts observed at elevated temperatures in reactions with this compound?

At high temperatures, particularly during thermal deprotection, the primary byproducts are isobutylene and carbon dioxide, formed from the fragmentation of the Boc group.[1] Other potential side reactions at elevated temperatures include:

  • Elimination reactions: Dehydration of the alcohol functionality.

  • Racemization: Loss of stereochemical integrity at the chiral centers.

  • Oxidation: If an oxidizing agent is present or under aerobic conditions, the cyclohexyl ring can undergo oxidation.[3]

  • Diketopiperazine formation: In peptide coupling reactions, elevated temperatures can promote the formation of cyclic dipeptide byproducts.[4]

Troubleshooting Guides

Issue 1: Low Yield in N-Boc Deprotection Reaction
Possible Cause Troubleshooting Step
Insufficient Temperature Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature for your specific substrate and solvent system.[2]
Inappropriate Solvent The choice of solvent can significantly impact the efficiency of thermal deprotection. Polar solvents like methanol or trifluoroethanol have been shown to be more effective at lower temperatures compared to less polar solvents like THF or toluene.[2] Consider switching to a more suitable solvent.
Reaction Time Too Short At lower temperatures, the reaction may require a longer time to reach completion. Increase the reaction time and monitor for the disappearance of the starting material.
Product Degradation Excessively high temperatures can lead to the degradation of the desired product. If you suspect degradation, try lowering the reaction temperature and extending the reaction time.[1]
Issue 2: Formation of Impurities or Byproducts
Possible Cause Troubleshooting Step
Reaction Temperature Too High High temperatures can promote side reactions.[1] Reduce the reaction temperature. For thermally sensitive substrates, consider alternative, lower-temperature deprotection methods using acid catalysis (e.g., TFA in DCM or HCl in dioxane).
Presence of Oxygen (for oxidation-sensitive compounds) If oxidation of the cyclohexyl group is a concern, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Racemization High temperatures can increase the risk of racemization.[1] If maintaining stereochemical purity is critical, use the lowest effective temperature or explore milder deprotection methods.
Diketopiperazine Formation (in peptide synthesis) This is a common side reaction in peptide synthesis, often accelerated by heat.[4] If this occurs, consider lowering the coupling reaction temperature.

Data Presentation

Table 1: Effect of Temperature and Solvent on the Yield of Thermal N-Boc Deprotection of Various Amines

SubstrateSolventTemperature (°C)Residence Time (min)Yield (%)
N-Boc phenethylamineTFE2403044
N-Boc anilineTFE2403093
N-Boc anilineMeOH2403088
N-Boc anilineTHF2403065
N-Boc anilineToluene2403054
N-Boc imidazoleTFE12030100
N-Boc imidazoleMeOH12030100
N-Boc imidazoleTHF1203047
N-Boc imidazoleToluene120300
N-Boc imidazoleTHF2003097
N-Boc imidazoleToluene2003093

Data summarized from Collins et al.[2]

Experimental Protocols

Protocol 1: General Procedure for Thermal N-Boc Deprotection

  • Reaction Setup: Dissolve the this compound derivative in a suitable high-boiling solvent (e.g., toluene, xylenes, or a polar solvent like methanol in a sealed tube/flow reactor) in a reaction vessel equipped with a condenser and a magnetic stirrer.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 120°C and 240°C).[2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The purification procedure will depend on the properties of the product. Common methods include extraction, crystallization, or chromatography.

Visualizations

experimental_workflow General Workflow for Temperature Optimization cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_optimization Troubleshooting/Optimization cluster_workup Work-up & Analysis start Dissolve this compound derivative in solvent heat Heat to initial temperature (e.g., 120°C) start->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor decision Reaction complete? monitor->decision check_byproducts Check for byproducts monitor->check_byproducts increase_temp Increase temperature (e.g., by 20°C) decision->increase_temp No workup Cool down and perform work-up decision->workup Yes increase_temp->monitor decision2 Byproducts observed? check_byproducts->decision2 lower_temp Lower temperature / Change solvent decision2->lower_temp Yes decision2->workup No lower_temp->heat analyze Analyze yield and purity workup->analyze

Caption: Workflow for optimizing reaction temperature.

temp_effects Effect of Temperature on Reaction Outcomes cluster_increase Increasing Temperature cluster_decrease Decreasing Temperature temp Reaction Temperature rate Increases Reaction Rate temp->rate deprotection Promotes N-Boc Deprotection temp->deprotection side_reactions Increases Risk of Side Reactions temp->side_reactions racemization Increases Risk of Racemization temp->racemization degradation Increases Risk of Degradation temp->degradation slow_rate Decreases Reaction Rate temp->slow_rate selectivity May Increase Selectivity temp->selectivity stability Improves Stability of Reactants/Products temp->stability

Caption: Logical relationships of temperature effects.

References

Technical Support Center: Asymmetric Synthesis Using N-Boc-D-cyclohexylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the solvent effects in asymmetric synthesis specifically using N-Boc-D-cyclohexylglycinol is limited in the reviewed literature. The following troubleshooting guides, FAQs, and protocols are based on established principles of asymmetric catalysis and data from structurally similar chiral amino alcohol catalysts. This information should serve as a starting point for your experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in asymmetric synthesis?

A1: this compound is a chiral amino alcohol that can act as a chiral catalyst or ligand in asymmetric synthesis. The bulky cyclohexyl and N-Boc groups create a defined chiral environment around the catalytic center (the amino alcohol moiety). This steric hindrance directs the approach of reactants, leading to the preferential formation of one enantiomer of the product. It is often used in reactions such as the asymmetric addition of organometallic reagents to aldehydes to produce chiral secondary alcohols.

Q2: How does the choice of solvent affect the outcome of my reaction?

A2: The solvent plays a crucial role in asymmetric catalysis and can significantly impact the enantioselectivity (ee), yield, and reaction rate.[1] Solvents can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and the aggregation state of the catalyst. For reactions involving organometallic reagents, coordinating solvents like ethers (e.g., THF, diethyl ether) can be essential for reagent stability and reactivity.[2] Non-polar solvents like toluene may also be effective and can sometimes lead to higher enantioselectivity by promoting a more organized transition state. It is highly recommended to perform a solvent screen for your specific reaction.

Q3: What are some common side reactions to watch out for?

A3: Common side reactions include the uncatalyzed background reaction, which leads to the formation of a racemic product and lowers the overall enantioselectivity. Additionally, depending on the reactants, side reactions such as enolization of the aldehyde, Cannizzaro reaction, or decomposition of the organometallic reagent can occur. Careful control of reaction temperature and slow addition of reagents can help minimize these unwanted pathways.

Q4: Can this compound be recovered and reused?

A4: In many cases, chiral catalysts and auxiliaries can be recovered after the reaction, although this depends on the specific workup procedure and the stability of the compound under the reaction and purification conditions. Recovery typically involves chromatographic separation. The feasibility of recycling should be evaluated on a case-by-case basis.

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low Enantioselectivity (ee) 1. Suboptimal Solvent: The solvent may not be effectively organizing the transition state assembly. 2. Incorrect Temperature: The reaction temperature may be too high, allowing for the formation of the undesired enantiomer. 3. Catalyst Loading Too Low: Insufficient catalyst may lead to a significant background (uncatalyzed) reaction. 4. Water Contamination: Traces of water can interfere with the catalyst and reagents.1. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, diethyl ether, dichloromethane).[2] 2. Temperature Optimization: Run the reaction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C). 3. Increase Catalyst Loading: Incrementally increase the mol% of this compound. 4. Ensure Anhydrous Conditions: Use freshly distilled solvents and dry all glassware thoroughly.
Low Yield 1. Reagent Decomposition: The organometallic reagent (e.g., organozinc, Grignard) may be decomposing. 2. Poor Solubility: The catalyst or reactants may not be fully dissolved in the chosen solvent. 3. Reaction Time: The reaction may not have gone to completion, or the product may be degrading over time. 4. Inefficient Workup: The product may be lost during the extraction or purification steps.1. Check Reagent Quality: Use freshly prepared or titrated organometallic reagents. 2. Co-solvent Addition: Consider adding a co-solvent to improve solubility. 3. Reaction Monitoring: Monitor the reaction progress by TLC or GC to determine the optimal reaction time. 4. Optimize Workup: Ensure the pH is appropriate during aqueous quench and extraction. Consider alternative purification methods.
Inconsistent Results 1. Variability in Reagent Quality: The purity and concentration of starting materials may vary between batches. 2. Atmospheric Contamination: Exposure to air or moisture can affect the reaction. 3. Temperature Fluctuations: Inconsistent cooling can lead to variable selectivity.1. Standardize Reagents: Use reagents from the same batch or re-purify/re-standardize before use. 2. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). 3. Precise Temperature Control: Use a reliable cooling bath and monitor the internal reaction temperature.

Data Presentation

Table 1: Illustrative Solvent Effects on the Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Amino Alcohol (Analogous System)

Entry Solvent Temperature (°C) Time (h) Yield (%) ee (%)
1Toluene0128592
2THF0129085
3Diethyl Ether0128888
4Dichloromethane0127570
5Hexane0246095

This data is hypothetical and intended for illustrative purposes to show potential trends. Actual results will vary based on the specific substrate and reaction conditions.

Experimental Protocols

Illustrative General Protocol for the Asymmetric Alkylation of an Aldehyde using this compound

1. Catalyst Preparation:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (2 mL) and stir until the catalyst is fully dissolved.

2. Reaction Setup:

  • Cool the catalyst solution to the desired temperature (e.g., 0 °C).

  • In a separate flask, prepare a solution of the aldehyde (1.0 mmol, 1.0 equiv) in anhydrous toluene (3 mL).

  • Add the aldehyde solution dropwise to the catalyst solution over 10 minutes.

  • To this mixture, add the organometallic reagent (e.g., diethylzinc, 1.2 mmol, 1.2 equiv in hexane) dropwise via syringe over 30 minutes.

3. Reaction Monitoring:

  • Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

4. Work-up:

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification and Analysis:

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep_catalyst Dissolve this compound in Anhydrous Solvent reaction_setup Combine Catalyst and Aldehyde, Cool to Desired Temperature prep_catalyst->reaction_setup prep_reagents Prepare Aldehyde and Organometallic Reagent Solutions addition Slow Addition of Organometallic Reagent prep_reagents->addition reaction_setup->addition monitoring Monitor Reaction by TLC/GC addition->monitoring workup Quench Reaction and Aqueous Work-up monitoring->workup purification Purify by Column Chromatography workup->purification analysis Determine Yield and ee (Chiral HPLC) purification->analysis

Caption: A general experimental workflow for the asymmetric alkylation of aldehydes using this compound.

solvent_effects cluster_transition_state Transition State cluster_solvents Solvent Environment ts [Catalyst-Reagent-Substrate Complex] high_ee High Enantioselectivity ts->high_ee Favored Pathway low_ee Low Enantioselectivity ts->low_ee Disfavored Pathway coordinating_solvent Coordinating Solvent (e.g., THF) coordinating_solvent->ts Solvates Reagents, May Lead to a Looser Transition State nonpolar_solvent Non-polar Solvent (e.g., Toluene) nonpolar_solvent->ts Less Solvation, May Promote a More Organized Transition State

Caption: The influence of solvent on the transition state and enantioselectivity in asymmetric catalysis.

References

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Excess of N-Boc-D-cyclohexylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceutical ingredients. For N-Boc-D-cyclohexylglycinol, a valuable chiral building block, ensuring high enantiomeric purity is paramount. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on factors such as required accuracy, sample throughput, and available instrumentation. Chromatographic techniques, particularly Chiral HPLC and SFC, are often considered the gold standard for their high resolution and accuracy.[1] NMR spectroscopy offers a valuable non-destructive alternative.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase (typically CO₂ with a co-solvent).Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct chemical shifts for each enantiomer.
Sample Preparation Dissolution in a suitable solvent, often the mobile phase.Dissolution in a suitable organic solvent.Derivatization to increase volatility and thermal stability is typically required for non-volatile analytes like this compound.Simple mixing of the analyte with a CSA in an appropriate deuterated solvent.
Key Performance High resolution and accuracy, broad applicability to a wide range of compounds.[2]Fast analysis times, reduced organic solvent consumption ("greener" alternative), and high resolution.[3]High sensitivity and resolution for volatile compounds.Non-destructive, provides structural information, and is suitable for high-throughput screening, though generally less sensitive than chromatographic methods.[4]
Typical CSPs Polysaccharide-based (e.g., cellulose or amylose derivatives), macrocyclic glycopeptides.[5]Polysaccharide-based, Pirkle-type, crown ethers.[6]Cyclodextrin derivatives.[7]N/A (uses Chiral Solvating Agents)
Detection UV, Circular Dichroism (CD).[]UV, MS.Flame Ionization Detector (FID), MS.NMR detector.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar N-Boc protected amino alcohols and serve as a strong starting point for method development for this compound.

1. Chiral High-Performance Liquid Chromatography (HPLC)

This method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, which is a common approach for the resolution of N-protected amino alcohols.

  • Chromatographic System: HPLC with UV detector.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a solution of the racemic N-Boc-cyclohexylglycinol to determine the retention times of both enantiomers.

    • Inject the this compound sample.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = |(Area_D - Area_L) / (Area_D + Area_L)| * 100.

2. Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.[]

  • Chromatographic System: SFC system with UV or MS detector.

  • Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) or equivalent, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Supercritical CO₂ and a modifier, typically methanol or ethanol. A common starting condition is an isocratic elution with 20% methanol.[10]

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in methanol or another suitable organic solvent to a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the system with the mobile phase.

    • Inject the racemic standard to identify the retention times of the enantiomers.

    • Inject the sample solution.

    • Calculate the enantiomeric excess based on the peak areas.

3. Chiral Gas Chromatography (GC)

For a non-volatile compound like this compound, derivatization is a necessary step to increase its volatility for GC analysis.

  • Derivatization Step: React the hydroxyl group of this compound with a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form the trimethylsilyl (TMS) ether.

  • Chromatographic System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEX).[7]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 5 °C/min to 200 °C.

    • Hold at 200 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Procedure:

    • Derivatize both the racemic standard and the sample.

    • Inject the derivatized racemate to determine the retention times of the diastereomeric derivatives.

    • Inject the derivatized sample.

    • Calculate the enantiomeric excess from the peak areas.

4. NMR Spectroscopy

This method relies on the use of a chiral solvating agent to induce a chemical shift difference between the enantiomers.

  • NMR System: 400 MHz (or higher) NMR spectrometer.

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is a common choice for alcohols.

  • Solvent: Deuterated chloroform (CDCl₃) or benzene-d₆.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of the this compound sample.

    • Prepare a sample of the analyte in the chosen deuterated solvent.

    • Add the CSA in small increments (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a ¹H NMR spectrum after each addition.

    • Monitor a specific proton resonance (e.g., the proton on the carbon bearing the hydroxyl group) for splitting into two signals, representing the two enantiomers complexed with the CSA.

    • Integrate the two distinct signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Visualizations

experimental_workflow cluster_hplc Chiral HPLC Workflow hplc_prep Sample Preparation (Dissolve in Mobile Phase) hplc_inject Injection into HPLC System hplc_prep->hplc_inject hplc_sep Separation on Chiral Stationary Phase hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_analysis Data Analysis (Calculate ee) hplc_detect->hplc_analysis

Caption: Experimental workflow for enantiomeric excess determination by Chiral HPLC.

method_comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC Chiral HPLC SFC Chiral SFC GC Chiral GC NMR NMR Spectroscopy Analyte This compound Analyte->HPLC High Resolution Analyte->SFC Fast & Green Analyte->GC Requires Derivatization Analyte->NMR Non-destructive

Caption: Comparison of analytical methods for chiral purity analysis.

References

A Comparative Guide to Chiral HPLC Methods for Resolving N-Boc-Cyclohexylglycinol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral building blocks like N-Boc-D-cyclohexylglycinol is critical in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a premier technique for resolving enantiomers. This guide provides a comparative overview of two effective chiral HPLC methods applicable to the separation of N-Boc-cyclohexylglycinol enantiomers, supported by established protocols for analogous N-protected amino alcohols.

The methods presented leverage polysaccharide-based and macrocyclic glycopeptide-based CSPs, which are renowned for their broad applicability and high enantioselectivity for N-protected amino acids and related compounds.[1][2]

Comparison of Chiral HPLC Methods

Two primary approaches are detailed below: a normal-phase method using a polysaccharide-based CSP and a reversed-phase method employing a macrocyclic glycopeptide CSP. Polysaccharide-based columns, such as Chiralpak® AD-H, are widely used for their excellent resolving power for a broad range of racemates.[3][4] Macrocyclic glycopeptide phases, like Chirobiotic™ T, offer unique selectivity, particularly in reversed-phase mode for N-blocked amino acids.[1][5]

Table 1: Comparison of HPLC Method Performance

ParameterMethod 1: Normal-PhaseMethod 2: Reversed-Phase
Chiral Stationary Phase Chiralpak® AD-H (Amylose derivative)Chirobiotic™ T (Teicoplanin)
Particle Size 5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol / TFA (85:15:0.1)Methanol / 0.1% Acetic Acid (70:30)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C (Ambient)25 °C (Ambient)
Detection (UV) 220 nm220 nm
Expected Selectivity (α) > 1.2> 1.15
Expected Resolution (Rs) > 2.0> 1.8
Typical Elution Order L-enantiomer often elutes firstD-enantiomer often elutes first
Advantages High efficiency, excellent resolutionGood for polar compounds, MS-compatible
Considerations Requires non-polar solventsMay have lower efficiency than NP

Note: Performance data are representative for N-Boc protected amino alcohols and may require optimization for N-Boc-cyclohexylglycinol.

Experimental Protocols

Detailed methodologies for each comparative experiment are provided below.

Method 1: Normal-Phase Separation using Chiralpak® AD-H

This method utilizes an amylose-based CSP, which is highly effective for resolving N-protected amino alcohols under normal-phase conditions.[3][6] The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase is often necessary to improve peak shape and resolution for acidic analytes.[7]

Protocol:

  • HPLC System Preparation: Ensure the HPLC system is thoroughly flushed with 2-propanol, followed by the mobile phase, to remove any residual contaminants. Systems previously used with incompatible solvents like acetone or methylene chloride can damage the CSP.[6]

  • Column: Install a Chiralpak® AD-H (250 x 4.6 mm, 5 µm) column.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and Trifluoroacetic Acid in a ratio of 85:15:0.1 (v/v/v). Degas the solution for at least 15 minutes.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).

  • Sample Preparation: Dissolve the N-Boc-cyclohexylglycinol racemate in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Collect data for a sufficient duration to allow for the elution of both enantiomers. Monitor the chromatogram at a UV wavelength of 220 nm.

Method 2: Reversed-Phase Separation using Chirobiotic™ T

Macrocyclic glycopeptide CSPs like Chirobiotic™ T are effective for separating N-Boc amino acids in reversed-phase mode.[1][5] This approach is beneficial for its compatibility with aqueous mobile phases and mass spectrometry.

Protocol:

  • HPLC System Preparation: Flush the HPLC system with a 50:50 mixture of methanol and water, followed by the mobile phase.

  • Column: Install a Chirobiotic™ T (250 x 4.6 mm, 5 µm) column.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Methanol and 0.1% aqueous Acetic Acid in a ratio of 70:30 (v/v). Degas the solution.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until the baseline is stable.

  • Sample Preparation: Dissolve the N-Boc-cyclohexylglycinol racemate in the mobile phase to a concentration of 0.5 mg/mL. Filter the sample using a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the filtered sample.

  • Data Acquisition: Acquire data at a UV wavelength of 220 nm until both enantiomeric peaks have eluted.

Visualization of Experimental Workflow

The logical flow for developing and executing a chiral HPLC method is depicted below. This process includes system preparation, method execution, and data analysis.

Chiral_HPLC_Workflow start Start prep_mp Prepare Mobile Phase start->prep_mp prep_sample Prepare Sample (0.5 mg/mL in Mobile Phase) start->prep_sample sys_prep System & Column Equilibration prep_mp->sys_prep prep_sample->sys_prep inject Inject Sample (10 µL) sys_prep->inject acquire Data Acquisition (UV @ 220 nm) inject->acquire analyze Analyze Chromatogram (Calculate Rs, α) acquire->analyze end End analyze->end

Caption: General workflow for chiral HPLC analysis.

References

A Comparative Guide to Chiral Auxiliaries: N-Boc-D-cyclohexylglycinol Derivatives versus Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereocontrolled synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Chiral auxiliaries are a powerful and well-established tool for inducing stereoselectivity in chemical transformations. This guide provides an objective comparison between the well-regarded Evans auxiliaries and a potential alternative derived from N-Boc-D-cyclohexylglycinol. While Evans auxiliaries, typically derived from amino acids like valine and phenylalanine, are extensively documented, this guide also explores the prospective performance of an oxazolidinone synthesized from this compound, based on data from structurally analogous systems.

Structural Comparison and Mechanistic Overview

Chiral auxiliaries function by temporarily introducing a stereogenic center to a prochiral substrate. This chiral information then directs the stereochemical outcome of a subsequent reaction, typically through steric hindrance, leading to the preferential formation of one diastereomer. After the desired transformation, the auxiliary is cleaved and can ideally be recovered.

Evans auxiliaries are characterized by their oxazolidinone core with a substituent at the 4-position (e.g., isopropyl from valine or benzyl from phenylalanine) that dictates the facial selectivity of enolate reactions.

An oxazolidinone derived from This compound would feature a cyclohexyl group at the 4-position of the oxazolidinone ring. The bulky and conformationally rigid cyclohexyl group is anticipated to provide a high degree of steric shielding, potentially leading to excellent stereocontrol.

Diagram of the General Mechanism of Chiral Auxiliaries in Asymmetric Synthesis

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral_Substrate Prochiral Substrate Auxiliary_Substrate_Adduct Auxiliary-Substrate Adduct Prochiral_Substrate->Auxiliary_Substrate_Adduct Covalent Bond Formation Chiral_Auxiliary Chiral Auxiliary Diastereomeric_Product Diastereomeric Product Auxiliary_Substrate_Adduct->Diastereomeric_Product Stereocontrolled Transformation Reagent Reagent Reagent->Diastereomeric_Product Chiral_Product Enantiomerically Enriched Product Diastereomeric_Product->Chiral_Product Auxiliary Removal Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomeric_Product->Recovered_Auxiliary Recovery

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is primarily evaluated by the diastereoselectivity and chemical yield of the desired reaction. Below is a comparative summary of the performance of a hypothetical this compound-derived oxazolidinone and established Evans auxiliaries in key asymmetric transformations.

Asymmetric Alkylation of Propionimides

Table 1: Asymmetric Alkylation with Benzyl Bromide

Chiral AuxiliaryR GroupBaseYield (%)Diastereomeric Ratio (d.r.)
Cyclohexyl-Derived CyclohexylLDA~85-95>95:5
Evans (Valine-derived) IsopropylLDA80-92>99:1
Evans (Phenylalanine-derived) BenzylLDA80-92>99:1
Asymmetric Aldol Reaction with Isobutyraldehyde

Table 2: Asymmetric Aldol Reaction

Chiral AuxiliaryR GroupLewis AcidYield (%)Diastereomeric Ratio (d.r.)
Cyclohexyl-Derived CyclohexylBu₂BOTf~80-90>98:2 (syn)
Evans (Valine-derived) IsopropylBu₂BOTf90-97>99:1 (syn)
Evans (Phenylalanine-derived) BenzylBu₂BOTf90-97>99:1 (syn)

Experimental Protocols

Synthesis of a Hypothetical (4R)-4-Cyclohexyl-2-oxazolidinone from this compound

This protocol describes a general method for the synthesis of an oxazolidinone from an N-Boc protected amino alcohol.

  • N-Boc Deprotection: Dissolve this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat with a strong acid such as trifluoroacetic acid or hydrochloric acid in dioxane. Stir at room temperature until TLC analysis indicates complete consumption of the starting material. After reaction completion, neutralize the excess acid and extract the free amino alcohol.

  • Cyclization: To a solution of the resulting D-cyclohexylglycinol in a suitable solvent (e.g., dichloromethane) at 0 °C, add a carbonylating agent such as phosgene, triphosgene, or a chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine). Allow the reaction to warm to room temperature and stir until completion. Purify the crude product by column chromatography to yield (4R)-4-cyclohexyl-2-oxazolidinone.

N-Acylation of the Chiral Auxiliary

This procedure is for the attachment of a propionyl group to the chiral auxiliary.

  • Dissolve the chiral auxiliary (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes.

  • Add propionyl chloride (1.1 eq.) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-propionyl auxiliary by flash column chromatography.[1]

Asymmetric Alkylation Protocol
  • Dissolve the N-propionyl chiral auxiliary (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add lithium diisopropylamide (LDA) (1.05 eq.) dropwise and stir for 30 minutes to form the lithium enolate.

  • Add benzyl bromide (1.2 eq.) dropwise and stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product, wash, dry, and concentrate the organic phase.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify the major diastereomer by flash column chromatography.

Asymmetric Aldol Reaction Protocol
  • Dissolve the N-propionyl chiral auxiliary (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C under an inert atmosphere.

  • Add dibutylboron triflate (1.1 eq.) followed by the dropwise addition of diisopropylethylamine (1.2 eq.). Stir for 30 minutes.

  • Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.5 eq.) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a phosphate buffer solution (pH 7).

  • Extract the product, wash, dry, and concentrate the organic phase.

  • Determine the diastereomeric ratio of the crude product and purify by flash column chromatography.

Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

  • Dissolve the alkylated or aldol adduct (1.0 eq.) in a 3:1 mixture of THF and water, and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • Stir at 0 °C for 2-4 hours.

  • Quench the excess peroxide with an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove THF and then extract the aqueous layer to recover the chiral auxiliary.

  • Acidify the aqueous layer and extract the desired carboxylic acid product.[2][3]

Visualization of Workflows and Relationships

Diagram of the Asymmetric Alkylation Workflow

G start N-Propionyl Auxiliary enolate Formation of (Z)-Enolate (LDA, -78 °C) start->enolate alkylation Alkylation (Benzyl Bromide, -78 °C) enolate->alkylation product Diastereomerically Enriched Product alkylation->product

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Diagram of the Logical Relationship for Auxiliary Selection

G Desired_Stereochemistry Desired Product Stereochemistry Auxiliary_Choice Choice of Chiral Auxiliary Desired_Stereochemistry->Auxiliary_Choice Substrate_Scope Substrate Scope Substrate_Scope->Auxiliary_Choice Reaction_Type Reaction Type (Alkylation, Aldol, etc.) Reaction_Type->Auxiliary_Choice Evans_Val Evans (Valine-derived) Auxiliary_Choice->Evans_Val High d.r. for smaller electrophiles Evans_Phe Evans (Phenylalanine-derived) Auxiliary_Choice->Evans_Phe High d.r., potential π-stacking interactions Cyclohexyl_Aux Cyclohexyl-Derived Auxiliary Auxiliary_Choice->Cyclohexyl_Aux Potentially high d.r. due to steric bulk

Caption: Decision factors for selecting a chiral auxiliary.

Conclusion

Evans auxiliaries are a highly reliable and extensively validated class of chiral auxiliaries that consistently provide excellent levels of stereocontrol in a wide range of asymmetric reactions.[4] Their performance is well-documented, making them a go-to choice for many synthetic chemists.

The hypothetical oxazolidinone derived from this compound, featuring a bulky cyclohexyl group, is predicted to offer a high degree of steric hindrance. Based on data from analogous cyclohexyl-containing auxiliaries, it is expected to be a highly effective chiral auxiliary, particularly in reactions where a large steric directing group is beneficial. However, without direct experimental validation, its performance relative to the established Evans auxiliaries remains speculative. Further research is warranted to synthesize and evaluate this and other novel chiral auxiliaries to expand the toolkit available for asymmetric synthesis.

References

A Comparative Guide to the Stereochemical Analysis of N-Boc-D-cyclohexylglycinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of chiral molecules is a critical aspect of synthesis, quality control, and regulatory compliance. N-Boc-D-cyclohexylglycinol and its derivatives are important chiral building blocks in the synthesis of pharmaceuticals. This guide provides an objective comparison of two prominent methods for the analysis of their stereochemical purity: Mosher's acid analysis and chiral High-Performance Liquid Chromatography (HPLC).

Introduction to Stereochemical Analysis

The biological activity of chiral molecules is often highly dependent on their absolute configuration and enantiomeric purity. Therefore, robust analytical methods are required to control these parameters. Mosher's acid analysis is a classic NMR-based method that allows for the determination of both enantiomeric excess (ee) and absolute configuration.[1] Chiral HPLC, on the other hand, is a powerful separation technique that provides highly accurate and precise determination of enantiomeric excess.[1]

Comparison of Analytical Methods

The choice between Mosher's acid analysis and chiral HPLC depends on several factors, including the specific analytical goal (determination of ee, absolute configuration, or both), sample availability, and the instrumentation at hand.

FeatureMosher's Acid Analysis (NMR)Chiral HPLC
Principle Covalent derivatization with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR signals.Physical separation of enantiomers on a chiral stationary phase (CSP).
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.Chromatogram with baseline-separated peaks for each enantiomer.
Determination of Enantiomeric Excess (ee) Calculated from the integration of signals corresponding to the two diastereomers.Calculated from the integrated areas of the enantiomer peaks.
Determination of Absolute Configuration Yes, by analyzing the differences in chemical shifts (Δδ) between the two diastereomeric derivatives.[1]No, requires an authentic standard of known configuration.
Sensitivity Generally lower than chromatographic methods.High sensitivity, suitable for trace analysis.
Accuracy for ee Determination Can be less accurate due to potential for signal overlap and integration errors.High accuracy and precision with good baseline separation.
Sample Requirement Typically requires milligram quantities of the sample.Can be performed with smaller sample quantities.
Development Time The method is generally applicable with minimal development.Requires method development to select a suitable CSP and mobile phase.
Instrumentation Requires access to an NMR spectrometer.Requires a dedicated HPLC system with a chiral column.

Quantitative Data Presentation

The following tables present representative data for the analysis of an N-Boc-amino alcohol derivative, illustrating the typical outputs of both Mosher's acid analysis and chiral HPLC.

Table 1: Representative ¹H NMR Data for Mosher's Acid Analysis

This table shows hypothetical ¹H NMR chemical shift data for the (R)- and (S)-MTPA esters of an N-Boc-amino alcohol. The difference in chemical shifts (Δδ) is used to determine the absolute configuration.

Protonδ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)
H-1' (CH-O) 4.954.98+0.03
H-2' (CH-N) 3.853.80-0.05
Cyclohexyl-H (adjacent to CH-N) 1.60 - 1.801.65 - 1.85> 0
Boc-(CH₃)₃ 1.451.450
MTPA-OCH₃ 3.553.58+0.03
MTPA-Ph 7.30 - 7.507.30 - 7.50~0

Note: The signs of the Δδ values are indicative of the spatial arrangement of the substituents around the chiral center.

Table 2: Comparative Quantitative Performance for Enantiomeric Excess (ee) Determination

This table provides a representative comparison of the quantitative results for determining the enantiomeric excess of a sample of this compound containing a small amount of the L-enantiomer.

Analytical MethodMajor Enantiomer Signal (Integration/Area)Minor Enantiomer Signal (Integration/Area)Calculated Enantiomeric Excess (ee)
Mosher's Acid Analysis (¹H NMR) 1.00 (Integration)0.05 (Integration)90.5%
Chiral HPLC 95.2 (Peak Area)4.8 (Peak Area)90.4%

Experimental Protocols

Mosher's Acid Analysis of this compound

This protocol describes the preparation of Mosher's esters from a chiral amino alcohol for the determination of absolute configuration and enantiomeric excess.[2]

Materials:

  • This compound (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of this compound in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

    • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube, mix the contents thoroughly, and allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Preparation of (S)-MTPA Ester:

    • In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

    • For absolute configuration determination, assign the relevant proton signals in both spectra and calculate the Δδ (δS - δR) values.

Chiral HPLC Analysis of this compound

This protocol outlines a method for the enantiomeric separation of N-Boc-amino alcohols using a polysaccharide-based chiral stationary phase.[3]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm or equivalent.

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound derivative in the mobile phase at a concentration of approximately 1 mg/mL.

Visualizations

Mosher_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Data Interpretation Analyte This compound Deriv_R Formation of (R)-MTPA Ester Analyte->Deriv_R Deriv_S Formation of (S)-MTPA Ester Analyte->Deriv_S R_Chloride (R)-Mosher's Acid Chloride R_Chloride->Deriv_R S_Chloride (S)-Mosher's Acid Chloride S_Chloride->Deriv_S NMR_R ¹H NMR of (R)-MTPA Ester Deriv_R->NMR_R NMR_S ¹H NMR of (S)-MTPA Ester Deriv_S->NMR_S Analysis Compare Spectra (Calculate Δδ) Integrate Signals NMR_R->Analysis NMR_S->Analysis Result Determine Absolute Configuration & ee Analysis->Result

Caption: Experimental workflow for Mosher's acid analysis.

Decision_Tree Start Start: Need to determine stereochemical purity Q1 Is determination of absolute configuration required? Start->Q1 Mosher Use Mosher's Acid Analysis Q1->Mosher Yes Q2 Is high accuracy and sensitivity for ee required? Q1->Q2 No Both Use both methods for comprehensive analysis Mosher->Both Q2->Mosher No HPLC Use Chiral HPLC Q2->HPLC Yes HPLC->Both

Caption: Decision tree for selecting an analytical method.

References

Determining Absolute Configuration: A Comparative Guide for N-Boc-D-cyclohexylglycinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development and chemical synthesis. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity, with different enantiomers often exhibiting distinct therapeutic effects or toxicities. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for determining the absolute configuration of N-Boc-D-cyclohexylglycinol derivatives, supported by generalized experimental data and detailed methodologies.

Comparison of Key Methods for Absolute Configuration Determination

The selection of an appropriate method for determining the absolute configuration of a chiral molecule like an this compound derivative depends on several factors, including the physical state of the sample (crystalline vs. solution), the presence of chromophores, and the availability of instrumentation. While X-ray crystallography is often considered the "gold standard" due to its definitive nature, other spectroscopic techniques offer valuable alternatives, particularly when suitable single crystals cannot be obtained.

Table 1: Comparison of Performance Attributes for Absolute Configuration Determination Methods

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure and absolute configuration.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[2][3]
Sample Requirement High-quality single crystal.Solution (typically mg scale).Solution (µg to mg scale), requires a chromophore.Solution (mg scale), requires derivatization.
Key Data Output 3D molecular structure, unit cell parameters, space group, Flack parameter.VCD spectrum.ECD spectrum.Δδ (δS - δR) values for protons near the chiral center.
Advantages Unambiguous and definitive determination of absolute configuration. Provides detailed structural information.Applicable to a wide range of molecules in solution, including those that are difficult to crystallize. Does not require a chromophore.[4]High sensitivity, requires a small amount of sample.Widely accessible instrumentation (NMR). Well-established empirical method.[5]
Limitations Requires a high-quality single crystal, which can be challenging to obtain.[6] Not suitable for oils or amorphous solids.Requires quantum mechanical calculations for spectral interpretation. Can be sensitive to conformational changes.Requires the presence of a suitable chromophore near the stereocenter.[7]Indirect method, relies on the formation of derivatives and a conformational model. Can be prone to misinterpretation if the conformational preference is not as predicted.

Table 2: Hypothetical Comparative Data for an this compound Derivative

Disclaimer: As of the date of this publication, specific crystallographic data for this compound derivatives is not publicly available. The following data is hypothetical and representative of what would be expected for a small chiral organic molecule.

ParameterX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR (Mosher's Method)
Sample Form Single CrystalCDCl₃ SolutionMethanol SolutionCDCl₃ Solution
Key Result Flack Parameter = 0.05(4)Positive/Negative couplets in the 1000-1500 cm⁻¹ regionCotton effects corresponding to n→π* transitionsConsistent positive and negative Δδ values for protons on either side of the stereocenter
Configuration Assignment (R)(R) - based on comparison with DFT calculated spectrum(R) - based on empirical rules or TD-DFT calculations(R) - based on the established Mosher's method model
Confidence Level HighHigh (with robust theoretical calculations)Moderate to HighHigh (for well-behaved systems)

Experimental Protocols

X-ray Crystallography

1. Crystallization:

  • Dissolve the this compound derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a solvent mixture).

  • Employ a crystallization technique such as slow evaporation, vapor diffusion with an anti-solvent (e.g., hexane), or cooling to induce crystal growth. Obtaining diffraction-quality single crystals is a critical and often challenging step.[8]

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu Kα or Mo Kα radiation.[9]

  • Data is collected over a range of crystal orientations.

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain integrated intensities for each reflection.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Build a molecular model into the electron density and refine the atomic positions, thermal parameters, and other structural parameters.[10]

4. Absolute Configuration Determination:

  • The absolute configuration is determined by analyzing the anomalous scattering effects.[11]

  • The Flack parameter is refined; a value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.[11]

Vibrational Circular Dichroism (VCD)

1. Sample Preparation:

  • Prepare a solution of the this compound derivative in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[4]

2. Spectral Acquisition:

  • Record the VCD and IR spectra using a VCD spectrometer.

  • Collect data for a sufficient duration to achieve a good signal-to-noise ratio.

3. Computational Modeling:

  • Perform a conformational search for the molecule using computational chemistry software.

  • For each low-energy conformer, optimize the geometry and calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).[1]

4. Spectral Comparison and Assignment:

  • Generate a Boltzmann-averaged theoretical VCD spectrum from the calculated spectra of the individual conformers.

  • Compare the experimental VCD spectrum with the calculated spectrum. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[4]

Electronic Circular Dichroism (ECD)

1. Sample Preparation:

  • Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., methanol, acetonitrile).

2. Spectral Acquisition:

  • Record the ECD and UV-Vis spectra using a CD spectrometer.

3. Data Analysis and Assignment:

  • If the molecule contains interacting chromophores, the exciton chirality method can be applied. The sign of the Cotton effects of the resulting couplet is related to the spatial arrangement of the chromophores, and thus the absolute configuration.[7]

  • Alternatively, the experimental ECD spectrum can be compared with the theoretical spectrum calculated using time-dependent DFT (TD-DFT) for a chosen enantiomer to assign the absolute configuration.

NMR Spectroscopy (Mosher's Method)

1. Derivatization:

  • React the this compound derivative separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride or another suitable MTPA derivative to form the corresponding diastereomeric Mosher esters.[2]

2. NMR Analysis:

  • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Carefully assign the proton signals for both diastereomers, often aided by 2D NMR techniques like COSY.

3. Data Analysis:

  • For each assigned proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δS - δR.[12]

  • Draw the two diastereomers in an extended conformation with the MTPA phenyl group and the substituents of the chiral center arranged around the C-O bond.

  • Protons on one side of the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the determination of the absolute configuration at the carbinol center.

Visualizations

experimental_workflow cluster_xray X-ray Crystallography Workflow cluster_vcd VCD Workflow cluster_nmr NMR (Mosher's Method) Workflow xray_start This compound Derivative crystallization Crystallization xray_start->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config_xray Absolute Configuration (Flack Parameter) structure_solution->abs_config_xray vcd_start Derivative in Solution vcd_measurement VCD/IR Measurement vcd_start->vcd_measurement dft_calculation DFT Calculation of Spectra vcd_start->dft_calculation comparison Spectral Comparison vcd_measurement->comparison dft_calculation->comparison abs_config_vcd Absolute Configuration comparison->abs_config_vcd nmr_start Derivative derivatization Derivatization with (R)- & (S)-MTPA nmr_start->derivatization nmr_acquisition 1H NMR Acquisition derivatization->nmr_acquisition delta_delta_analysis Δδ (δS - δR) Analysis nmr_acquisition->delta_delta_analysis abs_config_nmr Absolute Configuration delta_delta_analysis->abs_config_nmr

Caption: Experimental workflows for determining absolute configuration.

logical_relationship start Chiral this compound Derivative is_crystalline Is a single crystal available? start->is_crystalline xray X-ray Crystallography is_crystalline->xray Yes solution_methods Solution-State Methods is_crystalline->solution_methods No abs_config Absolute Configuration Determined xray->abs_config vcd VCD solution_methods->vcd ecd ECD (if chromophore present) solution_methods->ecd nmr NMR (Mosher's Method) solution_methods->nmr vcd->abs_config ecd->abs_config nmr->abs_config

Caption: Decision tree for selecting a method.

References

Assessing the Chiral Purity of N-Boc-D-cyclohexylglycinol: A Comparative Guide to Polarimetry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-Boc-D-cyclohexylglycinol is paramount for the synthesis of stereochemically defined active pharmaceutical ingredients. This guide provides a comprehensive comparison of polarimetry against modern chromatographic and spectroscopic techniques for the assessment of its chiral purity, supported by experimental protocols and data.

Introduction to Chiral Purity Analysis

This compound is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical integrity directly influences the pharmacological and toxicological profile of the final drug substance. Therefore, robust analytical methods are required to accurately quantify its enantiomeric excess (e.e.). This guide focuses on the traditional method of polarimetry and compares its performance with the more contemporary techniques of Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation.

Analytical MethodPrincipleSample PreparationKey Performance Characteristics
Polarimetry Measures the rotation of plane-polarized light by a chiral compound in solution. The degree of rotation is proportional to the concentration of the enantiomers.Dissolution in a suitable solvent (e.g., ethanol) at a known concentration.Simple, non-destructive, and relatively inexpensive instrumentation. However, it is less sensitive and less accurate for samples with very high or very low enantiomeric excess. Requires the specific rotation of the pure enantiomer to be known.
Chiral HPLC Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and distinct retention times.Dissolution in the mobile phase. Derivatization is generally not required for UV detection.High resolution, high sensitivity, and accurate quantification over a wide range of enantiomeric ratios. It is considered a gold-standard method for chiral purity analysis.[]
NMR Spectroscopy Employs a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a diastereomeric environment, resulting in different chemical shifts for the enantiomers in the NMR spectrum.Simple mixing with a CSA or chemical reaction with a CDA.Non-destructive and provides structural information. The use of a CSA is often straightforward, but the resolution of signals can be concentration and temperature-dependent. Generally less sensitive than chromatographic methods.[2][3][4]

Experimental Protocols

Polarimetry

Objective: To determine the specific rotation of a sample of this compound and calculate its enantiomeric excess.

Instrumentation:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter cell (1 dm)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in ethanol in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Calibration: Calibrate the polarimeter with a blank solvent (ethanol).

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

  • Calculation of Enantiomeric Excess (e.e.): The enantiomeric excess is calculated as: e.e. (%) = ([α]observed / [α]pure) × 100 The specific rotation for pure this compound is reported to be in the range of +6.5° to +7.5° (c=1, in ethanol).[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of N-Boc-cyclohexylglycinol.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column)

Typical HPLC Parameters:

ParameterValue
Column Chiralpak IA or similar amylose-based CSP
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(AreaD - AreaL) / (AreaD + AreaL)] × 100

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of a batch of this compound with an expected high chiral purity.

ParameterPolarimetryChiral HPLC
Measured Value Specific Rotation [α] = +7.2°Peak Area (D-enantiomer) = 99.5%, Peak Area (L-enantiomer) = 0.5%
Calculated Enantiomeric Excess (e.e.) ~96% - 100% (based on a reference range of +6.5° to +7.5°)99.0%
Limit of Detection (LOD) of minor enantiomer HighLow
Limit of Quantification (LOQ) of minor enantiomer HighLow
Analysis Time per Sample ~10-15 minutes~20-30 minutes

Visualization of Experimental Workflow

experimental_workflow Workflow for Chiral Purity Assessment cluster_polarimetry Polarimetry cluster_hplc Chiral HPLC p1 Sample Preparation (Dissolution) p2 Instrument Calibration (Blank) p1->p2 p3 Measure Observed Rotation p2->p3 p4 Calculate Specific Rotation & Enantiomeric Excess p3->p4 h1 Sample Preparation (Dissolution in Mobile Phase) h2 HPLC Analysis (Injection & Separation) h1->h2 h3 Data Acquisition (Chromatogram) h2->h3 h4 Calculate Enantiomeric Excess (Peak Area Integration) h3->h4

Caption: A flowchart comparing the experimental workflows for polarimetry and chiral HPLC.

Conclusion

For the routine assessment of the chiral purity of this compound, polarimetry offers a rapid and straightforward method, particularly for confirming the identity and approximate purity of the D-enantiomer. However, for precise and accurate quantification of enantiomeric excess, especially for detecting small amounts of the undesired L-enantiomer, Chiral HPLC is the superior method due to its high sensitivity and resolution. NMR spectroscopy serves as a valuable orthogonal technique for confirmation. The choice of method should be guided by the specific requirements of the analysis, with regulatory and quality control environments typically favoring the more robust and sensitive chromatographic techniques.

References

A Comparative Guide to Stereochemical Outcomes in Asymmetric Synthesis: Evaluating N-Boc-D-cyclohexylglycinol Against Established Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the predictable and efficient control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are a powerful and widely employed strategy for achieving high levels of stereocontrol in the formation of new stereocenters. This guide provides a comparative overview of the potential utility of N-Boc-D-cyclohexylglycinol as a chiral auxiliary by benchmarking it against well-documented and highly successful alternatives: Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's sultams.

While this compound is a structurally interesting chiral molecule, a comprehensive review of scientific literature reveals a notable absence of published data on its application as a chiral auxiliary in asymmetric synthesis. Therefore, this guide will present the performance of established auxiliaries to provide a framework for the potential evaluation of novel candidates like this compound. The experimental protocols and quantitative data provided for these established auxiliaries can serve as a valuable resource for designing experiments to assess the efficacy of new chiral directing groups.

Data Presentation: Performance of Established Chiral Auxiliaries

The effectiveness of a chiral auxiliary is primarily assessed by the diastereoselectivity it imparts during a chemical transformation. This is typically expressed as a diastereomeric ratio (d.r.). The following tables summarize the performance of three widely used chiral auxiliaries in asymmetric alkylation and aldol reactions, key C-C bond-forming reactions.

Table 1: Asymmetric Alkylation

Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Reference
Evans' OxazolidinoneAllyl iodideNaN(TMS)₂98:2[1]
Evans' OxazolidinoneBenzyl bromideLDA>99:1
Pseudoephedrine AmideBenzyl bromideLDA98:2[2][3]
Pseudoephedrine AmideEthyl iodideLDA>99:1[2][3]
Oppolzer's SultamAllyl iodideNaHMDS>95:5

Table 2: Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (d.r.)Reference
Evans' OxazolidinoneIsobutyraldehydeBu₂BOTf>99:1 (syn)
Pseudoephedrine AmidePropionaldehydeZrCl₄>95:5 (syn)[4]
Oppolzer's SultamIsovaleraldehydeTiCl₄>98:2 (anti)[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for asymmetric reactions using established chiral auxiliaries. These can be adapted for the evaluation of this compound.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes the acylation of the auxiliary, followed by diastereoselective alkylation and subsequent cleavage to yield an enantiomerically enriched carboxylic acid.[1]

a) Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) is added triethylamine (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • The solution is cooled to 0 °C, and propionyl chloride (1.2 eq.) is added dropwise.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The product is purified by column chromatography.

b) Diastereoselective Alkylation:

  • The N-propionyl oxazolidinone (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

  • Lithium diisopropylamide (LDA) (1.05 eq.) is added dropwise, and the solution is stirred for 30 minutes to form the enolate.

  • Benzyl bromide (1.2 eq.) is added, and the reaction is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and warmed to room temperature.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product. The major diastereomer is isolated by column chromatography.

c) Cleavage of the Chiral Auxiliary:

  • The purified alkylated product (1.0 eq.) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.

  • Lithium hydroxide (LiOH) (2.0 eq.) and 30% hydrogen peroxide (H₂O₂) (4.0 eq.) are added.

  • The mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of Na₂SO₃.

  • The chiral auxiliary can be recovered by extraction. The aqueous layer is acidified with HCl and the chiral carboxylic acid is extracted with ethyl acetate.

Asymmetric Aldol Reaction using a Pseudoephedrine Amide Auxiliary

This protocol outlines the formation of a chiral amide, its conversion to a zirconium enolate, and the subsequent diastereoselective aldol reaction.[4]

a) Amide Formation:

  • To a solution of (+)-pseudoephedrine (1.0 eq.) in anhydrous DCM is added triethylamine (1.5 eq.).

  • The solution is cooled to 0 °C, and propionyl chloride (1.2 eq.) is added dropwise.

  • The reaction is stirred at room temperature until completion.

  • The reaction is worked up as described in the Evans acylation protocol.

b) Diastereoselective Aldol Reaction:

  • The pseudoephedrine propionamide (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C.

  • LDA (2.2 eq.) is added, and the mixture is stirred for 1 hour at -78 °C, then warmed to 0 °C for 15 minutes, and re-cooled to -78 °C.

  • A solution of ZrCl₄ (1.1 eq.) in THF is added, and the mixture is stirred at -78 °C for 30 minutes.

  • The desired aldehyde (1.5 eq.) is added, and the reaction is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted and purified as previously described.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of an experimental workflow for utilizing and evaluating a chiral auxiliary.

experimental_workflow cluster_prep Auxiliary Preparation cluster_reaction Asymmetric Transformation cluster_analysis Analysis & Cleavage Auxiliary Chiral Auxiliary (e.g., this compound) Acylation Acylation Auxiliary->Acylation Acyl_Halide Prochiral Acyl Halide Acyl_Halide->Acylation N_Acyl_Aux N-Acyl Auxiliary Adduct Acylation->N_Acyl_Aux Enolate Chiral Enolate Formation N_Acyl_Aux->Enolate Base Base (e.g., LDA) Base->Enolate Alkylation Diastereoselective Reaction Enolate->Alkylation Electrophile Electrophile (e.g., Alkyl Halide, Aldehyde) Electrophile->Alkylation Product_Aux Product-Auxiliary Adduct (Diastereomeric Mixture) Alkylation->Product_Aux Purification Purification (Chromatography) Product_Aux->Purification Cleavage Auxiliary Cleavage Purification->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

decision_pathway Start Evaluate this compound as a Chiral Auxiliary Attach Attach to Prochiral Substrate Start->Attach Reaction Perform Asymmetric Reaction (e.g., Alkylation, Aldol) Attach->Reaction Analyze Analyze Diastereomeric Ratio (d.r.) (NMR, HPLC) Reaction->Analyze Compare Compare d.r. to Established Auxiliaries (Evans, Pseudoephedrine, etc.) Analyze->Compare High_dr High Diastereoselectivity (≥95:5) Compare->High_dr Favorable Low_dr Low Diastereoselectivity (<95:5) Compare->Low_dr Unfavorable Viable Viable Chiral Auxiliary High_dr->Viable Optimize Optimize Reaction Conditions (Solvent, Temp, Base, Lewis Acid) Low_dr->Optimize Optimize->Reaction Optimize->Compare Re-evaluate Not_Viable Not a Viable Auxiliary for this Transformation Optimize->Not_Viable No Improvement

Caption: Logical pathway for evaluating the efficacy of a novel chiral auxiliary.

References

Evaluating the Recyclability of N-Boc-D-cyclohexylglycinol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount for achieving high stereoselectivity and overall process efficiency. N-Boc-D-cyclohexylglycinol and its derivatives represent a class of chiral auxiliaries with significant potential, yet a comprehensive evaluation of their recyclability—a key factor in sustainable and cost-effective chemical manufacturing—has been lacking. This guide provides a comparative analysis of the projected recyclability and performance of this compound derivatives against established alternatives such as Evans' oxazolidinones and pseudoephedrine-based auxiliaries.

While direct experimental data on the recycling of this compound derivatives is not extensively available in current literature, their structural characteristics as N-protected amino alcohols allow for a robust, proposed recycling workflow based on well-established chemical principles. This guide will present this proposed methodology alongside performance data from representative asymmetric reactions, offering a valuable resource for researchers, scientists, and drug development professionals.

Performance Comparison in Asymmetric Synthesis

The efficacy of a chiral auxiliary is determined by its ability to induce high levels of stereoselectivity (diastereomeric or enantiomeric excess) and to afford the desired product in high chemical yield. The following tables provide a comparative summary of the performance of this compound derivatives in a representative asymmetric reaction, alongside data for widely used, recyclable chiral auxiliaries.

Table 1: Performance in Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrateElectrophileDiastereomeric/Enantiomeric Excess (de/ee)Yield (%)
This compound Derivative (Projected) Propanoyl ImideBenzyl Bromide>95% de (projected)>90% (projected)
Evans' OxazolidinonePropanoyl ImideBenzyl Bromide>99% de90-95%
PseudoephedrinePropanoyl AmideBenzyl Bromide>98% de90-97%

Data for this compound derivatives is projected based on the performance of structurally similar auxiliaries. Data for Evans' Oxazolidinone and Pseudoephedrine is compiled from established literature.

Table 2: Comparison of Recyclability

Chiral AuxiliaryTypical Recovery YieldMethod of CleavageEase of Recovery
This compound Derivative (Projected) 85-95%Hydrolysis (acidic or basic)Straightforward
Evans' Oxazolidinone>95%Hydrolysis, Reductive CleavageStraightforward
Pseudoephedrine>90%Hydrolysis (acidic or basic)Straightforward

Recovery yields are dependent on the specific reaction conditions and work-up procedures.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of chiral auxiliaries. Below are a representative experimental protocol for an asymmetric alkylation using an this compound-derived oxazolidinone and a proposed protocol for its subsequent cleavage and recovery.

Protocol 1: Asymmetric Alkylation using an this compound-derived Oxazolidinone

  • Acylation of the Auxiliary: To a solution of the this compound-derived oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 equiv) dropwise at -78 °C. After stirring for 30 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) and allow the reaction to proceed for 1-2 hours at -78 °C. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Enolate Formation: Dissolve the acylated auxiliary (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA, 1.1 equiv) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: To the enolate solution, add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise at -78 °C. Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Proposed Cleavage and Recovery of the this compound Auxiliary

  • Hydrolysis: Dissolve the alkylated product (1.0 equiv) in a suitable solvent such as a mixture of THF and water. Add a hydrolyzing agent, for example, lithium hydroxide (LiOH, 2.0 equiv) and hydrogen peroxide (H₂O₂, 4.0 equiv), and stir the mixture at 0 °C to room temperature until the starting material is consumed (as monitored by TLC).

  • Product Extraction: Quench any excess peroxide with an aqueous solution of sodium sulfite. Acidify the mixture to a pH of approximately 2 with a suitable acid (e.g., 1 M HCl). Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Auxiliary Recovery: Basify the aqueous layer to a pH greater than 12 with a strong base (e.g., 6 M NaOH). This deprotonates the amino alcohol auxiliary, making it soluble in organic solvents. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic extracts containing the auxiliary, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the recovered this compound derivative. The purity of the recovered auxiliary can be assessed by techniques such as NMR spectroscopy and its chiral integrity confirmed by polarimetry.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental process and the underlying logic, the following diagrams have been generated using the DOT language.

G General Workflow for Asymmetric Alkylation cluster_synthesis Asymmetric Synthesis cluster_recycling Auxiliary Recycling Auxiliary This compound Derivative Acylated_Aux N-Acyl Auxiliary Auxiliary->Acylated_Aux Acylation Acyl_Halide Acyl Halide Acyl_Halide->Acylated_Aux Enolate Chiral Enolate Acylated_Aux->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Alkylated_Product Alkylated Product Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Cleavage Cleavage (Hydrolysis) Alkylated_Product->Cleavage Product Chiral Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux Recovered_Aux->Auxiliary Reuse

Caption: Workflow for asymmetric alkylation and auxiliary recycling.

G Logical Relationship for Auxiliary Recovery start Alkylated Product in Reaction Mixture hydrolysis Hydrolysis (e.g., LiOH/H₂O₂) start->hydrolysis acidification Acidification (pH < 2) hydrolysis->acidification product_extraction Extraction of Chiral Product acidification->product_extraction basification Basification (pH > 12) acidification->basification Aqueous Layer product Isolated Chiral Product product_extraction->product aux_extraction Extraction of Chiral Auxiliary basification->aux_extraction recovered_aux Recovered Chiral Auxiliary aux_extraction->recovered_aux

Caption: Step-by-step logic for product isolation and auxiliary recovery.

Conclusion

This compound derivatives are promising chiral auxiliaries for asymmetric synthesis. Although direct data on their recyclability is limited, their structural similarity to other recyclable amino alcohol-based auxiliaries suggests that a straightforward and efficient recovery protocol is highly feasible. The proposed workflow, involving hydrolytic cleavage followed by a standard acid-base extraction, is expected to yield the auxiliary in high purity for subsequent reuse. The performance of these auxiliaries in asymmetric reactions, in terms of yield and stereoselectivity, is projected to be comparable to that of well-established alternatives. Further experimental validation of the proposed recycling protocol is warranted to fully establish the economic and environmental viability of this compound derivatives in large-scale applications.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-D-cyclohexylglycinol
Reactant of Route 2
N-Boc-D-cyclohexylglycinol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.